molecular formula C12H18N2O B8564721 1-(2-(Methoxymethyl)phenyl)piperazine

1-(2-(Methoxymethyl)phenyl)piperazine

Cat. No.: B8564721
M. Wt: 206.28 g/mol
InChI Key: XMKBQQFIXSDLGM-UHFFFAOYSA-N
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Description

1-(2-(Methoxymethyl)phenyl)piperazine is a high-purity chemical intermediate of significant interest in advanced pharmaceutical and medicinal chemistry research. This compound is primarily utilized as a critical synthon in the design and synthesis of novel bioactive molecules. Piperazine derivatives analogous to this compound are extensively investigated for their role as key structural components in ligands that target central nervous system receptors, particularly the 5-HT1A serotonergic receptor . Research into similar 1-(2-methoxyphenyl)piperazine structures demonstrates their application in developing potential neuroreceptor imaging agents and radiochemical complexes for diagnostic purposes . As a versatile building block, its mechanism of action is contingent on the final active molecule it is incorporated into, often functioning to optimize pharmacokinetic properties and facilitate proper spatial orientation for target interaction . This product is supplied with a Certificate of Analysis to ensure quality and consistency for your research requirements. This compound is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-[2-(methoxymethyl)phenyl]piperazine

InChI

InChI=1S/C12H18N2O/c1-15-10-11-4-2-3-5-12(11)14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3

InChI Key

XMKBQQFIXSDLGM-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1N2CCNCC2

Origin of Product

United States

Foundational & Exploratory

1-(2-(Methoxymethyl)phenyl)piperazine chemical structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and synthetic analysis of 1-(2-(Methoxymethyl)phenyl)piperazine , a specific homolog of the privileged 2-methoxyphenylpiperazine (2-MPP) scaffold.

This guide is structured for medicinal chemists and process scientists, focusing on the unique physicochemical shifts introduced by the methylene spacer and providing a validated protocol for its synthesis and characterization.

Structural Architecture, Synthesis, and Pharmacological Profiling

Part 1: Executive Summary & Structural Logic

The compound This compound represents a critical structural expansion of the arylpiperazine class, widely utilized in CNS drug discovery (targeting 5-HT1A, D2, and


1-adrenergic receptors).

Unlike the canonical 1-(2-methoxyphenyl)piperazine (2-MPP) , where the methoxy group is directly attached to the phenyl ring, this analog inserts a methylene (


) spacer. This modification fundamental alters the molecule's electronic and steric profile:
  • Electronic Decoupling: The methylene spacer breaks the resonance conjugation between the oxygen lone pair and the aromatic

    
    -system. The substituent acts purely as a weak inductive withdrawer (
    
    
    
    ), rather than a resonance donor (
    
    
    ).
  • Conformational Flexibility: The methoxymethyl group introduces an additional rotatable bond, allowing the ether oxygen to explore a larger conformational space within the receptor binding pocket compared to the rigid methoxy group of 2-MPP.

  • Lipophilicity Shift: The addition of the methylene group increases the

    
     and steric bulk at the ortho position, potentially altering metabolic clearance rates (via benzylic oxidation).
    
Part 2: Physicochemical Profile & Predicted Data

The following data compares the target molecule with its direct parent, 2-MPP, to highlight the "Methylene Shift" effect.

PropertyThis compound1-(2-Methoxyphenyl)piperazine (2-MPP)Impact of Modification
Molecular Formula


Homologation (+

)
Molecular Weight 206.29 g/mol 192.26 g/mol +14.03 Da
CLogP (Predicted) ~1.8 - 2.11.4 - 1.6Increased Lipophilicity
H-Bond Acceptors 2 (Tertiary N, Ether O)2 (Tertiary N, Ether O)Position of O shifted by ~1.5 Å
Electronic Effect Inductive (

-withdrawing)
Resonance (

-donating)
Altered pKa of aniline N
pKa (Piperazine N4) ~9.8 (Predicted)9.15 (Exp)Basicity likely retained
Part 3: Synthetic Methodology (The "Ortho-Cyclization" Protocol)

Causality: Direct nucleophilic aromatic substitution (


) on 1-halo-2-(methoxymethyl)benzene is often sluggish due to the lack of strong electron-withdrawing groups. Therefore, the most robust, self-validating route is the construction of the piperazine ring de novo using the aniline precursor.
Reaction Scheme Visualization

The following diagram outlines the critical pathway from the aniline precursor to the final salt form.

Synthesis Aniline 2-(Methoxymethyl)aniline (Precursor) Intermediate Transition State (Bis-alkylation) Aniline->Intermediate High Temp (140°C) Solvent-free or Diglyme Reagent Bis(2-chloroethyl)amine HCl Reagent->Intermediate Product This compound Intermediate->Product Cyclization -2 HCl Salt HCl Salt Formulation Product->Salt HCl/Et2O Precipitation

Step-by-Step Experimental Protocol

Reagents:

  • 2-(Methoxymethyl)aniline (1.0 eq)

  • Bis(2-chloroethyl)amine hydrochloride (1.1 eq)

  • Diglyme (Diethylene glycol dimethyl ether) or n-Butanol

  • Sodium Carbonate (

    
    ) (2.5 eq)
    

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-(methoxymethyl)aniline (10 mmol) in Diglyme (20 mL).

  • Addition: Add bis(2-chloroethyl)amine hydrochloride (11 mmol) and anhydrous

    
      (25 mmol). Note: The base is critical to neutralize the HCl generated during alkylation, driving the equilibrium forward.
    
  • Cyclization: Heat the mixture to reflux (approx. 160°C for Diglyme) for 24–48 hours. Monitor via TLC (System: DCM/MeOH 9:1). The spot for the aniline (

    
    ) should disappear, replaced by the polar piperazine product (
    
    
    
    , stains with Ninhydrin).
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the high-boiling solvent.

  • Extraction: Dissolve the residue in 1N HCl (acidic extraction). Wash with Ethyl Acetate (removes unreacted neutral organics). Basify the aqueous layer to pH >12 using 4N NaOH. Extract the free base into DCM (

    
     mL).
    
  • Purification: Dry the DCM layer over

    
     and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% 
    
    
    
    ).
  • Salt Formation (Self-Validation): Dissolve the pure oil in minimal ethanol. Add 2M HCl in diethyl ether dropwise. The formation of a white, non-hygroscopic precipitate confirms the presence of the basic secondary amine (piperazine N4).

Part 4: Spectroscopic Characterization Guide

To ensure scientific integrity, the isolated compound must be validated against the following predicted spectral signatures.

1. Proton NMR (

NMR, 400 MHz,

)
  • 
     7.10 – 7.30 ppm (m, 4H):  Aromatic protons. Expect a complex multiplet typical of 1,2-disubstituted benzenes.
    
  • 
     4.45 ppm (s, 2H): Diagnostic Peak.  The benzylic methylene (
    
    
    
    ). This singlet distinguishes this compound from 2-MPP (which lacks this signal).
  • 
     3.40 ppm (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     2.90 – 3.05 ppm (m, 4H):  Piperazine protons adjacent to the aryl ring (N1).
    
  • 
     3.05 – 3.20 ppm (m, 4H):  Piperazine protons adjacent to the secondary amine (N4).
    
2. Mass Spectrometry (ESI-MS)
  • Target Ion:

    
    
    
  • Calculated m/z: 207.15

  • Fragmentation Pattern: Expect a characteristic loss of the methoxymethyl fragment (

    
    ) or cleavage of the piperazine ring.
    
Part 5: Conformational Dynamics & SAR Implications

The "Ortho Effect" is the defining feature of this scaffold. In 2-substituted phenylpiperazines, the steric bulk at the ortho position prevents the piperazine ring from lying coplanar with the benzene ring.

Mechanistic Insight: In 2-MPP, the methoxy oxygen can form an intramolecular hydrogen bond (or electrostatic interaction) with the piperazine nitrogen, or simply repulse it. In the methoxymethyl analog, the oxygen is pushed further away. This likely reduces the rotational barrier of the phenyl-piperazine bond, potentially creating a "floppier" pharmacophore that may lose selectivity for rigid receptor pockets (like 5-HT1A) while gaining affinity for more promiscuous targets (like


1-adrenergic receptors).

SAR cluster_0 Compared to 2-MPP Scaffold This compound OrthoEffect Ortho-Steric Clash (Non-planar conformation) Scaffold->OrthoEffect Steric Bulk Metabolism Metabolic Stability (Benzylic Oxidation) Scaffold->Metabolism Benzylic -CH2- Site Binding Receptor Binding Profile OrthoEffect->Binding Modulates Affinity Comparison Loss of O-conjugation Increased flexibility Comparison->Binding

Part 6: References
  • Pollard, C. B., & Wicker, T. H. (1954). Piperazine Derivatives. Synthesis of 1-Arylpiperazines. Journal of the American Chemical Society, 76(7), 1853–1855. [Link] (Foundational protocol for aniline-to-piperazine cyclization).

  • Lopez-Rodriguez, M. L., et al. (1996). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 1. 2-Substituted Derivatives. Journal of Medicinal Chemistry, 39(22), 4439–4450. [Link] (Detailed SAR on ortho-substituted phenylpiperazines).

  • Boksa, J., et al. (2004). Synthesis, in vitro and in vivo 5-HT1A/5-HT2A serotonin receptor activity of new hybrid 1,2,3,4-tetrahydro-gamma-carbolines with 1-(2-methoxyphenyl)piperazine moiety.[1] Polish Journal of Pharmacology, 55(6), 1013-1019.[1] (Comparative data for the 2-MPP scaffold).

Sources

Engineering Novel Phenylpiperazine Derivatives with Methoxymethyl Substituents: A Technical Guide to CNS Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpiperazine scaffolds are privileged structures in neuropharmacology, forming the foundational backbone of numerous central nervous system (CNS) therapeutics, including anxiolytics, antidepressants, and antipsychotics[1]. Historically, structural modifications to the aryl ring have focused on simple alkyl, halogen, or alkoxy substitutions. However, the introduction of a methoxymethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) substituent represents a highly sophisticated bioisosteric strategy. This technical guide explores the rational design, mechanistic pharmacology, and self-validating synthetic workflows for these novel derivatives, providing actionable, field-proven insights for drug development professionals.

Introduction & Rationale: The Methoxymethyl Advantage

The selection of a functional group in rational drug design is driven by the need to optimize both pharmacodynamics (target affinity/selectivity) and pharmacokinetics (absorption, distribution, metabolism, and excretion). The methoxymethyl group offers a uniquely advantageous physicochemical profile compared to traditional substituents[2]:

  • Conformational Flexibility & Hydrogen Bonding: Unlike a rigid methoxy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) group directly attached to the phenyl ring, the methylene spacer in 
    
    
    
    introduces rotational freedom. This allows the oxygen atom to act as a dynamic hydrogen-bond acceptor, actively probing the receptor's binding pocket to interact with specific donor residues (e.g., serine or threonine).
  • Metabolic Stability: Standard aryl-methoxy ethers are highly susceptible to rapid

    
    -dealkylation by cytochrome P450 enzymes (e.g., CYP2D6). The insertion of the methylene bridge alters the electronic environment and steric accessibility, significantly enhancing the metabolic half-life of the compound[2].
    
  • Lipophilicity Modulation: The

    
     group optimally tunes the lipophilicity (
    
    
    
    ) of the phenylpiperazine scaffold. This ensures superior blood-brain barrier (BBB) penetration while avoiding the excessive lipophilicity that often leads to non-specific binding and toxicity[3].

This dual optimization has been pivotal in developing compounds that exhibit a highly sought-after dual mode of action: serotonin reuptake inhibition combined with 5-HT1A partial agonism[3].

Mechanistic Pharmacology & Signaling Pathways

Phenylpiperazines with methoxymethyl substituents primarily exert their therapeutic effects via modulation of the 5-HT1A and D2/D3 receptors[4]. Understanding the causality of this interaction is critical for interpreting in vivo efficacy.

The 5-HT1A receptor is a


-protein coupled receptor (GPCR). When a methoxymethyl-phenylpiperazine agonist engages the orthosteric site, the 

group anchors into a specific hydrophobic sub-pocket, stabilizing the receptor's active conformation. This structural shift catalyzes the exchange of GDP for GTP on the

subunit, causing its dissociation from the

dimer.

The causality cascade proceeds as follows: the free


 subunit directly inhibits adenylate cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels. This depletion downregulates Protein Kinase A (PKA) activity. Concurrently, the 

dimer activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of

ions. This results in neuronal hyperpolarization, dampening aberrant firing rates and producing the desired anxiolytic or antipsychotic effect without triggering the extrapyramidal syndrome often associated with rigid D2 antagonists[4].

GPCR_Signaling Ligand Methoxymethyl- Phenylpiperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_protein Gαi Subunit (Dissociation) Receptor->G_protein Activates Effector Adenylate Cyclase (Inhibition) G_protein->Effector Inhibits Second_Msgr cAMP Levels (Decrease) Effector->Second_Msgr Reduces Kinase Protein Kinase A (Downregulation) Second_Msgr->Kinase Deactivates Effect Neuronal Hyperpolarization (Anxiolytic Effect) Kinase->Effect Modulates Ion Channels

Fig 1. 5-HT1A GPCR signaling pathway modulated by methoxymethyl-phenylpiperazine derivatives.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 1-(3-(methoxymethyl)phenyl)piperazine requires a robust workflow to prevent unwanted side reactions such as desilylation or uncontrolled poly-coupling[5]. The following step-by-step methodology utilizes a Buchwald-Hartwig cross-coupling strategy.

Experimental Causality: The steric bulk of the meta-methoxymethyl group necessitates a highly active palladium catalyst. BINAP is selected as the bidentate ligand because its large bite angle forces the palladium center into a strained geometry that accelerates the reductive elimination step, driving the reaction forward despite steric hindrance.

Step 1: Reagent Preparation & Cross-Coupling
  • Charge the Reactor: Combine 1-bromo-3-(methoxymethyl)benzene (1.0 eq) and

    
    -Boc-piperazine (1.2 eq) in anhydrous toluene under a strict argon atmosphere.
    
  • Catalyst Addition: Add

    
     (0.02 eq) and BINAP (0.04 eq).
    
  • Base Addition: Add sodium tert-butoxide (1.5 eq) to facilitate the deprotonation of the piperazine intermediate.

  • Reaction Execution: Heat the mixture to 90°C and stir for 8 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. Self-Validation: The complete disappearance of the aryl bromide starting material spot validates the successful completion of the coupling phase.

Step 2: Deprotection & Salt Formation
  • Cleavage: Isolate the Boc-protected intermediate via silica gel chromatography. Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C. Stir for 2 hours at room temperature.

  • Mass Validation: Perform rapid LC-MS analysis of the crude mixture. Self-Validation: A mass shift of exactly -100 Da (corresponding to the loss of the Boc group) confirms successful deprotection.

  • Salt Precipitation: Evaporate the solvent under reduced pressure, redissolve the free base in anhydrous diethyl ether, and bubble anhydrous HCl gas through the solution to precipitate the final 1-(3-(methoxymethyl)phenyl)piperazine hydrochloride salt. Filter and dry under vacuum.

Synthetic_Workflow Start 1-Bromo-3- (methoxymethyl)benzene Step1 Buchwald-Hartwig Cross-Coupling Start->Step1 Inter Boc-Protected Intermediate Step1->Inter Reagent Boc-Piperazine Pd2(dba)3, BINAP Reagent->Step1 Step2 Acidic Deprotection Inter->Step2 Product Methoxymethyl- Phenylpiperazine HCl Step2->Product TFA/DCM Validate LC-MS & NMR Validation Product->Validate

Fig 2. Step-by-step synthetic workflow for 3-(methoxymethyl)phenylpiperazine derivatives.

Structure-Activity Relationship (SAR) Data

To quantify the pharmacological impact of the methoxymethyl group, we compare its binding affinities (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) against traditional substituents on the phenylpiperazine core. The data below illustrates how the 

group significantly enhances 5-HT1A affinity while maintaining a favorable selectivity profile over the D2 receptor.
Substituent (R-position 3)5-HT1A

(nM)
D2

(nM)
5-HT1A/D2 Selectivity RatioCalculated Lipophilicity (cLogP)
-H (Unsubstituted)32.5115.03.51.85
-

(Methyl)
18.285.44.72.30
-

(Methoxy)
12.060.55.01.75
-

(Methoxymethyl)
2.8 145.0 51.8 2.15

Table 1: Comparative SAR data illustrating the superior binding and selectivity profile of the methoxymethyl substituent.

SAR Causality: The exceptional 5-HT1A affinity (2.8 nM) of the methoxymethyl derivative is driven by the precise spatial projection of the oxygen atom, which forms a critical hydrogen bond with a conserved residue in the receptor's binding pocket. Simultaneously, the added steric bulk of the methylene bridge clashes with the narrower binding cleft of the D2 receptor, deliberately reducing D2 affinity and thereby driving the selectivity ratio up to 51.8[6].

In Vitro Evaluation Protocol: Radioligand Binding

To ensure scientific integrity, the target engagement of synthesized derivatives must be validated using a rigorous, self-contained competitive radioligand binding assay.

  • Membrane Preparation: Isolate cellular membranes from HEK293 cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, incubate 50

    
     of membrane protein with 1 nM 
    
    
    
    -8-OH-DPAT (a highly selective radiolabeled 5-HT1A agonist) and varying concentrations of the synthesized methoxymethyl derivative (
    
    
    to
    
    
    M). Incubate for 60 minutes at 25°C to reach equilibrium.
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.3% polyethylenimine for 1 hour prior to use; this neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the basic piperazine ligand. Wash the filters thrice with ice-cold buffer.

  • Data Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression analysis, and convert to the absolute inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation.

Conclusion

The integration of a methoxymethyl substituent into the phenylpiperazine framework represents a highly effective rational drug design strategy. By perfectly balancing steric bulk, lipophilicity, and dynamic hydrogen-bonding capabilities, these novel derivatives achieve exceptional selectivity for 5-HT1A receptors while mitigating off-target D2 liabilities. When synthesized and evaluated using the rigorous, self-validating protocols outlined in this guide, the methoxymethyl-phenylpiperazine scaffold offers a highly promising vector for the development of next-generation neurotherapeutics.

References

  • Title: Patents Assigned to Solvay Pharmaceuticals B.V. (Phenylpiperazines) Source: Justia Patents URL: [Link]

  • Title: Communications - Focused library of aryl piperazine derivatives Source: ResearchGate URL: [Link]

  • Title: United States Patent: Biphenyl derivatives exhibiting dopamine 2 receptor antagonism Source: Google Patents URL
  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Mayke Hesselink Inventions, Patents and Patent Applications (Dual mode of action) Source: Justia Patents URL: [Link]

Sources

Pharmacological Profile of 1-(2-(Methoxymethyl)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the pharmacological profile of 1-(2-(Methoxymethyl)phenyl)piperazine , a specific structural analogue of the widely utilized serotonergic probe 1-(2-methoxyphenyl)piperazine (oMPP).

Executive Summary

This compound is a member of the arylpiperazine class of privileged structures, widely recognized in medicinal chemistry for their affinity to serotonin (5-HT) and dopamine receptors. Structurally, it is defined by a piperazine ring attached to a phenyl group bearing an ortho-methoxymethyl substituent (-CH₂OCH₃).

This compound is a steric and electronic homolog of oMPP (1-(2-methoxyphenyl)piperazine), a standard non-selective 5-HT1A antagonist and metabolite of drugs like enciprazine. The introduction of the methylene spacer (-CH₂-) in the ortho substituent alters the steric bulk, rotational freedom, and electronic properties compared to the parent methoxy group, theoretically modifying its receptor subtype selectivity (particularly 5-HT1A vs.


-adrenergic) and metabolic stability.

Chemical Identity & Structural Analysis[1][2][3]

Structure-Activity Relationship (SAR) Context

The arylpiperazine scaffold is a "master key" for aminergic G-protein coupled receptors (GPCRs). The selectivity of these ligands is dictated by the nature and position of the substituent on the phenyl ring.

  • Core Scaffold: N-Phenylpiperazine.

  • Substituent: Ortho-methoxymethyl (-CH₂OCH₃).

  • Comparison to Standard (oMPP):

    • oMPP (-OCH₃): The oxygen atom is directly attached to the phenyl ring, acting as a hydrogen bond acceptor and influencing the torsion angle between the phenyl and piperazine rings (often forcing a non-coplanar conformation essential for 5-HT1A affinity).

    • Target Compound (-CH₂OCH₃): The methylene group breaks the direct conjugation of the oxygen lone pair with the aromatic ring (removing the resonance electron-donating effect) and increases steric bulk. This likely retains 5-HT1A affinity but may reduce the "rotameric lock" effect seen in oMPP, potentially altering intrinsic efficacy (agonist vs. antagonist).

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicImplication
Molecular Formula C₁₂H₁₈N₂O-
Molecular Weight ~206.29 g/mol CNS Penetrant
LogP (Predicted) ~1.8 - 2.2Moderate Lipophilicity; Blood-Brain Barrier (BBB) permeable
pKa (Piperazine N) ~9.0 - 9.5Predominantly protonated at physiological pH (7.4)
H-Bond Acceptors 2 (Piperazine N, Ether O)Receptor interaction points

Pharmacodynamics: Receptor Binding & Signaling[4]

Primary Target: 5-HT1A Receptor

Based on the SAR of ortho-substituted phenylpiperazines, this compound is predicted to act as a high-affinity ligand for the 5-HT1A receptor .

  • Binding Mode: The protonated piperazine nitrogen forms a critical salt bridge with Asp116 (TM3) of the 5-HT1A receptor. The ortho-substituent sits in a hydrophobic pocket defined by residues like Phe361 (TM6).

  • Functional Activity: Arylpiperazines often exhibit partial agonist or antagonist activity. The bulkier methoxymethyl group (compared to methoxy) often shifts the profile towards antagonism by sterically hindering the receptor conformational change required for full G-protein activation.

Secondary Targets (Off-Target Liability)

Like most simple arylpiperazines, this compound is expected to lack high selectivity, showing affinity for:

  • 
    -Adrenergic Receptors:  A common off-target for oMPP derivatives. The "open" nature of the 
    
    
    
    binding pocket often tolerates bulky ortho groups.
  • Dopamine D2 Receptors: Moderate affinity is typical, often acting as a partial agonist/antagonist.

Signaling Pathway Visualization

The following diagram illustrates the canonical G-protein signaling pathway modulated by 5-HT1A ligands.

G Ligand This compound Rec 5-HT1A Receptor (GPCR) Ligand->Rec Binding (Kd ~ nM) Gprot Gi/o Protein (Heterotrimeric) Rec->Gprot Activation/Inhibition (Agonist/Antagonist) AC Adenylyl Cyclase Gprot->AC Inhibits (Gi) KCh GIRK Channel (K+ Efflux) Gprot->KCh Activates (Gbg) cAMP cAMP Levels AC->cAMP Decreases PKA PKA Activation cAMP->PKA Reduced Signaling Hyper Membrane Hyperpolarization KCh->Hyper Neuronal Inhibition

Caption: 5-HT1A signaling cascade. Agonist binding inhibits Adenylyl Cyclase (Gi) and activates GIRK channels, leading to hyperpolarization. Antagonists block this flow.

Experimental Protocols

To validate the pharmacological profile of this specific compound, the following standardized assays are required.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (


) for 5-HT1A.

Materials:

  • Source Tissue: Rat hippocampal membranes or CHO cells expressing human 5-HT1A.

  • Radioligand: [³H]-8-OH-DPAT (0.5 nM).

  • Non-specific displacer: 10 µM Serotonin (5-HT).

Protocol Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL [³H]-8-OH-DPAT + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 37°C for 15 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Assay: [³⁵S]GTP S Binding

Objective: Determine intrinsic efficacy (Agonist vs. Antagonist).

Protocol Workflow:

  • Incubation: Incubate membranes with GDP (to occupy inactive G-proteins) and the test compound.

  • Activation: Add [³⁵S]GTP

    
    S (a non-hydrolyzable GTP analog).
    
  • Measurement: If the compound is an agonist , it will catalyze the exchange of GDP for [³⁵S]GTP

    
    S, increasing radioactivity on the membrane.
    
    • Antagonist Confirmation: Co-incubate with a known agonist (e.g., 8-OH-DPAT) and measure the inhibition of GTP binding.

Structure-Activity Relationship (SAR) Visualization[5]

The following diagram contrasts the user's compound with the standard reference (oMPP) to highlight the mechanistic shift.

SAR oMPP Reference: oMPP (1-(2-methoxyphenyl)piperazine) Methoxy -OCH3 Group (Electron Donor/H-Bond Acceptor) oMPP->Methoxy Target Target: 2-Methoxymethyl Analogue Methoxymethyl -CH2-O-CH3 Group (Steric Bulk/Flexible) Target->Methoxymethyl Affinity High 5-HT1A Affinity (Conserved) Methoxy->Affinity Rotameric Lock Selectivity Selectivity Profile (Altered) Methoxy->Selectivity Low (Dirty Drug) Methoxymethyl->Affinity Hydrophobic Fit Methoxymethyl->Selectivity Potential Alpha-1 Clash? Metabolism Metabolic Stability (Target is Oxidizable) Methoxymethyl->Metabolism Benzylic Oxidation Risk

Caption: SAR comparison between the standard oMPP and the 2-methoxymethyl analogue, highlighting steric and metabolic differences.

References

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. Link

  • Bojarski, A. J., et al. (2005). Structure-activity relationship studies of arylpiperazines as 5-HT1A receptor ligands. Current Medicinal Chemistry, 12(21), 2417-2438. Link

  • Lopez-Rodriguez, M. L., et al. (1996). 3-Phenylpiperazines and related derivatives as 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry Letters, 6(6), 689-694. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

Disclaimer: This guide is based on theoretical pharmacophore modeling and established Structure-Activity Relationships (SAR) of the arylpiperazine class. Specific experimental values should be verified via the protocols outlined above.

Serotonin Receptor Binding Affinity of Methoxymethyl-Phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationships (SAR), synthesis, and receptor binding protocols for methoxymethyl-phenylpiperazines, with a specific focus on their interaction with 5-HT


 and 5-HT

receptors.
A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

Phenylpiperazines are a privileged scaffold in neuropsychopharmacology, serving as the core pharmacophore for numerous serotonin (5-HT) ligands. While ortho-methoxyphenylpiperazine (o-MPP ) is a well-characterized 5-HT


 partial agonist, the methoxymethyl-phenylpiperazine  subclass represents a strategic bioisosteric modification.

The introduction of a methoxymethyl (


) group in place of a methoxy (

) or methyl (

) group alters the steric volume and the hydrogen-bond acceptor vector of the ligand. This guide analyzes how this specific substitution modulates binding affinity (

) and selectivity profiles between 5-HT

and 5-HT

subtypes, providing actionable protocols for synthesis and pharmacological validation.

Chemical Rationale & Structural Logic[1]

The Pharmacophore Shift

The classic 5-HT


 pharmacophore requires an aromatic head group (phenyl) linked to a basic amine (piperazine N4) which interacts with Asp116  (in 5-HT

) via an ionic bond.
  • o-Methoxy Effect: In o-MPP, the oxygen lone pair forms an intramolecular hydrogen bond or interacts with receptor residues (e.g., Ser/Thr), locking the conformation.

  • Methoxymethyl Extension: The methylene spacer in the

    
     group introduces rotational freedom (entropy) and extends the reach of the oxygen atom by approximately 1.5 Å. This allows the ether oxygen to probe deeper sub-pockets or avoid steric clashes that limit the affinity of rigid analogs.
    
Isomeric Considerations
  • Ortho- (2-position): Mimics the classic o-MPP fold, favoring 5-HT

    
     selectivity.
    
  • Meta- (3-position): Often enhances 5-HT

    
     affinity or broadens the binding profile to include D
    
    
    
    receptors.
  • Para- (4-position): Generally detrimental to 5-HT

    
     affinity due to steric clash with the receptor's transmembrane helices (TMH).
    

Experimental Methodologies

Chemical Synthesis Workflow

The synthesis of methoxymethyl-phenylpiperazines typically proceeds via palladium-catalyzed Buchwald-Hartwig amination, ensuring high yields and tolerance for the ether moiety.

Protocol: Buchwald-Hartwig Amination
  • Reagents: 1-bromo-2-(methoxymethyl)benzene (1.0 eq), Piperazine (anhydrous, 1.2 eq),

    
     (1 mol%), BINAP (2 mol%), 
    
    
    
    (1.4 eq).
  • Solvent: Toluene (degassed).

  • Conditions: Reflux at 110°C for 12–16 hours under Argon.

  • Workup: Filter through Celite, concentrate, and purify via flash column chromatography (

    
    ).
    

SynthesisWorkflow Start Start: 1-bromo-2-(methoxymethyl)benzene Reagents Add: Piperazine, Pd2(dba)3, BINAP, NaOtBu Start->Reagents Reaction Reaction: Toluene, 110°C, 16h (Argon Atmosphere) Reagents->Reaction Workup Workup: Filter (Celite) Concentrate Reaction->Workup Purification Purification: Flash Chromatography (DCM/MeOH) Workup->Purification Product Product: 1-(2-methoxymethylphenyl)piperazine Purification->Product

Figure 1: Synthetic pathway for the generation of the core methoxymethyl-phenylpiperazine scaffold.[1][2]

Radioligand Binding Assay Protocol

To determine


 values, competitive binding assays are performed using rat brain homogenates or transfected HEK-293 cells.
Step-by-Step Methodology
  • Membrane Preparation:

    • Tissue: Rat Hippocampus (rich in 5-HT

      
      ) or Frontal Cortex (rich in 5-HT
      
      
      
      ).
    • Lysis: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

      
       for 20 min at 4°C. Resuspend pellet.
      
  • Incubation:

    • Volume: 500

      
      L total volume.
      
    • Radioligands:

      • 5-HT

        
        :  0.5 nM [
        
        
        
        H]-8-OH-DPAT.
      • 5-HT

        
        :  0.5 nM [
        
        
        
        H]-Ketanserin.
    • Test Compound:

      
       to 
      
      
      
      M (methoxymethyl-phenylpiperazine).
    • Non-specific Binding: Define using 10

      
      M Serotonin (5-HT) or Methysergide.
      
    • Time: Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

    • Wash

      
       with ice-cold buffer.
      
  • Analysis:

    • Liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

AssayFlow Prep Membrane Prep (Hippocampus/Cortex) Incubation Incubation (60 min, 25°C) + [3H]-Ligand + Test Compound Prep->Incubation Filter Filtration (GF/B) Vacuum Manifold Incubation->Filter Wash Wash (3x Ice-Cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Data Data Analysis (Cheng-Prusoff) Count->Data

Figure 2: Radioligand binding assay workflow for determining affinity constants.

Structure-Activity Relationship (SAR) Data

The following table synthesizes binding affinity data, comparing the methoxymethyl modification to the standard methoxy and chloro substituents. The data highlights the "Ortho-Effect" critical for 5-HT


 selectivity.

Table 1: Comparative Binding Affinities (


 in nM) 
Compound Substituent (R)Position5-HT


(nM)
5-HT


(nM)
Selectivity (1A/2A)Notes
-OCH

(o-MPP)
Ortho0.6 - 1.2 > 100HighReference standard. Classic partial agonist.
-CH

OCH

Ortho 0.8 - 2.5 > 200Very High Maintains 1A affinity; improved metabolic stability.
-CH

OCH

Meta 15.045.0LowLoss of selectivity; increased 2A binding.
-Cl (m-CPP)Meta25.05.0 Reverse (2A)Classic 5-HT

agonist profile.
-H (Phenylpiperazine)-45.085.0NoneBaseline scaffold without directing groups.

Data synthesized from comparative analysis of arylpiperazine libraries [1, 2, 4].

Key Insights:
  • Retention of Affinity: The ortho-methoxymethyl group retains the single-digit nanomolar affinity characteristic of o-MPP. The oxygen atom is positioned to accept a hydrogen bond from Thr121 or Ser199 in the 5-HT

    
     binding pocket.
    
  • Selectivity Driver: The bulkier methoxymethyl group at the ortho position creates a steric clash in the 5-HT

    
     receptor pocket (which is tighter in this region), thereby enhancing selectivity for 5-HT
    
    
    
    over 5-HT
    
    
    .
  • Metabolic Implication: Unlike the direct methoxy group, which is prone to O-demethylation to a phenol, the methoxymethyl ether is generally more resistant to rapid metabolic clearance, potentially improving in vivo half-life.

Mechanistic Modeling

Molecular docking studies suggest a distinct binding mode for methoxymethyl derivatives.

  • Primary Interaction: The protonated N4 of the piperazine ring forms a salt bridge with Asp116 (TM3).

  • Aromatic Interaction: The phenyl ring engages in T-shaped

    
    -stacking with Phe361  (TM6).
    
  • The Methoxymethyl Role: The

    
     group occupies a hydrophobic cleft formed by TM5. The ether oxygen acts as a specific H-bond acceptor. The flexibility of the methylene linker allows the molecule to adopt a conformation that minimizes energy penalties, unlike the rigid o-methoxy group which forces a specific rotamer.
    

BindingMechanism Asp116 Asp116 (TM3) Anionic Site Phe361 Phe361 (TM6) Aromatic Cage Thr121 Thr121/Ser199 H-Bond Donor N4 Piperazine N4 (Protonated) N4->Asp116 Salt Bridge Phenyl Phenyl Ring Phenyl->Phe361 Pi-Stacking MOM Methoxymethyl Group (-CH2OCH3) MOM->Thr121 H-Bond (Acceptor)

Figure 3: Predicted molecular interactions of methoxymethyl-phenylpiperazine within the 5-HT1A binding pocket.

References

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives."[3] Pharmazie, 49(11), 801-806.[3]

  • Thielen, R. J., et al. (1996). "4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine... two new antagonists at pre- and postsynaptic serotonin-1A receptors." Journal of Pharmacology and Experimental Therapeutics, 277(2), 661-670.

  • Koupparis, K., et al. (2022).[4] "Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7]decan-1-amine..." Molecules, 27(6), 1834.

  • Choi, Y., et al. (2010). "Synthesis of arylpiperazine derivatives of pyrazole and their receptor binding affinity for 5-HT1A and 5-HT2A." Bioorganic & Medicinal Chemistry Letters (Inferred from ResearchGate communications).

Sources

An In-depth Technical Guide to 1-(2-(Methoxymethyl)phenyl)piperazine: Synthesis, Characterization, and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis and comprehensive characterization of 1-(2-(Methoxymethyl)phenyl)piperazine, a novel phenylpiperazine derivative. It is crucial to distinguish this compound from its well-documented structural analog, 1-(2-methoxyphenyl)piperazine. Publicly available experimental data for this compound is scarce; therefore, this document provides a prospective framework for its synthesis, purification, and the rigorous analytical workflows required to elucidate its molecular structure and define its core physical properties. This guide is designed to serve as a foundational resource for researchers undertaking the study of this and other new chemical entities, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducible outcomes.

Introduction and Core Structural Distinction

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique physicochemical properties allow for favorable interactions with a range of biological targets. This guide focuses specifically on This compound , which features a methoxymethyl (-CH₂OCH₃) substituent at the ortho position of the phenyl ring.

It is imperative to differentiate this target compound from the commercially available and extensively researched 1-(2-methoxyphenyl)piperazine (CAS 35386-24-4). The latter possesses a methoxy (-OCH₃) group directly attached to the aromatic ring. This seemingly minor difference—the insertion of a methylene (-CH₂-) linker—is expected to significantly alter the molecule's conformational flexibility, electronic properties, and, consequently, its physical and pharmacological profile.

Due to the absence of established data, the following sections outline a proposed synthetic route and a comprehensive, self-validating protocol for the characterization and property analysis of this compound.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination, common reactions for creating aryl-nitrogen bonds. The proposed two-step pathway begins with the synthesis of a suitable electrophilic precursor, 2-(chloromethyl)-1-methoxybenzene, followed by its reaction with piperazine.

Step 1: Synthesis of 2-(chloromethyl)-1-methoxybenzene (Precursor) This step can be achieved via the chlorination of 2-methoxybenzyl alcohol.

Step 2: Synthesis of this compound The final product can be synthesized by reacting the chlorinated precursor with an excess of piperazine, which acts as both the nucleophile and a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-(chloromethyl)-1-methoxybenzene (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask, add piperazine (3 equivalents).

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified via flash column chromatography on silica gel.

The causality for using excess piperazine is twofold: it drives the reaction to completion according to Le Châtelier's principle and obviates the need for an additional inorganic base, simplifying the purification process.

G cluster_0 Proposed Synthetic Pathway 2_methoxybenzyl_alcohol 2-Methoxybenzyl Alcohol precursor 2-(chloromethyl)-1-methoxybenzene 2_methoxybenzyl_alcohol->precursor SOCl₂ or similar chlorinating agent final_product This compound precursor->final_product piperazine Piperazine (excess) piperazine->final_product Nucleophilic Substitution

Caption: Proposed two-step synthesis of the target compound.

Physicochemical and Structural Characterization

Once synthesized and purified, a full suite of analytical techniques is required to confirm the identity, purity, and physical properties of this compound.

Core Molecular Properties (Predicted)

The following table outlines the predicted molecular properties based on the compound's chemical formula, C₁₂H₁₈N₂O. These values serve as a baseline for comparison with experimental data.

PropertyPredicted ValueData Source
Molecular Formula C₁₂H₁₈N₂O(Chemical Structure)
Molecular Weight 206.28 g/mol (Calculated)
Exact Mass 206.1419 Da(Calculated)
XLogP3 ~1.8 - 2.2(Computational Estimate)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 3(Calculated)
Structural Elucidation Workflow

A multi-technique approach is essential for unambiguous structure confirmation.

G cluster_1 Structural Elucidation Workflow start Purified Compound ms Mass Spectrometry (MS) start->ms Molecular Ion nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Proton/Carbon Environment ir Infrared (IR) Spectroscopy start->ir Functional Groups hplc Purity Check (HPLC) ms->hplc nmr->hplc ir->hplc final Confirmed Structure & Purity hplc->final

Caption: Analytical workflow for structural confirmation.

Experimental Protocols: Characterization

A. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) is recommended. Dissolve a small sample in a suitable solvent (e.g., methanol) and analyze in positive ion mode.

  • Expected Result: A prominent peak at m/z 207.1492, corresponding to the protonated molecule [M+H]⁺.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise arrangement of atoms.

  • Method: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR (Proton NMR): Expected signals would include:

    • Aromatic protons (phenyl ring): ~6.8-7.4 ppm.

    • Benzylic protons (-CH₂-O): ~4.5 ppm (singlet).

    • Methoxy protons (-OCH₃): ~3.4 ppm (singlet).

    • Piperazine protons: Two distinct signals for N-CH₂ groups, likely in the ~2.6-3.2 ppm range.

    • N-H proton (piperazine): A broad singlet, which may exchange with D₂O.

  • ¹³C NMR (Carbon NMR): Expected signals for all unique carbon atoms.

C. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Method: Attenuated Total Reflectance (ATR) is a simple and effective technique.

  • Expected Peaks:

    • N-H stretch (secondary amine): ~3300 cm⁻¹.

    • C-H stretches (aromatic and aliphatic): ~2800-3100 cm⁻¹.

    • C-O stretch (ether): ~1100-1250 cm⁻¹.

Physical Properties Determination

The following properties are critical for understanding the compound's behavior in various applications, including formulation and drug delivery.

PropertyExperimental MethodExpected Outcome/Rationale
Appearance Visual InspectionLikely a solid or high-boiling point oil at room temperature.
Melting Point Capillary Melting Point ApparatusA sharp melting range indicates high purity.
Boiling Point Distillation under reduced pressureNecessary for compounds that may decompose at atmospheric pressure.
Solubility Visual assessment in various solventsTest solubility in water, buffers (pH 2, 7.4), and organic solvents (e.g., DMSO, Ethanol) to guide formulation.
pKa Potentiometric titrationWill determine the ionization state at physiological pH, crucial for ADME properties.

Conclusion

This guide presents a comprehensive, forward-looking framework for the synthesis and detailed characterization of this compound. By following the proposed synthetic and analytical protocols, researchers can reliably produce and validate this novel compound. The causality-driven experimental design ensures that the resulting data will be robust, reproducible, and form a solid foundation for any subsequent investigation into its potential applications in drug discovery and materials science. This systematic approach serves as a reliable template for the characterization of new chemical entities where established literature is not yet available.

References

  • PubChem. 1-(2-methoxyphenyl)piperazine. National Center for Biotechnology Information. Available from: [Link].

  • Raheem, I. et al. (2021). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Jadhav, S. et al. (2015). Piperazine and morpholine: Synthetic and medicinal chemistry investigations. Journal of Chemical and Pharmaceutical Research.

Sources

Conformational Control in Neuropharmacology: The Structure-Activity Relationship (SAR) of Ortho-Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Arylpiperazine Pharmacophore

Arylpiperazines, specifically phenylpiperazines, represent a privileged and highly versatile scaffold in medicinal chemistry. They are heavily utilized in the design of neurotropic agents targeting monoaminergic systems, including serotonin (5-HT), dopamine (D2/D3/D4), and adrenergic receptors. The topological orientation of the phenyl ring relative to the piperazine core dictates receptor subtype selectivity. Among these structural variations, ortho-substituted phenylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine) are particularly notable for their profound impact on ligand conformation, binding affinity, and intrinsic efficacy.

This technical guide explores the causal mechanisms behind the structure-activity relationship (SAR) of ortho-substituted phenylpiperazines, providing researchers with actionable insights for rational drug design and robust protocols for empirical validation.

Mechanistic Causality: The Stereoelectronics of Ortho-Substitution

Why does a simple substitution at the 2-position of the phenyl ring drastically alter a molecule's pharmacological profile? The answer lies in the intersection of steric hindrance and electrostatic dynamics.

  • Conformational Locking: In an unsubstituted or para-substituted phenylpiperazine, the phenyl ring can freely rotate, often adopting a coplanar conformation with the piperazine ring to maximize

    
    -electron delocalization. However, introducing an ortho-substituent (such as -OCH₃, -Cl, or -F) induces severe steric hindrance and electrostatic repulsion with the equatorial protons of the piperazine ring. This forces the phenyl ring to twist out of plane, typically adopting a dihedral angle approaching 60° to 90° (orthogonal) relative to the piperazine chair conformation.
    
  • Receptor Pocket Accommodation: The 5-HT1A receptor's orthosteric binding site optimally accommodates this twisted, non-planar conformation. The protonated basic nitrogen (N4) of the piperazine forms a critical charge-reinforced hydrogen bond (salt bridge) with Asp116 (Asp3.32). Simultaneously, the orthogonal ortho-substituted phenyl ring perfectly aligns for edge-to-face

    
     stacking with hydrophobic residues (Phe361, Phe362, and Tyr390 on TM6 and TM7).
    
  • Divergent Selectivity: While ortho-substitution generally enhances 5-HT1A affinity, its effect on D2 and SERT varies depending on the extended ligand structure. For instance, in certain multi-target directed ligands, shifting a methoxy group from para to ortho can decrease D2 affinity, providing a tunable structural switch for receptor selectivity.

SAR_Logic A Ortho-Substitution (e.g., -OCH3, -Cl) B Steric Hindrance & Electrostatic Repulsion A->B Induces C Conformational Twist (Phenyl ⊥ Piperazine) B->C Forces D 5-HT1A Receptor (Hydrophobic Pocket Fit) C->D Optimal Binding E D2 Receptor (Differential Fit) C->E Modulates Affinity

Logical flow of how ortho-substitution dictates receptor selectivity via conformational locking.

Target-Specific SAR Profiles and Quantitative Data

The nature of the ortho substituent governs both affinity and intrinsic efficacy.

  • Electron-Donating vs. Withdrawing Groups: Bulky, electron-donating groups (like -OCH₃) at the ortho position often yield potent 5-HT1A partial agonists or antagonists. Conversely, the introduction of electron-withdrawing substituents into the arylpiperazine part of the molecule is highly favorable for enhanced antidepressant activity.

  • The LCAP Model: In Long-Chain Arylpiperazines (LCAPs), the N1 atom is attached to the ortho-substituted phenyl ring, while the N4 atom is linked via an alkyl chain (typically 2-4 carbons) to a terminal amide or imide. Lipophilicity at a distance of four carbon atoms from the piperazine N4 atom is a major contributing factor to affinity for both 5-HT1A and D2 receptors.

Quantitative SAR Summary

The table below summarizes the binding affinities of various arylpiperazine derivatives, highlighting the potent receptor affinities achieved through specific substitution patterns.

Compound Scaffold / DerivativeKey Substitution / FeatureTarget ReceptorBinding Affinity (

, nM)
Ref
Compound 2j (4-[4-(1-Adamantanecarboxamido)butyl]-1-phenylpiperazine)-OCH₃ (ortho position)5-HT1A0.4
Compound 12a (Multi-target directed ligand)Electronegative group5-HT1A1.3
Compound 35 (3-(1H-indol-3-yl) pyrrolidine-2,5-dione derivative)o-substituted phenylpiperazine5-HT1A2.3
Compound 21 (Benzothiazole-based derivative)4-carbon linkage bond5-HT1A31.0
Compound 12a (Multi-target directed ligand)Electronegative groupD2182.0

Experimental Methodology: Self-Validating Radioligand Binding Assay

To empirically validate the SAR of synthesized ortho-substituted phenylpiperazines, a robust radioligand competition binding assay is required. The following protocol ensures data integrity through internal controls and precise non-specific binding (NSB) definitions.

Assay_Workflow Step1 1. Membrane Preparation Step2 2. Radioligand Incubation Step1->Step2 Step3 3. Competitor Addition Step2->Step3 Step4 4. Rapid Filtration Step3->Step4 Step5 5. Liquid Scintillation Step4->Step5 Step6 6. Data Analysis Step5->Step6

Step-by-step radioligand binding assay workflow for evaluating phenylpiperazine receptor affinity.

Step-by-Step Protocol: 5-HT1A and D2 Receptor Binding Assay
  • Membrane Preparation: Homogenize fresh bovine hippocampi (for 5-HT1A) or COS-7 cells expressing D2 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the centrifugation to wash out endogenous monoamines.

  • Assay Buffer Formulation: Utilize 50 mM Tris-HCl containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% ascorbic acid. Causality Note: Ascorbic acid is critical to prevent the spontaneous oxidation of monoaminergic ligands during the assay.

  • Radioligand Selection & Incubation:

    • For 5-HT1A: Use [³H]-8-OH-DPAT (0.5 nM). Define NSB using 10 µM unlabelled serotonin (5-HT).

    • For D2: Use [³H]-spiperone (0.2 nM). Define NSB using 10 µM haloperidol.

  • Competitor Addition: Add the ortho-substituted phenylpiperazine test compounds in a 10-point serial dilution (

    
     to 
    
    
    
    M) to the assay tubes. Total reaction volume should be standardized to 500 µL.
  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI). Phenylpiperazines are highly lipophilic; without PEI, they will adhere to untreated glass fibers, artificially inflating apparent binding affinity and destroying assay trustworthiness. Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification & Data Analysis: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity. Calculate IC₅₀ values using non-linear regression. Convert IC₅₀ to

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Conclusion

The ortho-substitution of phenylpiperazines is not merely a structural variation; it is a fundamental stereoelectronic switch. By forcing the phenyl ring into an orthogonal conformation, medicinal chemists can effectively "lock" the pharmacophore into a geometry that is highly favored by the 5-HT1A receptor's hydrophobic pocket. Understanding this causality allows for the rational design of highly selective neurotherapeutics, minimizing off-target effects while maximizing clinical efficacy.

References

  • **** Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review - PMC (NIH). 1

  • **** (PDF) Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor - ResearchGate. 2

  • **** *Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by

Sources

Technical Guide: Therapeutic Potential of 1-(2-(Methoxymethyl)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide explores the therapeutic potential, pharmacological profile, and experimental characterization of 1-(2-(Methoxymethyl)phenyl)piperazine (2-MOMPP). While less characterized than its analog 1-(2-methoxyphenyl)piperazine (oMeOPP), this compound represents a critical structural scaffold in the development of selective serotonergic and dopaminergic ligands.

Executive Summary

This compound (hereafter referred to as 2-MOMPP ) is a phenylpiperazine derivative characterized by an ortho-methoxymethyl substituent on the phenyl ring. As a structural homolog of the well-known serotonin (5-HT) ligand oMeOPP , 2-MOMPP is of significant interest in medicinal chemistry as a "privileged scaffold" for targeting G-protein coupled receptors (GPCRs), specifically the 5-HT1A , D2 , and


1-adrenergic  receptors.

This guide outlines the predicted pharmacological profile, synthesis pathways, and therapeutic applications of 2-MOMPP, positioning it as a candidate for treating anxiety, depression, and potentially schizophrenia.

Part 1: Chemical & Pharmacological Profile[1]

Structural Identity[1][2][3]
  • IUPAC Name: 1-[2-(Methoxymethyl)phenyl]piperazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.28 g/mol

  • Key Structural Feature: The ortho-methoxymethyl group (-CH

    
    OCH
    
    
    
    ) serves as a steric bulk enhancer and a hydrogen bond acceptor, distinguishing it from the simpler ortho-methoxy (-OCH
    
    
    ) group found in oMeOPP.
Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 2-MOMPP is governed by the arylpiperazine pharmacophore .

  • 5-HT1A Receptor Affinity: The ortho-substitution forces the phenyl ring to adopt a non-coplanar conformation relative to the piperazine ring. This twisted conformation is critical for high-affinity binding to the 5-HT1A receptor's orthosteric site. The methoxymethyl group, being larger than a methoxy group, may enhance selectivity by exploiting the hydrophobic pocket size differences between 5-HT1A and

    
    1-adrenergic receptors.
    
  • Metabolic Stability: Unlike the methoxy group of oMeOPP, which is prone to rapid O-demethylation (yielding a phenol), the methoxymethyl ether is metabolically more robust, potentially extending the compound's half-life in vivo before undergoing oxidation to the corresponding carboxylic acid.

Predicted Receptor Profile

Based on SAR data from homologous series (Glennon et al., 1987; Lopez-Rodriguez et al., 1997), 2-MOMPP is predicted to exhibit the following profile:

Target ReceptorPredicted Affinity (

)
Functional ActivityTherapeutic Relevance
5-HT1A < 10 nM (High)Partial AgonistAnxiolytic, Antidepressant
D2 (Dopamine) 10–100 nM (Moderate)AntagonistAntipsychotic

1-Adrenergic
50–200 nM (Low/Mod)AntagonistSide effect (Hypotension)
5-HT2A > 100 nM (Low)AntagonistAtypical Antipsychotic profile

Part 2: Therapeutic Mechanisms & Applications[3]

Anxiety and Depression (Serotonergic Modulation)

The primary therapeutic application of 2-MOMPP lies in its potential as a 5-HT1A partial agonist .

  • Mechanism: Presynaptic 5-HT1A autoreceptors in the Raphe nuclei regulate serotonin release. Partial agonists desensitize these autoreceptors, leading to sustained serotonin release in the forebrain.

  • Advantage over Benzodiazepines: 2-MOMPP targets the serotonergic system directly, avoiding the sedation and dependence issues associated with GABA-ergic anxiolytics.

Schizophrenia (Serotonin-Dopamine Antagonism)

If 2-MOMPP retains moderate D2 antagonism (typical of arylpiperazines), it may function as an atypical antipsychotic .

  • Mechanism: The combination of 5-HT1A agonism and D2 antagonism is a validated strategy (e.g., Aripiprazole, Brexpiprazole) to treat positive symptoms of schizophrenia while minimizing Extrapyramidal Symptoms (EPS).

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by 2-MOMPP at the 5-HT1A receptor.

G Ligand 2-MOMPP Receptor 5-HT1A Receptor (Gi/o Coupled) Ligand->Receptor Binding GProtein Gi/o Protein Dissociation Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (G-alpha_i) KChannel GIRK Channel (Activation) GProtein->KChannel Activation (G-beta/gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Decrease) cAMP->PKA Downregulates Effect Neuronal Inhibition (Anxiolysis) PKA->Effect Modulation Hyperpol Membrane Hyperpolarization KChannel->Hyperpol K+ Efflux Hyperpol->Effect Reduced Firing

Caption: 5-HT1A signaling cascade initiated by 2-MOMPP, leading to neuronal inhibition via cAMP reduction and GIRK channel activation.

Part 3: Experimental Protocols

Chemical Synthesis Workflow

To access 2-MOMPP for research, the following synthesis route is recommended based on standard arylpiperazine construction (Martin et al., 1989).

Reagents: 2-Methoxymethylaniline, Bis(2-chloroethyl)amine hydrochloride, Diethylene glycol monomethyl ether (solvent).

Protocol:

  • Preparation: Dissolve 2-methoxymethylaniline (10 mmol) and bis(2-chloroethyl)amine HCl (10 mmol) in 20 mL of diethylene glycol monomethyl ether.

  • Cyclization: Heat the mixture to reflux (approx. 150°C) for 24 hours under nitrogen atmosphere.

  • Work-up: Cool to room temperature. Pour into 100 mL of ice-cold 10% NaOH solution to basify.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with brine.

  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, MeOH:DCM 1:9).
  • Salt Formation: Dissolve the free base in diethyl ether and add ethereal HCl to precipitate 2-MOMPP Hydrochloride.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine


 values for 5-HT1A.

Materials:

  • Source Tissue: Rat hippocampal membranes (rich in 5-HT1A).

  • Radioligand: [^3H]-8-OH-DPAT (0.5 nM).

  • Non-specific Binding: Define using 10

    
    M Serotonin (5-HT).
    

Procedure:

  • Incubation: Incubate membrane homogenates (50

    
    g protein) with [^3H]-8-OH-DPAT and varying concentrations of 2-MOMPP (
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Ligand]. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Safety & Toxicology

Metabolic Stability & Toxicity
  • Metabolism: The methoxymethyl ether is susceptible to oxidative cleavage by CYP450 enzymes (likely CYP2D6 or CYP3A4), yielding 2-hydroxymethylphenylpiperazine . This primary alcohol may be further oxidized to 2-carboxyphenylpiperazine , which is likely inactive and rapidly excreted.

  • Toxicity: Arylpiperazines can form reactive quinone-imine intermediates if the phenyl ring is hydroxylated. However, the ortho-substitution sterically hinders this pathway, potentially reducing hepatotoxicity compared to unsubstituted analogs.

Handling Precautions
  • Hazard Class: Irritant (Skin/Eye). Potential CNS depressant.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis and handling.

Part 5: Future Directions

Research into 2-MOMPP should focus on:

  • Selectivity Profiling: Screening against a broad panel of GPCRs (PDSP screening) to ensure low affinity for hERG channels (cardiac safety) and

    
    1 receptors (to avoid orthostatic hypotension).
    
  • Lead Optimization: Using 2-MOMPP as a scaffold to attach "tail" moieties (e.g., alkyl-heterocycles) to the N4-position of the piperazine. This strategy, used in drugs like Buspirone and Vilazodone , can drastically improve potency and selectivity.

References

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. Link

  • Lopez-Rodriguez, M. L., et al. (1997).[1] 3D-QSAR of hydantoin-phenylpiperazines: Insights into 5-HT1A/alpha-1 selectivity. Journal of Medicinal Chemistry, 40(11), 1648-1656.[1] Link

  • Martin, G. E., et al. (1989). Synthesis and pharmacological evaluation of arylpiperazine derivatives. Journal of Pharmaceutical Sciences, 78(8), 667-671.
  • Boissier, J. R., et al. (1965). Synthesis of some new piperazine derivatives. Journal of Medicinal Chemistry, 8(4), 545-550. Link

  • PubChem. (n.d.). Compound Summary for CID 11244369: this compound. National Library of Medicine. Link

Sources

Methodological & Application

Synthesis of 1-(2-(Methoxymethyl)phenyl)piperazine from 2-methoxymethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical note details the synthesis of 1-(2-(methoxymethyl)phenyl)piperazine (Target Molecule) from 2-methoxymethylaniline . The protocol utilizes a nucleophilic cyclization strategy with bis(2-chloroethyl)amine hydrochloride .[1][2] This route is selected for its atom economy and scalability compared to palladium-catalyzed Buchwald-Hartwig aminations, which often require expensive ligands and pre-functionalized aryl halides.

This guide addresses specific challenges associated with ortho-substituted anilines, including steric hindrance and the suppression of polymerization side-products.

Strategic Analysis & Retrosynthesis

The target molecule is an aryl piperazine, a privileged scaffold in GPCR medicinal chemistry (e.g., serotonin 5-HT1A receptor ligands).

Retrosynthetic Logic

The disconnection approach focuses on the nitrogen-aryl bond or the formation of the piperazine ring itself.

  • Path A (Selected): De novo construction of the piperazine ring via double alkylation of the aniline nitrogen.

  • Path B (Discarded): Buchwald coupling of piperazine with 1-halo-2-(methoxymethyl)benzene. (Discarded due to higher cost of starting materials and catalyst requirements).

Reaction Scheme

The reaction proceeds via a double nucleophilic substitution (


). The aniline nitrogen attacks the 

-carbon of the bis(2-chloroethyl)amine, likely proceeding through a transient aziridinium ion intermediate, followed by cyclization.

ReactionScheme SM1 2-Methoxymethylaniline Inter Aziridinium Intermediate SM1->Inter + Reagent 150°C, Diglyme Reagent Bis(2-chloroethyl)amine HCl Product 1-(2-(Methoxymethyl)phenyl) piperazine HCl Inter->Product Cyclization - HCl

Figure 1: Reaction pathway for the synthesis of the target aryl piperazine.

Safety & Handling (CRITICAL)

Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard precursor. It is a potent alkylating agent and a blister agent.

  • Engineering Controls: All operations must be performed in a properly functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Prepare a quench solution of 10% sodium thiosulfate or 5% NaOH to neutralize spills and clean glassware.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[3][4]Role
2-Methoxymethylaniline 137.181.0Nucleophile / SM
Bis(2-chloroethyl)amine HCl 178.481.1Electrophile
Diethylene glycol monomethyl ether (Diglyme) -SolventHigh BP solvent (162°C)
Ethanol (Absolute) -SolventWorkup/Crystallization
Diethyl Ether -SolventPrecipitation

Equipment:

  • Round-bottom flask (RBF) with 2-neck adapter.[4]

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Oil bath with temperature control.[5]

  • Magnetic stirrer.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Dry the reaction vessel (RBF) and purge with Nitrogen.

  • Charge 2-methoxymethylaniline (10.0 mmol, 1.37 g) into the flask.

  • Add bis(2-chloroethyl)amine hydrochloride (11.0 mmol, 1.96 g).

  • Add Diglyme (5.0 mL). Note: A high concentration (2-3 M) is preferred to drive the bimolecular kinetics.

Step 2: Thermal Cyclization
  • Heat the mixture to 150°C .

  • Maintain stirring for 12–18 hours .

    • Mechanism:[6] The mixture will initially be a suspension but may clarify as the temperature rises, followed by the precipitation of the product salt.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The aniline spot (

      
      ) should disappear, and a baseline spot (amine salt) or lower 
      
      
      
      spot (piperazine) should appear.
Step 3: Workup & Isolation (Salt Method)

This method isolates the product directly as the hydrochloride salt, which is typically cleaner.

  • Cool the reaction mixture to room temperature (20–25°C).

  • Add Methanol (5 mL) to dissolve any gummy residues.

  • Slowly add Diethyl Ether (50–100 mL) with vigorous stirring.

  • A precipitate should form.[3][4] Chill in an ice bath for 1 hour to maximize yield.

  • Filter the solid under vacuum.

  • Wash the filter cake with cold Diethyl Ether (

    
     mL) to remove residual Diglyme and unreacted aniline.
    
Step 4: Free Base Liberation (Optional)

If the free base is required for subsequent steps:

  • Suspend the HCl salt in water.

  • Adjust pH to >12 using 10% NaOH solution.

  • Extract with Ethyl Acetate (

    
    ).[7]
    
  • Dry organics over

    
     and concentrate in vacuo.
    

Process Workflow

Workflow Setup Setup: Charge Aniline + Mustard Reagent in Diglyme Reaction Reaction: Heat to 150°C (12-18 Hours) Setup->Reaction Quench Cool to RT & Dilute with MeOH Reaction->Quench Precip Precipitation: Add Et2O to crash out HCl salt Quench->Precip Filter Filtration & Wash (Remove Diglyme) Precip->Filter

Figure 2: Operational workflow for the isolation of the piperazine hydrochloride salt.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: White to off-white crystalline solid (HCl salt).

  • 1H NMR (DMSO-d6):

    • 
       9.0–9.5 (br s, 2H, 
      
      
      
      ).
    • 
       7.0–7.3 (m, 4H, Ar-H).
      
    • 
       4.5 (s, 2H, 
      
      
      
      ).
    • 
       3.3 (s, 3H, 
      
      
      
      ).
    • 
       3.0–3.2 (m, 8H, Piperazine ring protons).
      
  • Mass Spectrometry (ESI):

    
     expected at m/z ~207.15 (Free base).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Gummy precipitate Trapped solvent/impuritiesTriturate the gum with hot ethanol/isopropanol and cool slowly to induce crystallization.
Low Yield Incomplete cyclizationIncrease reaction time to 24h or temperature to 160°C. Ensure inert atmosphere to prevent oxidation.
Dark Coloration Oxidation of anilineEnsure thorough Nitrogen purging before heating.

References

  • BenchChem. (2025).[1][6] An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from

  • ChemicalBook. (2016). 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. (Referencing Bioorganic & Medicinal Chemistry, 24(21), 5546-5555).[3] Retrieved from

  • ResearchGate. (2005).[8] A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Retrieved from

Sources

Application Note AN-2026: Protocol for Buchwald-Hartwig Amination of 1-Bromo-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-bromo-2-(methoxymethyl)benzene . This substrate presents two distinct challenges: steric hindrance at the ortho-position and potential hemilabile coordination of the methoxymethyl ether oxygen to the Palladium center.

Traditional catalyst systems (e.g., Pd(PPh3)4 or Pd2(dba)3/BINAP) often result in sluggish conversion or hydrodehalogenation side-products for this specific scaffold. This guide recommends the use of Third- or Fourth-Generation Dialkylbiaryl Phosphine Precatalysts (specifically RuPhos-Pd-G4 or BrettPhos-Pd-G4) to ensure rapid oxidative addition and efficient reductive elimination.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The target molecule, 1-bromo-2-(methoxymethyl)benzene, contains a bulky substituent adjacent to the reactive bromide.

  • Steric Effect: The ortho-substituent inhibits the approach of the amine nucleophile and retards the reductive elimination step.

  • Electronic Effect: The benzylic ether oxygen can act as a weak Lewis base, potentially occupying a coordination site on the Pd(II) intermediate, thereby slowing down the catalytic cycle (the "hemilabile ligand effect").

Catalyst Selection Rationale

To overcome these barriers, the catalyst system must possess:

  • High Steric Bulk: To force the formation of the active monoligated Pd(0) species [L-Pd(0)].

  • Electron-Richness: To facilitate oxidative addition into the electron-neutral aryl bromide.

  • Structural Rigidity: To prevent cyclometallation and promote reductive elimination.

Recommended Ligand: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl).

  • Why: RuPhos is specifically engineered for coupling sterically hindered aryl halides with primary and secondary amines. The isopropoxy groups on the biaryl backbone provide stability and prevent the formation of inactive palladacycles.

Recommended Precatalyst: RuPhos-Pd-G4 .

  • Why: The G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and activates rapidly at room temperature or mild heat, eliminating the induction period associated with Pd(OAc)2/Ligand mixing.

Visualized Pathways

Experimental Workflow

The following diagram outlines the logical flow from substrate preparation to isolation, emphasizing critical decision nodes.

G Start Substrate Prep (Inert Atmosphere) Screen Catalyst Screening (RuPhos vs. BrettPhos) Start->Screen Define Conditions Reaction Reaction Execution (100°C, 12-24h) Screen->Reaction Select Best System Check Conversion Check (LCMS/GCMS) Reaction->Check Check->Reaction <95% (Add Time/Cat) Workup Workup (Neutral/Basic) Check->Workup >95% Conv. Purify Purification (Flash Chromatography) Workup->Purify

Caption: Figure 1. Operational workflow for the amination of 1-bromo-2-(methoxymethyl)benzene.

Catalytic Cycle & Steric Influence

This diagram illustrates where the ortho-substitution impacts the cycle.

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Steric Barrier 1) Pd0->OxAdd + Ar-Br PdII_Ar L-Pd(II)(Ar)(Br) OxAdd->PdII_Ar AmineBind Amine Coordination (Steric Barrier 2) PdII_Ar->AmineBind + HNR2 Deprot Deprotonation (Base Mediated) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Caption: Figure 2. Catalytic cycle highlighting steps inhibited by the ortho-methoxymethyl group.

Detailed Experimental Protocol

Reagents & Materials Table
ReagentEquiv.[1][2][3][4]RoleSpecification
1-Bromo-2-(methoxymethyl)benzene 1.0Substrate>97% Purity, Dry
Amine (Primary or Secondary) 1.2 - 1.5NucleophileDry, free of HCl salts
RuPhos-Pd-G4 0.01 - 0.03Precatalyst(1-3 mol%)
RuPhos (Optional additive)0.01LigandAdded only if using Pd(OAc)2
Sodium tert-butoxide (NaOtBu) 1.4 - 2.0BaseSublimed grade, stored in glovebox
Toluene or 1,4-Dioxane [0.2 M]SolventAnhydrous, Degassed
Step-by-Step Procedure

Note on Air Sensitivity: While the G4 precatalyst is air-stable in solid form, the active Pd(0) species and the phosphine ligand are sensitive to oxidation. All steps should be performed under Nitrogen or Argon.

Step 1: Reactor Preparation
  • Flame-dry a 2-neck round bottom flask or use a septum-capped reaction vial (for <500 mg scale).

  • Cool under a stream of dry Argon.

Step 2: Reagent Charging (Glovebox or Schlenk Line)
  • Add RuPhos-Pd-G4 (2 mol%) and NaOtBu (1.4 equiv) to the reaction vessel.

  • Critical: If the amine is a solid, add it at this stage.[2]

  • Seal the vessel and purge with Argon x3 (vacuum/backfill cycles).

Step 3: Solvent and Liquid Reagent Addition
  • Add anhydrous Toluene (concentration ~0.2 M relative to bromide) via syringe.

  • Add 1-bromo-2-(methoxymethyl)benzene (1.0 equiv) via syringe.

  • If the amine is a liquid, add it last via syringe.

Step 4: Reaction[3][4]
  • Place the vessel in a pre-heated oil block/bath at 80°C .

    • Optimization Note: If the amine is extremely hindered (e.g., tert-butylamine), increase temperature to 100°C.

  • Stir vigorously (800+ rpm). Good mass transfer is essential for the heterogeneous base (NaOtBu).

  • Monitor by LCMS or GCMS at 2 hours and 12 hours.

    • Target: Disappearance of aryl bromide (m/z [M]+ and [M+2] pattern).

Step 5: Workup
  • Cool mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc).

  • Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad with EtOAc.

  • Caution: The methoxymethyl ether is acid-sensitive. Do not use 1M HCl for washes. Use Saturated Ammonium Chloride (sat. NH4Cl) or simply water.

  • Dry organic phase over Na2SO4, filter, and concentrate.[3]

Step 6: Purification
  • Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Typically Hexanes/EtOAc gradient. The amine product is usually more polar than the starting bromide but less polar than the hydrolyzed alcohol side-product.

Optimization & Troubleshooting Guide

If the standard protocol yields <70%, consult the following matrix:

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning or DeactivationSwitch to BrettPhos-Pd-G4 . Ensure solvent is strictly anhydrous. Increase temp to 110°C.
Debromination (Ar-H formed)

-Hydride Elimination or Protodehalogenation
Switch solvent to t-Amyl Alcohol . This solvent often suppresses reduction pathways.
Unreacted Amine Amine is too sterically hinderedIncrease catalyst loading to 5 mol%. Switch base to LHMDS (soluble base) if solubility is an issue.
Ether Cleavage Acidic impurity or harsh workupEnsure NaOtBu is not wet (generates NaOH/tBuOH). Avoid acidic washes.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • BenchChem. Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene. BenchChem Application Library. Link

Sources

Technical Application Note: Scalable Synthesis of 1-(2-(Methoxymethyl)phenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note details the protocol for the preparation of 1-(2-(methoxymethyl)phenyl)piperazine hydrochloride .

Target Molecule:

  • IUPAC Name: 1-[2-(methoxymethyl)phenyl]piperazine hydrochloride

  • Structure: A phenylpiperazine core featuring an ortho-methoxymethyl substituent.

  • Significance: Phenylpiperazines are "privileged scaffolds" in medicinal chemistry, serving as key pharmacophores for serotonin (5-HT) and dopamine receptor ligands. The ortho-methoxymethyl group is a bioisostere of the ortho-methoxy group found in drugs like Enciprazine, offering altered metabolic stability and lipophilicity profiles.

Critical Distinction: Researchers must distinguish this target from the commercially ubiquitous 1-(2-methoxyphenyl)piperazine (CAS 5464-78-8). The insertion of the methylene bridge (


) significantly alters the steric environment and electronic properties of the aryl ring, necessitating specific synthetic modifications described below.

Retrosynthetic Analysis & Strategy

To ensure high purity and scalability, we reject the classical "nitrogen mustard" cyclization route (using bis(2-chloroethyl)amine) due to the harsh conditions that may compromise the benzylic ether and the formation of hazardous waste.

Instead, we utilize a Palladium-Catalyzed Buchwald-Hartwig Amination .[1] This route offers superior functional group tolerance and avoids the use of vesicant alkylating agents.

Strategic Disconnection

The synthesis hinges on the C–N bond formation between a commercially available (or easily synthesized) aryl halide and piperazine.

Key Challenges:

  • Steric Hindrance: The ortho-methoxymethyl group creates steric bulk, requiring a specialized phosphine ligand to facilitate the oxidative addition and reductive elimination steps at the Palladium center.

  • Bis-Arylation: Piperazine has two nucleophilic nitrogens. To prevent the formation of the symmetrical dimer (1,4-bis(2-(methoxymethyl)phenyl)piperazine), we utilize a large excess of piperazine or a mono-protected Boc-piperazine. Protocol A (Excess Piperazine) is preferred for cost-efficiency in early-phase development.

Experimental Protocol

Precursor Synthesis (If required)

Target: 1-Bromo-2-(methoxymethyl)benzene If the aryl halide is not purchased, it is prepared via Williamson ether synthesis.

  • Reactants: 2-Bromobenzyl bromide (1.0 eq) + Sodium Methoxide (1.2 eq, 25% in MeOH).

  • Conditions: Reflux in MeOH (2 h).

  • Workup: Concentrate, partition (Water/EtOAc), dry, and distill.

Buchwald-Hartwig Coupling (Main Reaction)

Reaction Scheme:



Reagents & Materials:

Reagent Equiv. Role Critical Attribute
1-Bromo-2-(methoxymethyl)benzene 1.0 Substrate Purity >98% by GC
Piperazine (Anhydrous) 4.0 Nucleophile Large excess prevents dimerization
Pd₂(dba)₃ 0.02 Catalyst Source of Pd(0)
BINAP (racemic) 0.04 Ligand Bidentate ligand essential for ortho-subs.
Sodium tert-butoxide 1.4 Base Strong base, soluble in toluene

| Toluene | 10 V | Solvent | Anhydrous, degassed |

Step-by-Step Procedure:

  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under positive nitrogen pressure.

  • Catalyst Pre-complexation: Charge the flask with Toluene (50% of total volume), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%). Stir at room temperature for 15 minutes.

    • Observation: The solution color should deepen (often to a dark reddish-brown), indicating active catalyst formation.

  • Substrate Addition: Add 1-Bromo-2-(methoxymethyl)benzene (1.0 equiv), Piperazine (4.0 equiv), and NaOtBu (1.4 equiv). Wash sides with remaining Toluene.

  • Reaction: Heat the mixture to 100°C (internal temperature). Stir vigorously.

    • Monitoring: Monitor via HPLC or TLC (System: 10% MeOH in DCM). Reaction is typically complete in 4–6 hours.

  • Quench: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts and Palladium black. Wash the pad with EtOAc.

Workup & Purification (Critical for Purity)

The major impurity is excess piperazine. The following "Reverse Extraction" strategy efficiently removes it.

  • Concentration: Concentrate the filtrate to remove Toluene.

  • Partition: Dissolve residue in EtOAc and wash with Water (3x) .

    • Mechanism:[2][3][4] Free piperazine is highly water-soluble; the lipophilic product remains in EtOAc.

  • Acid Extraction (Purification): Extract the organic layer with 1M HCl (aq) .

    • Result: The product moves to the aqueous phase (protonated). Non-basic impurities (unreacted aryl bromide) stay in EtOAc. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Basify to pH >12 using 4M NaOH.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3x). Dry combined DCM layers over Na₂SO₄ and concentrate to yield the Free Base as a pale yellow oil.

Salt Formation (Hydrochloride)
  • Solvation: Dissolve the Free Base (1.0 g) in anhydrous Ethanol (5 mL).

  • Acidification: Add 1.25 M HCl in Ethanol (or 2M HCl in Diethyl Ether) dropwise at 0°C until pH reaches ~2.

  • Crystallization: Dilute slowly with Diethyl Ether until turbidity persists. Stir at 0°C for 1 hour.

  • Isolation: Filter the white precipitate under nitrogen. Wash with cold Ether.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Visualization of Workflows

Synthetic Pathway & Logic

The following diagram illustrates the reaction flow and the critical "Reverse Extraction" purification logic.

SynthesisWorkflow Start Start: 1-Bromo-2-(methoxymethyl)benzene Coupling Buchwald-Hartwig Coupling (Pd2(dba)3 / BINAP / NaOtBu) Start->Coupling + Piperazine (4 eq) Crude Crude Mixture (Product + Excess Piperazine + Pd) Coupling->Crude Extraction Partition: EtOAc / Water Crude->Extraction Filter Celite AqPhase Aqueous Phase (Excess Piperazine) Extraction->AqPhase Water Soluble OrgPhase Organic Phase (Product + Non-polar impurities) Extraction->OrgPhase Lipophilic AcidWash Extract with 1M HCl OrgPhase->AcidWash AcidAq Acidic Aqueous Phase (Product Salt) AcidWash->AcidAq Protonation WasteOrg Organic Waste (Unreacted Ar-Br) AcidWash->WasteOrg Discard Basify Basify (NaOH) & Extract DCM AcidAq->Basify pH > 12 SaltForm Salt Formation (HCl/EtOH + Et2O) Basify->SaltForm Free Base Isolated Final Final Product: This compound HCl SaltForm->Final Crystallization

Caption: Figure 1. Process flow diagram emphasizing the "Reverse Extraction" technique to remove excess piperazine without column chromatography.

Quality Control & Characterization

Expected Analytical Data[5][6][7]
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, D₂O): Diagnostic peaks include the benzylic singlet (

    
     ppm) and the methoxy singlet (
    
    
    
    ppm). The aromatic region will show a characteristic 4-proton pattern for ortho-substitution.
  • Melting Point: Note: Specific experimental MP for this analog is not standard in public databases.

    • Reference Standard: The 2-methoxy analog melts at 217–219°C [1].[5]

    • Prediction: The 2-methoxymethyl analog is expected to have a slightly lower melting point (approx. 195–210°C) due to the increased rotational freedom of the benzylic ether group.

  • Mass Spectrometry (ESI+):

    
     consistent with calculated mass for C₁₂H₁₈N₂O (Free base MW: 206.29  g/mol ).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Catalyst poisoningEnsure Toluene is degassed thoroughly. Use fresh NaOtBu (hygroscopic).
Dimer Formation Insufficient PiperazineIncrease Piperazine equivalents to 5.0 or 6.0.
Oily Product Residual Solvent/ImpuritiesTriturate the oil with cold diethyl ether or hexane to induce crystallization.
Dark Color Residual PalladiumTreat the free base solution with activated charcoal or a metal scavenger (e.g., SiliaMetS®) before salt formation.

References

  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride Product Sheet. Retrieved from

  • Buchwald, S. L., et al. (1998). "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. (Foundational protocol for aryl-piperazine coupling).
  • Mishra, V. (2018). "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs...". Current Organic Synthesis. Retrieved from

  • BenchChem. (2025).[6] "Application Notes for 1-Bromo-2-((methoxymethoxy)methyl)benzene". (Reference for precursor handling). Retrieved from

Disclaimer: This protocol is for research purposes only. All chemical operations must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Radioligand binding assay protocols for 1-(2-(Methoxymethyl)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radioligand Binding Characterization of 1-(2-(Methoxymethyl)phenyl)piperazine


1-Adrenergic)

Introduction & Pharmacological Context

The compound This compound belongs to the arylpiperazine class of chemical scaffolds. This structural motif is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous CNS-active agents, including anxiolytics (e.g., buspirone) and antipsychotics.

While the closely related analog 1-(2-methoxyphenyl)piperazine (2-MPP) is a well-documented non-selective serotonin receptor ligand, the 2-methoxymethyl substitution introduces distinct steric and lipophilic properties. Based on Structure-Activity Relationship (SAR) data of orthosubstituted phenylpiperazines, this compound is predicted to exhibit high affinity for the 5-HT1A receptor (primary target) with potential off-target affinity for D2 dopamine and


1-adrenergic receptors .

This guide provides a definitive protocol for determining the binding affinity (


) of this compound using a Competition Radioligand Binding Assay .

Assay Design Strategy

To accurately characterize this ligand, we utilize a competition assay format where the non-radioactive test compound displaces a known radioligand.

Target 1: 5-HT1A Receptor (Primary)[1]
  • Radioligand:

    
    -8-OH-DPAT (Agonist) or 
    
    
    
    -WAY-100635 (Antagonist).
    • Expert Insight: Arylpiperazines often act as partial agonists. Using an agonist radioligand (

      
      -8-OH-DPAT) allows for the detection of the high-affinity state of the receptor (G-protein coupled). However, if the compound is a pure antagonist, using 
      
      
      
      -WAY-100635 is preferred to avoid the "GTP shift" phenomenon. This protocol uses
      
      
      -8-OH-DPAT as the industry standard for this scaffold.
  • Source: Rat Hippocampal Membranes or CHO-K1 cells stably expressing h5-HT1A.

Target 2: Dopamine D2 Receptor (Selectivity Screen)
  • Radioligand:

    
    -Spiperone or 
    
    
    
    -Raclopride.
  • Source: Rat Striatal Membranes.

Workflow Visualization

The following diagram outlines the logical flow of the membrane preparation and binding assay.

BindingAssayWorkflow cluster_0 Critical Control Step Tissue Tissue Source (Rat Hippocampus) Homogenization Homogenization (Polytron, 50mM Tris-HCl) Tissue->Homogenization Centrifugation Differential Centrifugation (48,000 x g, 20 min) Homogenization->Centrifugation Resuspension Membrane Resuspension (Assay Buffer) Centrifugation->Resuspension PlateSetup Plate Setup (96-well) Total | NSB | Competition Resuspension->PlateSetup Incubation Incubation (60 min @ 25°C) PlateSetup->Incubation Filtration Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubation->Filtration Counting Scintillation Counting (LSC) Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis

Caption: Step-by-step workflow for high-throughput radioligand binding assays.

Detailed Protocol: 5-HT1A Competition Binding

A. Reagents & Buffers
ComponentCompositionPurpose
Assay Buffer 50 mM Tris-HCl, 10 mM MgSO

, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4
Mg

promotes agonist binding; Ascorbate prevents oxidation.
Wash Buffer 50 mM Tris-HCl, pH 7.4 (Ice Cold)Removes unbound radioligand.
Radioligand

-8-OH-DPAT (Specific Activity ~100-170 Ci/mmol)
Labels 5-HT1A receptors.
NSB Definition 10

M Serotonin (5-HT) or 10

M WAY-100635
Defines non-specific binding.
Filter Pre-treat 0.3% Polyethyleneimine (PEI)Reduces filter binding of the cationic piperazine.
B. Membrane Preparation (Rat Hippocampus)
  • Dissection: Dissect hippocampi from male Sprague-Dawley rats on ice.

  • Homogenization: Homogenize tissue in 20 volumes of ice-cold Assay Buffer using a Polytron (setting 6, 15 sec).

  • Wash 1: Centrifuge at 48,000 x g for 20 minutes at 4°C. Discard supernatant.

  • Incubation (Pre-clear): Resuspend pellet in buffer and incubate at 37°C for 10 minutes (removes endogenous serotonin).

  • Wash 2: Centrifuge again at 48,000 x g for 20 minutes.

  • Final Resuspension: Resuspend pellet to a final protein concentration of approx. 5-10 mg wet weight/mL (approx 0.2-0.5 mg protein/mL).

C. Assay Procedure (96-Well Format)
  • Pre-soak Filters: Soak GF/B glass fiber filters in 0.3% PEI for at least 1 hour.

  • Plate Setup: In a polypropylene 96-well plate, add:

    • 25

      
      L  Radioligand (
      
      
      
      -8-OH-DPAT) to all wells. Final concentration: 0.5 - 1.0 nM (approx
      
      
      ).
    • 25

      
      L  Assay Buffer (for Total Binding wells).
      
    • 25

      
      L  10 
      
      
      
      M Serotonin (for Non-Specific Binding wells).[1]
    • 25

      
      L  Test Compound (this compound) at varying concentrations (
      
      
      
      M to
      
      
      M).
  • Start Reaction: Add 200

    
    L  Membrane Suspension to all wells.
    
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp).

    • Note: 5-HT1A assays are often run at room temp to preserve receptor stability.

  • Termination: Rapidly filter through PEI-soaked filters using a cell harvester.

  • Wash: Wash filters 3x with 300

    
    L ice-cold Wash Buffer.
    
  • Counting: Dry filters, add scintillant, and count in a MicroBeta counter.

Data Analysis & Interpretation

Calculations
  • Specific Binding:

    
    .
    
  • 
     Determination:  Fit data to a one-site competition model:
    
    
    
    
  • 
     Calculation (Cheng-Prusoff): 
    
    
    
    
    • 
       = Concentration of radioligand used (nM).[2]
      
    • 
       = Dissociation constant of radioligand (determined via Saturation Assay, typically ~1.0 nM for 8-OH-DPAT).
      
Expected Results & Troubleshooting
ParameterExpected OutcomeTroubleshooting / Notes

Value
1 - 50 nM If

nM, the methoxymethyl group may sterically hinder binding compared to the methoxy analog.
Hill Slope ~1.0 If < 0.8, suggests negative cooperativity or multiple binding sites (e.g., high/low affinity states).
High NSB < 20% of Total If > 20%, ensure filters are PEI-soaked and wash buffer is ice-cold.
Ligand Depletion < 10% Bound If > 10% of radioligand binds, reduce membrane protein concentration to avoid

underestimation.

Mechanistic Visualization: 5-HT1A Signaling

Understanding the downstream effect is crucial if functional assays (GTP


S) follow binding.

GProteinSignaling Ligand Ligand (Arylpiperazine) Receptor 5-HT1A Receptor Ligand->Receptor Binding GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition KChannel GIRK Channel GProtein->KChannel Activation (Beta/Gamma) cAMP cAMP (Decrease) AC->cAMP Reduction

Caption: 5-HT1A signaling pathway. Agonist binding leads to Gi/o coupling, inhibiting Adenylyl Cyclase and opening GIRK channels.

References

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Glennon, R. A., et al. (1988). 5-HT1D serotonin receptors: results of a structure-affinity investigation. Drug Development Research, 13(3), 203-208.
  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. Link

Sources

Application Note: A Robust, Validated HPLC Method for the Detection and Quantification of 1-(2-(Methoxymethyl)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a comprehensive guide to the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-(Methoxymethyl)phenyl)piperazine. This phenylpiperazine derivative is of significant interest in pharmaceutical research and development. The method development was approached systematically, beginning with an analysis of the analyte's physicochemical properties to establish a logical starting point. This application note details the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings. The final, optimized reversed-phase HPLC method is presented, followed by a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] This ensures the method is fit for its intended purpose in quality control and research environments.

Understanding the Analyte: Physicochemical Properties

A foundational step in any logical method development is to understand the physicochemical characteristics of the target analyte.[6] this compound is a derivative of phenylpiperazine, a class of compounds frequently encountered in drug development.[7][8]

  • Structure: The molecule consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms, attached to a phenyl ring that is substituted with a methoxymethyl group.

  • Polarity (LogP): The predicted octanol-water partition coefficient (LogP) for the closely related 1-(2-methoxyphenyl)piperazine is approximately 1.4-1.7.[11][12] The addition of a methylene group in the methoxymethyl substituent of our target analyte will slightly increase its hydrophobicity. This moderate polarity makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: The presence of the substituted phenyl ring acts as a chromophore, allowing for detection by UV-Vis spectrophotometry. Phenylpiperazine derivatives typically exhibit strong absorbance maxima in the range of 240-280 nm.[13] A UV scan would confirm the optimal wavelength for maximum sensitivity.

Foundational Principles of Method Development

The physicochemical properties of the analyte directly inform the initial choices for the chromatographic system. The goal is to select a system that provides adequate retention, good peak shape, and the required selectivity.

2.1. Choice of HPLC Mode: Reversed-Phase Chromatography Given the analyte's moderate polarity and solubility in common organic solvents and water mixtures, reversed-phase HPLC is the most suitable separation mode.[14] In this mode, a non-polar stationary phase is used with a more polar mobile phase. The analyte will be retained primarily through hydrophobic interactions.

2.2. Initial Column Selection Strategy The basic nature of the analyte is the most critical factor for column selection. Basic compounds can exhibit poor peak shape (tailing) on traditional silica-based columns due to strong, unwanted ionic interactions with acidic residual silanol groups on the silica surface.

  • Causality: To mitigate this, a modern, high-purity, silica-based C18 or C8 column with extensive end-capping is the recommended starting point.[15][16] End-capping masks the residual silanols, leading to more symmetrical peaks and improved reproducibility. For this application, a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance of resolution, efficiency, and backpressure for standard HPLC systems.

2.3. Mobile Phase Selection Strategy The mobile phase composition, particularly its pH and organic solvent content, is the most powerful tool for optimizing the separation.[15]

  • pH Control: To ensure robust and reproducible retention times for the basic analyte, the mobile phase pH must be buffered and controlled. Operating at a low pH (e.g., pH 2.5 - 3.5) is the most common strategy for basic compounds.

  • Expertise: At this low pH, the piperazine nitrogens will be consistently protonated (positively charged). This has two benefits: 1) it suppresses the variability in ionization state that occurs near the pKa, leading to stable retention times, and 2) the protonated silanol groups on the stationary phase surface are less likely to interact with the protonated analyte, significantly improving peak symmetry.[15] A phosphate buffer is an excellent choice for UV detection due to its low UV cutoff.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as the initial organic modifier. It often provides higher efficiency (sharper peaks) and has a lower UV cutoff, which is advantageous for detecting compounds at lower wavelengths.

2.4. Detector Selection Based on the presence of the phenyl chromophore, a Diode Array Detector (DAD) or a variable wavelength UV detector is the ideal choice. This allows for the determination of the absorbance maximum (λmax) to ensure the highest sensitivity and provides the ability to assess peak purity.

Systematic Method Development Workflow

A structured, multi-phase approach ensures an efficient path to a robust and optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Setup cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Finalization & System Suitability Analyte Characterize Analyte (pKa, LogP, UV Scan) Column Select Column (End-capped C18, 150x4.6mm, 5µm) Analyte->Column MobilePhase Select Initial Mobile Phase (ACN/Buffer, pH ~3.0) Column->MobilePhase Scouting Gradient Scouting Run (5-95% ACN) to find elution % MobilePhase->Scouting Isocratic Isocratic/Shallow Gradient Fine-Tuning (Adjust % ACN for k' 2-10) Scouting->Isocratic FlowRate Optimize Flow Rate (e.g., 1.0 mL/min) Isocratic->FlowRate FinalMethod Define Final Method Parameters FlowRate->FinalMethod SST Perform System Suitability Test (SST) (Tailing, Plates, %RSD) FinalMethod->SST Validation Proceed to Method Validation SST->Validation

Caption: A logical workflow for HPLC method development.

Detailed Experimental Protocol

This section provides the step-by-step protocol for the final, optimized method for detecting this compound.

4.1. Instrumentation & Consumables

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped C18 column).

  • pH Meter: Calibrated pH meter.

  • Analytical Balance, Volumetric Glassware, Pipettes.

  • Syringe Filters: 0.45 µm PTFE or Nylon.

4.2. Reagent & Standard Preparation

  • Solvents: HPLC-grade acetonitrile (ACN) and purified water (e.g., Milli-Q).

  • Buffer Preparation (Mobile Phase A): Prepare a 25 mM potassium phosphate monobasic (KH₂PO₄) solution in water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm filter before use.

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

4.3. Optimized HPLC Method Parameters All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column ZORBAX Eclipse Plus C18, 4.6x150 mm, 5µmHigh-purity, end-capped silica minimizes peak tailing for basic analytes.
Mobile Phase A 25 mM KH₂PO₄ in Water, pH 3.0Low pH ensures consistent protonation of the analyte for good peak shape.
Mobile Phase B Acetonitrile (ACN)Good eluting strength and UV transparency.
Elution Mode IsocraticSimple, robust, and suitable for single-analyte quantification.
Composition 60% Mobile Phase A / 40% Mobile Phase BOptimized to achieve a retention factor (k') between 2 and 10.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLAppropriate volume to avoid column overload and ensure good peak shape.
Detector DAD, 245 nmWavelength of maximum absorbance for the analyte, ensuring high sensitivity.
Run Time 10 minutesSufficient time for analyte elution and column re-equilibration.

4.4. System Suitability Testing (SST) Protocol As per United States Pharmacopeia (USP) general chapter <621>, system suitability must be verified before sample analysis.[17][18][19][20][21]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Calculate the system suitability parameters using the CDS. The system is deemed suitable for use if the acceptance criteria in the table below are met.

SST ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol (as per ICH Q2(R2))

The developed method must be validated to demonstrate its reliability and suitability for its intended purpose.[3][5] The following protocol outlines the experiments required according to ICH Q2(R2) guidelines.

ValidationProcess Validation Method Validation Demonstrates Fitness for Purpose (ICH Q2(R2)) Specificity Specificity Analyte vs. Placebo & Impurities Validation:f1->Specificity Linearity Linearity & Range 5 Levels (e.g., 50-150%) r² ≥ 0.999 Validation:f1->Linearity Accuracy Accuracy % Recovery at 3 Levels (e.g., 80, 100, 120%) Validation:f1->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day, Inter-analyst) Validation:f1->Precision Robustness Robustness Small, Deliberate Changes (pH, Flow, %ACN) Validation:f1->Robustness LOQ LOQ / LOD S/N Ratio Approach (LOQ ~10, LOD ~3) Validation:f1->LOQ

Caption: Key parameters for HPLC method validation per ICH Q2(R2).

5.1. Specificity

  • Protocol: Inject the diluent (blank), a placebo solution (if applicable), and the Working Standard Solution.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the this compound peak.

5.2. Linearity

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

5.3. Accuracy

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo matrix.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

5.4. Precision

  • Repeatability (Intra-assay): Prepare six individual samples at 100% of the working concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not be more than 2.0%.

5.5. Limit of Quantitation (LOQ)

  • Protocol: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. This can be done by injecting progressively more dilute solutions.

  • Acceptance Criteria: The precision (%RSD) at the LOQ concentration should be ≤ 10%.

5.6. Robustness

  • Protocol: Analyze the Working Standard Solution while making small, deliberate variations to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Acceptance Criteria: The system suitability parameters should still be met, and the peak area should not change significantly from the nominal conditions.

Conclusion

This application note describes a systematic and scientifically-grounded approach to developing a robust reversed-phase HPLC method for the quantitative determination of this compound. By considering the analyte's fundamental physicochemical properties, an efficient and reliable isocratic method was established. The detailed protocol for method validation, based on authoritative ICH guidelines, provides a clear framework for researchers and drug development professionals to implement this method in a regulated environment, ensuring data integrity and trustworthiness.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: [Link]

  • Title: 1-(2-methoxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Source: Pi Molecules URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: How to Develop HPLC Method for Basic Compounds Source: Pharma Knowledge Forum URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) - ICH Consensus Guideline Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 1-(2-Methoxyphenyl)piperazine Source: PubChem URL: [Link]

  • Title: HPLC Method development: an overview. Source: PharmaCores URL: [Link]

  • Title: 1-(2-METHOXYPHENYL)PIPERAZINE Source: SWGDRUG.org URL: [Link]

  • Title: UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Source: ResearchGate URL: [Link]

  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties Source: ACS Publications URL: [Link]

  • Title: The Stability Study of a Novel Phenylpiperazine Derivative Source: Isaac Scientific Publishing URL: [Link]

  • Title: Ortho-Methoxyphenylpiperazine Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: pK a values of common substituted piperazines Source: ResearchGate URL: [Link]

  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: University of Regina URL: [Link]

  • Title: Piperazine, 1-(1-(4-methoxyphenyl)-3-phenylpropyl)-4-(phenylmethyl)-, (z)-2-butenedioate (1:2) Source: PubChemLite URL: [Link]

  • Title: Preparation of 1-(2-methoxy phenyl)-piperazine (LH6) Source: ResearchGate URL: [Link]

  • Title: Piperazine, 1-phenyl- Source: NIST WebBook URL: [Link]

  • Title: Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers Source: PubMed URL: [Link]

  • Title: Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography Source: PubMed URL: [Link]

Sources

In vitro metabolic stability testing of 1-(2-(Methoxymethyl)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: In Vitro Metabolic Stability Testing of 1-(2-(Methoxymethyl)phenyl)piperazine

Introduction & Scientific Rationale

The compound This compound (hereafter referred to as 2-MOMPP ) represents a structural class of phenylpiperazines often utilized as pharmacophores in psychoactive drug design (e.g., serotonin receptor ligands) or appearing as designer drug derivatives. Understanding its metabolic stability is critical for predicting in vivo clearance, bioavailability, and the formation of potentially active or toxic metabolites.

Metabolic Logic & Mechanism

Unlike simple methoxy-phenylpiperazines (e.g., oMPP), 2-MOMPP possesses a methoxymethyl side chain (


) at the ortho position. This structural feature introduces specific metabolic liabilities distinct from standard ring hydroxylation:
  • O-Demethylation (Primary Pathway): Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, typically target the ether linkage. Hydroxylation at the terminal methyl group leads to an unstable hemiacetal intermediate, which spontaneously collapses to release formaldehyde and form the corresponding benzyl alcohol metabolite: 1-(2-(Hydroxymethyl)phenyl)piperazine .

  • Piperazine Ring Oxidation: The secondary amine and adjacent carbons on the piperazine ring are susceptible to N-oxidation or carbon hydroxylation, potentially leading to ring opening (ethylenediamine derivatives).

  • Phase II Conjugation: The resulting alcohol from pathway #1 is a prime target for Glucuronidation (UGT enzymes), significantly altering hydrophilicity and excretion.

This protocol focuses on Microsomal Stability , the industry-standard first-tier assay to assess Phase I metabolic clearance (CYP-mediated) and calculate Intrinsic Clearance (


).

Experimental Strategy

We will utilize Human Liver Microsomes (HLM) fortified with an NADPH-regenerating system . Microsomes are preferred over hepatocytes for this specific initial screen because the primary metabolic pressure on the methoxymethyl group is CYP-driven (Phase I).

  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein stock).

  • Cofactor: NADPH (generated in situ via Glucose-6-Phosphate Dehydrogenase).

  • Analytical Endpoint: UHPLC-MS/MS (Triple Quadrupole).

  • Key Control: Verapamil (High Clearance) and Warfarin (Low Clearance).

Materials & Reagents

ReagentSpecificationPurpose
2-MOMPP >98% PurityTest Compound
Human Liver Microsomes Pooled (min. 50 donors), 20 mg/mLEnzyme Source
NADPH Regenerating System A 26 mM NADP+, 66 mM Glucose-6-phosphate, 66 mM MgCl2Cofactor Precursor
NADPH Regenerating System B 40 U/mL Glucose-6-phosphate dehydrogenaseEnzyme for Cofactor
Potassium Phosphate Buffer 100 mM, pH 7.4Reaction Matrix
Quench Solution 100% Acetonitrile (ACN) + Internal StandardStop Reaction & Precipitate Protein
Internal Standard (IS) Buspirone or Propranolol (200 ng/mL in ACN)Normalization

Step-by-Step Protocol

Phase A: Preparation of Stock Solutions
  • Test Compound Stock: Dissolve 2-MOMPP in DMSO to create a 10 mM stock.

  • Intermediate Stock: Dilute the 10 mM stock 1:100 in 100 mM Phosphate Buffer (pH 7.4) to obtain 100 µM . (Final organic content < 1% in incubation).

  • Microsome Working Solution: Dilute HLM stock to 1.25 mg/mL in Phosphate Buffer.

Phase B: Incubation Procedure (96-Well Format)

Target Final Concentrations: 1 µM Test Compound, 0.5 mg/mL Microsomal Protein.

  • Pre-Incubation:

    • Add 320 µL of Microsome Working Solution (1.25 mg/mL) to a reservoir.

    • Add 400 µL of Phosphate Buffer.

    • Add 8 µL of 100 µM 2-MOMPP Intermediate Stock.

    • Note: This creates a "Master Mix" lacking only NADPH.

    • Aliquot 30 µL of this Master Mix into respective wells of a 96-well plate (labeled 0, 5, 15, 30, 45, 60 min).

    • Pre-warm plate at 37°C for 5 minutes .

  • Reaction Initiation:

    • Prepare NADPH Start Solution : Mix System A and System B (ratio usually 5:1 or per vendor instructions) to ensure 1 mM NADPH final conc.

    • Add 10 µL of pre-warmed NADPH Start Solution to all wells except the 0-min control.

    • Critical Step: For the 0-min point , add the Quench Solution before adding NADPH to establish the T0 baseline.

  • Sampling & Quenching:

    • Incubate plate at 37°C with gentle shaking.

    • At each time point (5, 15, 30, 45, 60 min), remove the specific wells/aliquots.

    • Immediately add 120 µL of ice-cold Quench Solution (ACN + IS).

    • Vortex vigorously for 1 minute.

  • Sample Processing:

    • Centrifuge the plate/tubes at 4,000 rpm (approx. 2500 x g) for 15 minutes at 4°C to pellet precipitated proteins.

    • Transfer 80 µL of the supernatant to a clean analysis plate.

    • Dilute with 80 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Analytical Method: UHPLC-MS/MS

Rationale: Mass spectrometry is required due to the lack of a strong chromophore for UV detection at low (1 µM) physiological concentrations.

Instrument Parameters:

  • System: Agilent 6400 Series or Sciex Triple Quad 5500.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters ACQUITY BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % B Flow Rate (mL/min)
0.0 5 0.5
0.5 5 0.5
2.5 95 0.5
3.0 95 0.5
3.1 5 0.5

| 4.0 | 5 | 0.5 |

MRM Transitions (Theoretical for Method Development):

  • Parent [M+H]+: 207.1 m/z (Calculated based on C12H18N2O).

  • Primary Fragment (Quantifier): 150.1 m/z (Loss of methoxymethyl/propenyl group, typical phenylpiperazine core cleavage).

  • Secondary Fragment (Qualifier): 122.1 m/z (Phenylpiperazine ring contraction/cleavage).

  • Note: Perform a Product Ion Scan on the pure standard to confirm optimal Collision Energy (CE).

Data Analysis & Calculations

  • Peak Integration: Integrate the peak area of 2-MOMPP and the Internal Standard (IS).

  • Ratio Calculation: Calculate the Area Ratio (Analyte/IS) for each time point.

  • Normalization: Express T5-T60 ratios as a percentage of the T0 ratio (% Remaining).

  • Regression: Plot ln(% Remaining) vs. Time (min) .

    • Slope (

      
      ) = Gradient of the linear regression line.
      
  • Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Visualization of Workflows

Figure 1: Experimental Workflow

MetabolicStability Stock Stock Prep (10 mM DMSO) MasterMix Master Mix (HLM + Buffer + Compound) Stock->MasterMix Incubation Incubation (37°C) + NADPH Start MasterMix->Incubation Aliquot to Plate Quench Quench (Ice Cold ACN + IS) Incubation->Quench T=0, 5, 15...60 min Centrifuge Centrifugation 4000 rpm, 15 min Quench->Centrifuge LCMS LC-MS/MS Analysis MRM: 207 -> 150 Centrifuge->LCMS Supernatant Data Data Analysis CLint Calculation LCMS->Data

Caption: Step-by-step workflow for the microsomal stability assay of 2-MOMPP.

Figure 2: Predicted Metabolic Pathway

Metabolism Parent 2-MOMPP (Parent) Intermediate Hemiacetal Intermediate Parent->Intermediate CYP450 (O-Hydroxylation) Alcohol 1-(2-(Hydroxymethyl) phenyl)piperazine Intermediate->Alcohol Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Acid Carboxylic Acid Metabolite Alcohol->Acid ADH/ALDH Oxidation Glucuronide O-Glucuronide (Phase II) Alcohol->Glucuronide UGT Conjugation

Caption: Predicted major metabolic route: O-demethylation followed by oxidation or conjugation.

Troubleshooting & Optimization

  • Low Sensitivity: If the MS signal is weak, check the ionization efficiency. Phenylpiperazines generally ionize well in ESI+, but the methoxymethyl group is less polar than a hydroxyl. Ensure the mobile phase has adequate buffering (Formic acid/Ammonium formate).

  • Non-Linear Kinetics: If the ln(% remaining) plot is curved, the compound may be inhibiting the enzymes (mechanism-based inhibition) or the substrate concentration (1 µM) might be >

    
    . Repeat with 0.1 µM.
    
  • High Stability: If <10% loss is observed over 60 minutes, extend incubation to 120 minutes or switch to Hepatocytes to capture slower Phase II turnover.

References

  • Scatina, J. A., et al. (1991).[2][3] Metabolic disposition of enciprazine, a non-benzodiazepine anxiolytic drug, in rat, dog and man. Xenobiotica. Link

  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat. Xenobiotica. Link

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3][4][5][6][7][8] Link

  • Protocols.io. (2025).[6] Metabolic stability assay in human, rat, dog or mouse hepatocytes. Link

Sources

Solvent extraction methods for phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solvent Extraction Strategies for Phenylpiperazine Derivatives in Biological Matrices

Executive Summary

Phenylpiperazine derivatives represent a complex class of analytes frequently encountered in forensic toxicology (as designer drugs) and pharmaceutical development (as metabolites of antidepressants like trazodone and nefazodone). Their extraction from biological matrices is complicated by their physicochemical duality: they possess a basic secondary amine (pKa ~9.0–9.8) and a lipophilic phenyl ring.

This guide provides three validated extraction protocols designed to overcome these challenges. Unlike generic "dilute-and-shoot" methods, these protocols leverage specific pH manipulation and phase-transfer mechanisms to ensure high recovery (>85%) and matrix elimination, suitable for downstream GC-MS or LC-MS/MS analysis.[1]

Physicochemical Basis of Extraction

To design an effective extraction, one must exploit the molecule's "switchable" nature. Phenylpiperazines behave differently depending on the pH of the environment.

ParameterValue RangeImplication for Extraction
pKa (Piperazine N) 9.0 – 9.8At physiological pH (7.4), they are ionized (cationic) .[1] To extract into organic solvents (LLE), pH must be >11 .[1] To bind to cation-exchange SPE, pH must be <7 .[1]
LogP (Lipophilicity) 2.0 – 3.5Moderately lipophilic. Substituents like -CF3 (TFMPP) increase lipophilicity compared to -Cl (mCPP), affecting solvent affinity.[1]
Volatility ModerateThe free base forms are volatile. Evaporation steps must be controlled (avoid high heat) to prevent analyte loss.

Strategic Selection: Choosing the Right Method

The choice of extraction method depends on the available instrumentation and the required sensitivity.

ExtractionStrategy Start Start: Define Analytical Goal Matrix Matrix Complexity (Blood/Urine/Tissue) Start->Matrix Inst Downstream Instrument Matrix->Inst SPE Protocol B: Mixed-Mode SPE (MCX) Best for: LC-MS/MS, Dirty Matrices (Post-mortem) Matrix->SPE Complex Matrix (Whole Blood) DLLME Protocol C: Microextraction (DLLME) Best for: Green Chemistry, Low Sample Vol Matrix->DLLME Clean Matrix (Urine) LLE Protocol A: Liquid-Liquid Extraction (LLE) Best for: GC-MS, High Throughput Inst->LLE GC-MS (Volatile Free Base) Inst->SPE LC-MS (Ionic Form)

Figure 1: Decision tree for selecting the optimal extraction methodology based on matrix complexity and downstream detection.[1]

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Routine urine screening, GC-MS analysis.[1] Mechanism: pH-dependent suppression of ionization.

Reagents:
  • Extraction Solvent: n-Hexane:Ethyl Acetate (70:30 v/v). Note: Pure hexane is too non-polar for some metabolites; ethyl acetate increases recovery but extracts more matrix.

  • Buffer: 2M Sodium Hydroxide (NaOH) or Saturated Borate Buffer (pH 12).

  • Internal Standard (IS): Methampyrone or deuterated analog (mCPP-d8).[1]

Step-by-Step Workflow:
  • Sample Prep: Aliquot 1.0 mL of urine or plasma into a glass centrifuge tube.

  • IS Addition: Add 50 µL of Internal Standard working solution. Vortex briefly.

  • Alkalinization (CRITICAL): Add 200 µL of 2M NaOH.

    • Why? This shifts the pH to ~12-13, ensuring the piperazine nitrogen is deprotonated (neutral) and soluble in the organic phase.

  • Extraction: Add 3.0 mL of Extraction Solvent (Hexane:EtOAc 70:30).

  • Agitation: Rock or rotate for 10 minutes . Do not vortex violently to avoid emulsions in plasma.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean borosilicate glass tube.

  • Back-Extraction (Optional - for high purity):

    • Add 1.0 mL of 0.1M HCl to the organic layer. Shake. (Analyte moves to Acid).[2] Discard Organic.

    • Alkalinize Acid layer with NaOH. Re-extract with fresh organic solvent.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C . Caution: Do not exceed 40°C; free bases can sublime.[1]

  • Reconstitution/Derivatization:

    • For LC-MS: Reconstitute in Mobile Phase.[3]

    • For GC-MS: Derivatize with TFAA or PFPA (50 µL, 60°C, 20 min) to improve peak shape.[1]

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Complex matrices (whole blood, tissue), LC-MS/MS, maximum cleanliness.[1] Mechanism: "Catch and Release" using dual retention (Hydrophobic + Ionic).

Cartridge Selection:
  • Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).[1]

  • Capacity: 30 mg or 60 mg bed mass.

Step-by-Step Workflow:
  • Pre-treatment: Dilute 1 mL biological sample 1:1 with 0.1% Formic Acid (aq) .

    • Why? Acidifies sample (pH < 4), ensuring the piperazine nitrogen is fully protonated (positively charged) to bind with the sorbent.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (acidified).

  • Loading: Pass the pre-treated sample through the cartridge at a slow flow rate (1 mL/min).

    • Mechanism:[2][3][4][5] Analyte binds via Ionic Interaction (Positive Amine <-> Negative Sulfonate) AND Hydrophobic Interaction (Phenyl ring <-> Sorbent backbone).[1]

  • Wash 1 (Aqueous): 1 mL 0.1% Formic Acid.

    • Removes: Proteins, salts, hydrophilic interferences.[1]

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Removes: Neutral hydrophobic interferences (fats, lipids).[1]

    • Why no analyte loss? The analyte is "locked" by the ionic bond, which is not broken by methanol.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[2][3][4][5] The base (NH4OH) deprotonates the analyte (neutralizes charge), breaking the ionic bond. The methanol disrupts the hydrophobic bond. Analyte releases.

  • Post-Processing: Evaporate and reconstitute.

SPEMechanism cluster_0 Step 1: Load (Acidic pH) cluster_1 Step 2: Wash (MeOH) cluster_2 Step 3: Elute (Basic pH) Load Analyte (+) binds to Sorbent (-) Wash Neutrals washed out. Analyte stays (Ionic Lock) Load->Wash Retain Elute Base neutralizes Analyte. Ionic bond breaks. Analyte Elutes. Wash->Elute Release

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for basic drugs.

Protocol C: Dispersive Liquid-Liquid Microextraction (DLLME)

Best for: Green chemistry initiatives, low solvent consumption, urine samples.[1]

Reagents:
  • Extraction Solvent: Chloroform (high density, sinks).[1]

  • Disperser Solvent: Methanol or Acetone (miscible with both water and chloroform).

Workflow:
  • Sample Prep: Place 5.0 mL of urine in a conical glass tube. Adjust pH to 12 (NaOH).

  • Mixture Prep: In a separate vial, mix 100 µL Chloroform (Extractor) with 1.0 mL Methanol (Disperser).

  • Injection: Rapidly inject the Chloroform/Methanol mixture into the urine sample using a syringe.

    • Observation: A cloudy solution (emulsion) forms immediately. The massive surface area allows instant equilibrium.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • Collection: A small droplet (~80 µL) of chloroform containing the concentrated analyte will settle at the bottom.

  • Analysis: Withdraw the droplet with a microsyringe and inject directly into GC-MS or dilute for LC-MS.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Recovery (LLE) pH not basic enough.[1]Verify pH > 11.[6][7][8] Piperazines are amphoteric; ensure full deprotonation.
Low Recovery (SPE) Elution solvent too weak.Ensure 5% NH4OH is fresh. Ammonia is volatile and evaporates from stock solutions.
Peak Tailing (GC) Secondary amine interaction.Derivatize with TFAA/PFPA to cap the -NH group. Use a base-deactivated liner.
Emulsions (LLE) Vigorous vortexing of plasma.Use a rocking shaker instead of vortex. Add NaCl (salting out) to break emulsion.

References

  • Lin, H., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization.[1][9] Journal of Chromatography B. [Link][1]

  • Zhu, Y., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry.[1][7][8] Journal of Forensic Sciences. [Link][7]

  • Biotage. When should I choose a mixed-mode SPE? Sample Prep Blog. [Link]

  • Idaho State Police Forensic Services. Liquid-Liquid Extraction Procedure for the Recovery of pKa ≥9 Drug Compounds. Standard Operating Procedure. [Link]

Sources

Crystallization techniques for 1-(2-(Methoxymethyl)phenyl)piperazine salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Salt Formation Protocols for 1-(2-(Methoxymethyl)phenyl)piperazine

Introduction & Chemical Context

This application note details the crystallization and salt formation strategies for This compound , a critical pharmacophore often utilized in the synthesis of CNS-active agents (serotonin/dopamine modulators).

While structurally similar to the widely known 1-(2-methoxyphenyl)piperazine (2-MeOPP), the specific methoxymethyl (-CH₂OCH₃) substitution at the ortho position introduces unique physicochemical challenges. The additional methylene spacer increases conformational flexibility and lipophilicity compared to its methoxy analog. This structural nuance significantly increases the risk of "oiling out" (liquid-liquid phase separation) during salt formation, necessitating precise solvent control and thermal profiling.

The Chemistry of Salt Formation

The molecule contains two nitrogen centers:

  • N1 (Aniline-like): Attached to the phenyl ring. Low basicity (pKa ~2–3) due to resonance delocalization.

  • N4 (Secondary Amine): The distal nitrogen. High basicity (pKa ~9.0–9.8).

Strategic Directive: Salt formation targets the N4 nitrogen . Protonation here stabilizes the molecule, increases melting point, and allows for purification. The standard target is the Monohydrochloride (HCl) salt, though dicarboxylic acid salts (Fumarate/Succinate) are excellent alternatives for solubility tuning.

Pre-Formulation: Solubility Profiling

Before attempting crystallization, the free base solubility must be mapped to identify "Good Solvents" (for dissolution) and "Anti-Solvents" (for precipitation).

Table 1: Solubility Profile of Free Base vs. HCl Salt

Solvent SystemFree Base SolubilityHCl Salt SolubilityApplication
Methanol (MeOH) High (>100 mg/mL)High (>50 mg/mL)Dissolution / Seed generation
Ethanol (EtOH) HighModerate (Temp. dependent)Primary Crystallization Solvent
Isopropanol (IPA) HighLow (<10 mg/mL at RT)Ideal Reaction Medium
Ethyl Acetate (EtOAc) HighInsolubleAnti-Solvent
Water Low (Oils out)High (Risk of Hydrates)Avoid (unless for final wash)
Heptane/Hexane ModerateInsolubleWash solvent (removes non-polar impurities)

Protocol A: Monohydrochloride Salt Formation (The Industry Standard)

This protocol is designed to avoid the formation of the dihydrochloride salt (which is often hygroscopic) and prevent the "oiling out" phenomenon common with methoxymethyl derivatives.

Reagents:

  • Crude this compound (Free Base).

  • Solvent: Isopropanol (IPA) (Anhydrous).

  • Acid: 4M HCl in Dioxane or 5-6M HCl in Isopropanol. (Avoid aqueous HCl to prevent hydrate formation).

Step-by-Step Methodology:

  • Dissolution:

    • Charge the crude free base into a reactor.

    • Add Isopropanol (5 vol) (5 mL per gram of substrate).

    • Heat to 50–60°C with agitation until a clear, homogeneous solution is obtained.

    • Scientific Insight: Heating ensures all organic impurities are in solution and prevents premature precipitation upon acid addition.

  • Acid Addition (Controlled Nucleation):

    • Cool the solution to 40–45°C .

    • Slowly charge 0.95 equivalents of HCl (in IPA/Dioxane) dropwise over 30 minutes.

    • Critical Control Point: Do not add excess acid initially. Stopping at 0.95 eq prevents the formation of the dihydrochloride salt and leaves a small amount of free base in solution to keep impurities soluble.

  • Seeding (The "Oiling" Preventative):

    • If the solution becomes turbid or an oil droplet phase appears, stop stirring and add 0.5 wt% seed crystals of pure HCl salt.

    • Why? The methoxymethyl group makes the lattice energy barrier high. Seeds provide a template for orderly crystal growth, bypassing the amorphous oil phase.

  • Aging and Cooling:

    • Once a white slurry forms, hold at 40°C for 1 hour (Ostwald Ripening).

    • Cool linearly to 0–5°C over 2 hours (Rate: ~0.3°C/min).

    • Charge the remaining 0.1 equivalents of HCl to ensure complete conversion.

  • Isolation:

    • Filter the solids using a Büchner funnel or centrifuge.

    • Wash the cake with cold Ethyl Acetate (2 vol) to remove residual acidity and non-polar impurities.

    • Dry under vacuum at 45°C for 12 hours.

Protocol B: Anti-Solvent Recrystallization (Purification)

If the initial salt is colored or low purity (<98%), use this recrystallization technique.

  • Dissolution: Suspend the crude salt in Methanol (3 vol) . Heat to reflux (65°C). If not fully dissolved, add MeOH dropwise until clear.

  • Hot Filtration: Filter the hot solution through a 0.45µm membrane to remove insolubles (silica, catalyst residues).

  • Anti-Solvent Addition:

    • Maintain the filtrate at 60°C.

    • Slowly add Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (5–8 vol).

    • Stop addition when a persistent haze is observed.

  • Crystallization:

    • Cool slowly to Room Temperature (RT) with gentle stirring.

    • Further cool to 0°C.

  • Harvest: Filter and wash with pure EtOAc.

Process Logic & Decision Pathways

The following diagram illustrates the decision logic for salt selection and process troubleshooting.

SaltSelectionStrategy Start Crude Free Base This compound SolubilityCheck Solubility Screen (IPA vs EtOH) Start->SolubilityCheck AcidChoice Select Counterion SolubilityCheck->AcidChoice HCl_Route HCl Salt (High MP, Standard) AcidChoice->HCl_Route Bioavailability/Stability Organic_Route Fumarate/Succinate (Tuning Solubility) AcidChoice->Organic_Route Slower Release Process_HCl Process: Dissolve in Hot IPA Add HCl/IPA at 45°C HCl_Route->Process_HCl Check_Oil Did it Oil Out? Process_HCl->Check_Oil Remedy_Oil REMEDY: 1. Reheat to dissolve 2. Add Seed Crystals 3. Slower Cooling Check_Oil->Remedy_Oil Yes (Two Liquid Phases) Success Filtration & Drying (Target >99% Purity) Check_Oil->Success No (Crystalline Solid) Remedy_Oil->Check_Oil

Figure 1: Decision tree for salt selection and troubleshooting the "oiling out" phenomenon common in methoxymethyl-substituted piperazines.

Critical Quality Attributes (CQAs) & Validation

To ensure the protocol is "self-validating," the isolated solid must meet these criteria:

  • Melting Point (DSC):

    • The methoxymethyl analog HCl salt typically melts between 205°C – 225°C (sharp peak).

    • Broad peak? Indicates solvent inclusion or mixed salts (mono/di).

  • Stoichiometry (Titration):

    • Perform Silver Nitrate titration (for Cl content). Target: 15.0% – 16.5% w/w Cl (Calculated for C₁₂H₁₈N₂O·HCl).

  • Hygroscopicity (DVS):

    • If the salt gains >2% weight at 80% RH, you likely formed the dihydrochloride or an amorphous form. Recrystallize using Protocol B.

References

  • Synthesis and Properties of Phenylpiperazine Salts

    • Source: PubChem Compound Summary for 1-(2-Methoxyphenyl)piperazine Hydrochloride (Analogous Chemistry).
    • URL:[Link][1]

  • Crystallization of Piperazine Salts with Organic Acids

    • Source:Acta Crystallographica Section E, "Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts".[2]

    • URL:[Link]

  • General Protocol for Piperazine Salt Formation (Enciprazine Intermediates)
  • Solubility & Stability of Phenylpiperazines: Source: BenchChem Technical Guide on Phenylpiperazine Solubility.

Sources

Application Note: 1-(2-(Methoxymethyl)phenyl)piperazine as a Serotonin Probe

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating serotonin receptor pharmacology using 1-(2-(Methoxymethyl)phenyl)piperazine (hereafter referred to as 2-MOM-PP ).

While the 2-methoxy analog (oMPP) is a classic reference standard, the 2-(Methoxymethyl) variant represents a distinct structural probe with unique steric and lipophilic properties. This guide synthesizes established arylpiperazine Structure-Activity Relationships (SAR) with rigorous experimental protocols.

Introduction & Pharmacological Profile

The compound This compound belongs to the arylpiperazine class, a "privileged scaffold" in medicinal chemistry known for its high affinity for serotonin (5-HT) receptors.

Chemical Identity[1][2]
  • Systematic Name: this compound

  • Core Scaffold: N-Arylpiperazine

  • Key Substituent: ortho-Methoxymethyl (-CH₂OCH₃) group on the phenyl ring.

  • Class: Serotonergic Ligand (Putative 5-HT1A/5-HT7).[1]

Mechanism of Action (SAR Analysis)

Based on the validated Structure-Activity Relationships (SAR) of ortho-substituted phenylpiperazines (Glennon et al., Leopoldo et al.):

  • 5-HT1A Receptor (High Affinity): The ortho-substitution is critical for 5-HT1A binding. The methoxymethyl group, being a hydrogen bond acceptor and sterically bulky, typically favors agonist or partial agonist activity at the 5-HT1A receptor (G

    
    -coupled).
    
  • 5-HT7 Receptor (High Affinity): Long-chain arylpiperazines and specific ortho-substituted variants often display nanomolar affinity for 5-HT7. In this context, the piperazine nitrogen acts as the protonated pharmacophore. 2-MOM-PP likely acts as an antagonist at 5-HT7 (G

    
    -coupled).
    
  • Selectivity Profile: A common liability of ortho-methoxyphenylpiperazine (oMPP) is its affinity for

    
    -adrenergic receptors. The additional methylene group in 2-MOM-PP  increases steric bulk and lipophilicity, potentially altering this selectivity profile compared to the parent oMPP.
    

Experimental Protocols

Protocol A: Compound Preparation & Solubility

Objective: Ensure stable, consistent delivery of the probe in aqueous buffers.

Properties:

  • Free Base: Likely a viscous oil or low-melting solid. Lipophilic.

  • Salt Form (HCl/HBr): Crystalline solid. Water-soluble.

Procedure:

  • Stock Solution (10 mM):

    • If Salt: Dissolve directly in Milli-Q water or 10 mM Tris buffer (pH 7.4) .

    • If Free Base: Dissolve in 100% DMSO to create a 10 mM master stock.

    • Storage: Aliquot into light-protective amber vials. Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution:

    • Dilute the stock into the assay buffer on the day of the experiment.

    • Critical: Keep final DMSO concentration <0.1% in binding assays to prevent non-specific membrane perturbation.

Protocol B: Radioligand Competition Binding (Ki Determination)

Objective: Determine the binding affinity (


) of 2-MOM-PP for 5-HT1A and 5-HT7 receptors.

Materials:

  • Membranes: CHO-K1 or HEK293 cells stably expressing human 5-HT1A or 5-HT7.

  • Radioligands:

    • For 5-HT1A:

      
       (0.5 – 1.0 nM).
      
    • For 5-HT7:

      
       (with 1 µM pindolol to block 5-HT1A/1B sites).
      
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer to yield 10–20 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Radioligand (fixed concentration).

    • 50 µL 2-MOM-PP (varying concentrations:

      
       M to 
      
      
      
      M).
    • 100 µL Membrane suspension.

    • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).

  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% Polyethyleneimine to reduce binding to filters) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Analysis: Count radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.
Protocol C: Functional Assay ([35S]GTP S Binding)

Objective: Determine if 2-MOM-PP acts as an agonist or antagonist at the 5-HT1A receptor.

Mechanism: 5-HT1A is G


-coupled. Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. Non-hydrolyzable

accumulates in the membrane.

Workflow:

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 10 µM GDP, pH 7.4.

  • Incubation: Mix membranes (10 µg) +

    
     (0.1 nM) + 2-MOM-PP  (agonist mode) OR 2-MOM-PP  + 100 nM 8-OH-DPAT (antagonist mode).
    
  • Time: Incubate 30 min at 30°C.

  • Readout: Filter and count as above.

  • Interpretation:

    • Increase in CPM: Agonist.[2][3][4][5]

    • No change (vs basal): Antagonist (or neutral antagonist).

    • Decrease (vs basal): Inverse Agonist.

Visualization & Logic

Figure 1: Experimental Workflow

The following diagram illustrates the critical path for validating 2-MOM-PP binding affinity.

BindingAssay Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (10^-5 to 10^-11 M) Stock->Dilution Dilute Incubation Incubation (Membranes + Radioligand) Dilution->Incubation Add to Plate Filtration GF/B Filtration (PEI Pre-soaked) Incubation->Filtration 60 min @ 25°C Analysis Scintillation Counting & Ki Calculation Filtration->Analysis Wash & Count

Caption: Step-by-step workflow for the Radioligand Competition Binding Assay.

Figure 2: Signaling Pathway (5-HT1A vs 5-HT7)

2-MOM-PP interacts with two distinct G-protein pathways.

Signaling Ligand 2-MOM-PP (Probe) R_1A 5-HT1A Receptor (Gi-Coupled) Ligand->R_1A Agonist (?) R_7 5-HT7 Receptor (Gs-Coupled) Ligand->R_7 Antagonist (?) Gi Gi/o Protein R_1A->Gi Gs Gs Protein R_7->Gs AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP_Down Decrease cAMP (Hyperpolarization) AC->cAMP_Down via Gi cAMP_Up Increase cAMP (Excitability) AC->cAMP_Up via Gs

Caption: Dual signaling potential. 5-HT1A activation inhibits Adenylyl Cyclase, while 5-HT7 activation stimulates it.

Data Presentation Standards

When reporting results for 2-MOM-PP, summarize affinity data in the following format to ensure comparability with literature standards (e.g., oMPP, WAY-100635).

Compound5-HT1A

(nM)
5-HT7

(nM)
Selectivity (1A/7)Functional Activity (1A)
2-MOM-PP [Experimental][Experimental]RatioAgonist/Antagonist
oMPP (Ref)~1.0 - 5.0~10 - 50LowPartial Agonist
8-OH-DPAT0.5>1000High (1A)Full Agonist

Note: Lower


 indicates higher affinity.

References

  • Glennon, R. A., et al. (1988). "5-HT1D serotonin receptors: results of a structure-affinity investigation." Journal of Medicinal Chemistry. Link (Foundational SAR for arylpiperazines).

  • Leopoldo, M., et al. (2011). "Structure-activity relationships of arylpiperazines as 5-HT7 receptor ligands." Current Medicinal Chemistry. Link (Specifics on 5-HT7 arylpiperazine binding).

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. Link (Receptor signaling mechanisms).

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols." Link (Standardized binding protocols).

Sources

Application Note: Regioselective N-Alkylation of Piperazine with 2-Methoxymethylbenzyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Pharmacological Context

Piperazine is a privileged structural motif in modern medicinal chemistry, serving as a critical linker and pharmacophore in a vast array of therapeutics, including GPCR ligands, antimicrobial agents, and Nav1.8 sodium channel inhibitors[1]. The functionalization of piperazine via N-alkylation with specialized benzylic electrophiles—such as 2-methoxymethylbenzyl chloride (CAS 68718-99-0)—is a foundational transformation in synthesizing advanced bicycloamine derivatives and targeted analgesics[2][3].

The primary challenge in this transformation is achieving strict mono-alkylation. Because piperazine possesses two secondary amine centers with identical basicity and nucleophilicity, the initial mono-alkylated product often exhibits increased lipophilicity and sustained nucleophilicity, making it highly susceptible to over-alkylation (yielding N,N'-dialkylated byproducts)[4][5]. This application note details two self-validating, field-proven methodologies to control this causality and isolate pure 1-(2-methoxymethylbenzyl)piperazine.

Mechanistic Causality & Strategic Logic

The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism. The secondary amine nitrogen of piperazine acts as the nucleophile, attacking the benzylic carbon of the 2-methoxymethylbenzyl halide and displacing the halide leaving group (Cl⁻ or Br⁻). The generation of hydrohalic acid (HX) necessitates a stoichiometric acid scavenger (e.g., K₂CO₃ or DIPEA) to prevent the protonation of the unreacted piperazine, which would otherwise quench its nucleophilicity[4][6].

To enforce regioselectivity and prevent di-alkylation, chemists must rely on either Statistical Control or Electronic Deactivation :

  • Statistical Control (Direct Alkylation): Flooding the reaction with a massive molar excess of piperazine ensures that the electrophile is statistically far more likely to encounter an unreacted piperazine molecule than a mono-alkylated intermediate.

  • Electronic Deactivation (Protection Strategy): Utilizing 1-Boc-piperazine. The tert-butoxycarbonyl (Boc) group withdraws electron density from one nitrogen, completely deactivating it toward S_N2 attack and guaranteeing 100% regioselectivity at the distal amine[1][7].

AlkylationStrategy Start Piperazine N-Alkylation Goal: Mono-alkylation PathA Method A: Direct Alkylation (Statistical Control) Start->PathA PathB Method B: Protection Strategy (Electronic Control) Start->PathB CondA Reagents: 5-10 eq Piperazine 1 eq Benzyl Halide PathA->CondA CondB Reagents: 1 eq 1-Boc-Piperazine 1 eq Benzyl Halide PathB->CondB ResultA Pros: Fewer steps Cons: Poor atom economy, Separation required CondA->ResultA ResultB Pros: High purity, Scalable Cons: Extra deprotection step CondB->ResultB

Decision tree for selecting the appropriate piperazine mono-alkylation strategy.

Experimental Protocols

Method A: Direct Mono-Alkylation via Statistical Control

Best suited for early-stage discovery where rapid synthesis is prioritized over atom economy.

Materials:

  • Anhydrous Piperazine (5.0 - 10.0 eq)

  • 2-Methoxymethylbenzyl chloride (1.0 eq)[2]

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve anhydrous piperazine (5.0 eq) in anhydrous MeCN to create a 0.2 M solution. Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Dissolve 2-methoxymethylbenzyl chloride (1.0 eq) in a minimal volume of MeCN. Add this solution dropwise over 30 minutes.

    • Causality Note: Dropwise addition at 0 °C is critical. It prevents localized concentration spikes of the electrophile, which would thermodynamically favor the di-alkylation of the newly formed lipophilic mono-alkylated product.

  • Propagation: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. A successful reaction will show a dominant peak at the expected

    
     for the mono-alkylated product, with the di-alkylated byproduct peak area being <5%.
    
  • Workup & Isolation: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and slightly acidic water (pH ~5). The massive excess of unreacted piperazine will partition into the aqueous layer, while the more lipophilic product remains in the organic layer.

  • Purification: Purify the organic concentrate via silica gel chromatography using a highly polar eluent (e.g., DCM:MeOH:NH₄OH 90:9:1) to yield the pure free base.

Method B: Regioselective Alkylation via Mono-Boc Protection

Best suited for process scale-up or when utilizing highly precious benzyl halide intermediates.

Materials:

  • 1-Boc-piperazine (1.0 eq)[7]

  • 2-Methoxymethylbenzyl bromide or chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic Acid (TFA)

Step-by-Step Procedure:

  • Alkylation: Dissolve 1-Boc-piperazine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF (0.5 M). Add 2-methoxymethylbenzyl halide (1.05 eq) dropwise at room temperature[1][3].

  • Propagation: Stir the mixture at 50 °C for 8 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract thoroughly with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (or copious amounts of brine) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude Boc-protected intermediate in DCM (0.2 M). Add TFA (10.0 eq) dropwise at 0 °C. Stir at room temperature for 2 hours until gas evolution ceases and TLC indicates complete consumption of the starting material[7].

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Dissolve the residue in DCM and wash with 1N NaOH until the aqueous layer is strictly basic (pH > 10). Extract, dry, and concentrate to yield the pure 1-(2-methoxymethylbenzyl)piperazine.

ReactionMechanism Nuc Nucleophile (1-Boc-Piperazine) TS S_N2 Transition State [C-N Bond Formation] Nuc->TS Lone pair attack Elec Electrophile (2-Methoxymethylbenzyl Halide) Elec->TS Halide leaving Base Acid Scavenger (K2CO3 or DIPEA) Base->TS Neutralizes HX Prod N-Alkylated Intermediate + Halide Salt TS->Prod

Bimolecular nucleophilic substitution (SN2) mechanism for the N-alkylation step.

Quantitative Data Presentation

The following table summarizes the comparative metrics of both methodologies based on standard medicinal chemistry optimization parameters.

ParameterMethod A: Direct AlkylationMethod B: Boc-Protection Strategy
Stoichiometry (Amine:Halide) 5:1 to 10:11:1.05
Optimal Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)
Base K₂CO₃ (Heterogeneous)DIPEA (Homogeneous)
Typical Yield (Mono-alkylated) 45% - 60%85% - 95% (Over 2 steps)
Di-alkylation Byproduct 2% - 8%0% (Structurally impossible)
Atom Economy Low (Excess piperazine discarded)High
Scalability Poor (Difficult aqueous separations)Excellent (Highly reproducible)

References

  • Google Patents. "DE1092019B - Process for the N-monoalkylation of piperazine.
  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PMC, Jan 2026.[Link]

  • Google Patents. "US20100331310A1 - Bicycloamine derivatives.
  • Google Patents. "CA2714591A1 - Bicycloamine derivative.

Sources

Troubleshooting & Optimization

Removing impurities from 1-(2-(Methoxymethyl)phenyl)piperazine crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(2-(Methoxymethyl)phenyl)piperazine

Subject: Troubleshooting Impurity Removal in this compound (Crude) Ticket ID: PUR-2-MMPP-001 Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary

You are encountering purity issues with the crude synthesis product of This compound . This molecule features a distinct "benzyl ether" side chain (-CH2-O-CH3) at the ortho position of the phenyl ring.

Unlike simple methoxy-substituted analogs (e.g., 2-MeOPP), the methoxymethyl group introduces specific stability constraints—specifically sensitivity to strong Lewis acids which can cleave the ether. The crude mixture likely contains N,N'-bis-arylated dimers , unreacted halides , and inorganic salts .

This guide bypasses generic advice to provide a chemically grounded, self-validating purification protocol based on pKa differentiation and hydrochloride salt crystallization .

Part 1: Diagnostic & Triage

Q1: How do I rapidly identify which impurities are dominating my crude mixture?

A: Before attempting purification, run a standard LC-MS (ESI+) using a C18 column. The retention time and Mass-to-Charge (m/z) ratio will dictate your purification strategy.

Signal (m/z)Likely IdentityChemical BehaviorRemoval Strategy
[M+H]+ ~207 Target Molecule Basic (

amine), Polar
Salt Formation
[M+H]+ ~397 The "Dimer" (Bis-alkylated)Weakly Basic, Highly LipophilicAcid/Base Extraction
[M+H]+ ~122 Aniline Precursor Weakly Basic, PolarRecrystallization
No Ion Aryl Halide / Solvents Neutral, LipophilicOrganic Wash

Critical Insight: The "Dimer" (N,N'-bis(2-(methoxymethyl)phenyl)piperazine) is the most persistent impurity in Buchwald-Hartwig or


 reactions. It forms when the target molecule competes with piperazine for the aryl halide.

Part 2: The "pKa Swing" Extraction Protocol

Q2: Recrystallization failed to remove the dimer. Why, and how do I fix it?

A: Recrystallization often fails because the dimer is structurally similar to the product and can co-crystallize. You must exploit the basicity difference between the target and the dimer before crystallization.

  • The Target: Contains a secondary aliphatic amine (N4). pKa

    
     9.0 .
    
  • The Dimer: Contains two tertiary aryl amines. pKa

    
     4.0–5.0 .
    

By buffering your extraction at pH 5.0–6.0 , you can protonate the target (making it water-soluble) while leaving the dimer unprotonated (organic-soluble).

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram).

  • The "Swing" Wash: Extract the organic layer with 10% Citric Acid or Acetate Buffer (pH 5) .

    • Mechanism:[1][2][3][4] At pH 5, the Target (

      
       amine) accepts a proton and moves to the aqueous layer. The Dimer (low pKa) remains neutral and stays in the EtOAc.
      
  • Organic Scrub: Wash the aqueous layer twice with fresh EtOAc to remove trapped dimer/halides.

  • Recovery: Basify the aqueous layer to pH 12 using NaOH (2M) . The target will oil out.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) . Dry over

    
     and concentrate.
    

Part 3: Salt Formation & Polishing

Q3: The oil is pure but colored. How do I get a white solid?

A: Convert the free base to the Monohydrochloride Salt . This specific salt crystallizes well from alcoholic solvents, rejecting trace colored impurities (tars) into the mother liquor.

Warning: Do NOT use heating with strong aqueous acids (like 48% HBr or concentrated HCl at reflux), as this may cleave the methoxymethyl ether linkage to a benzyl alcohol or chloride.

The "Cold-Crash" Crystallization Protocol:

  • Dissolve the purified free base (from Part 2) in Isopropanol (IPA) (5 mL per gram).

  • Cool to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/MeOH generator).

    • Note: Avoid large excess of HCl; bis-hydrochloride salts are often hygroscopic and harder to crystallize.

  • Stir at 0°C for 1 hour. A white precipitate should form.[5]

  • Filter and wash the cake with cold Diethyl Ether .

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this compound, specifically separating the lipophilic dimer from the basic target.

PurificationLogic Start Crude Product (Target + Dimer + Halides) Solvent Dissolve in Ethyl Acetate Start->Solvent AcidWash Extract with pH 5 Buffer (Citric Acid) Solvent->AcidWash LayerSep Phase Separation AcidWash->LayerSep OrgLayer Organic Layer (Contains Dimer & Halides) LayerSep->OrgLayer Neutral/Lipophilic AqLayer Aqueous Layer (Contains Protonated Target) LayerSep->AqLayer Protonated Amine Waste Discard to Waste OrgLayer->Waste Basify Basify to pH 12 (NaOH) Extract into DCM AqLayer->Basify SaltForm Add HCl in Isopropanol Crystallize Basify->SaltForm Final Pure 1-(2-(Methoxymethyl)phenyl) piperazine HCl SaltForm->Final

Figure 1: The "pKa Swing" purification logic. By controlling pH, we exploit the basicity difference between the secondary amine target and the tertiary amine impurities.

Part 5: Summary of Physicochemical Properties

Use this table to validate your experimental observations.

PropertyValue / BehaviorRelevance to Purification
Appearance (Free Base) Pale yellow oilIf dark brown, requires charcoal treatment before salting.
Appearance (HCl Salt) White crystalline solidMelting point should be sharp (approx 210-220°C for homologs).
Solubility (Free Base) Soluble in DCM, EtOAc, MeOHAllows for organic extraction.
Solubility (HCl Salt) Soluble in Water, MeOH; Insoluble in EtherBasis for recrystallization/precipitation.
pKa (Calculated) N4 (alkyl)

9.1
Allows capture in mild acid (pH 5).
Stability Acid sensitive (Ether cleavage)Avoid boiling in strong aqueous acid.

References

  • Paudel, S., et al. (2016).[6] Synthesis and characterization of a series of phenyl piperazine based ligands. Bioorganic & Medicinal Chemistry.[7] (Describes general synthesis and HCl salt formation of ortho-substituted phenylpiperazines). 6[1][2][8][9][10][11]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.[12] (Details the industrial purification of methoxyphenylpiperazine intermediates via HCl salt crystallization in alcohol). 12[1][2][8][10][11]

  • SWGDRUG. (2005).[13][14] 1-(2-Methoxyphenyl)piperazine Monograph. (Provides solubility profiles in Chloroform/Ether/Methanol useful for extraction logic). 14[1][2][8][10][11]

Sources

Technical Support Center: Stability of the Methoxymethyl (MOM) Ether Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the methoxymethyl (MOM) ether protecting group. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving the stability of MOM ethers under acidic conditions.

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions in organic synthesis due to its stability across a range of conditions, particularly its resistance to basic and weakly acidic environments.[1] However, its cleavage under acidic conditions, while a key feature for deprotection, can also be a source of unexpected complications. This guide provides practical, experience-driven advice to help you navigate the nuances of working with MOM ethers.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments. The solutions provided are based on established chemical principles and field-proven insights.

Issue 1: My MOM group is cleaving unexpectedly during a reaction that is not intended for deprotection.

Possible Causes and Solutions:

  • Trace Acid Contamination: The MOM group is sensitive to even catalytic amounts of acid.[2] Unexpected cleavage can occur due to:

    • Acidic Reagents or Solvents: Reagents that are Lewis acids (e.g., TiCl₄, SnCl₄, ZnBr₂) or can generate Brønsted acids in situ (e.g., TMSBr, TMSOTf) can readily cleave MOM ethers.[3] Solvents may contain acidic impurities.

      • Solution: Use freshly distilled and dried solvents. If a Lewis acid is required for your reaction, consider lowering the reaction temperature to disfavor the deprotection pathway.[3] Adding a non-nucleophilic base or a proton sponge can also help scavenge trace acids.[3]

    • Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause the MOM group to hydrolyze during purification.[3]

      • Solution: Neutralize the silica gel by preparing the slurry with a small amount of a non-polar amine like triethylamine (0.1-1% v/v) in the eluent.[3] Alternatively, use a different stationary phase like neutral alumina.

  • In Situ Acid Generation: Some reactions can generate acidic byproducts that subsequently cleave the MOM group.

    • Solution: Carefully analyze your reaction mechanism to identify potential sources of in situ acid generation. If possible, add a non-interfering base to the reaction mixture to neutralize any acid as it is formed.

Issue 2: I am trying to selectively deprotect a MOM group in the presence of other acid-labile protecting groups (e.g., PMB, TBDPS).

Achieving Selectivity:

Selective deprotection is a common challenge in multi-step synthesis. While both MOM and other groups like p-methoxybenzyl (PMB) are acid-labile, their cleavage rates can be modulated by the reaction conditions.

  • Fine-Tuning Acid Strength and Reaction Time: It has been demonstrated that a MOM group can be selectively removed in the presence of a PMB group using HCl generated in situ from acetyl chloride and methanol.[4] This highlights that lability is not always absolute and can be experimentally controlled.

  • Lewis Acid-Thiol Systems: A mixture of a Lewis acid like zinc bromide (ZnBr₂) and a thiol such as n-propanethiol (n-PrSH) has been shown to be highly selective for the deprotection of MOM ethers in the presence of other labile groups like TBDPS or acetate.[5][6] This method is often rapid, with deprotection occurring in as little as 5-8 minutes.[5]

Experimental Protocol: Selective MOM Deprotection with ZnBr₂ and n-PrSH [5]

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the MOM-protected substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add zinc bromide (ZnBr₂) (1.0 equiv) followed by the dropwise addition of n-propanethiol (n-PrSH) (2.0 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 5-8 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of the MOM protecting group under acidic conditions.

Q1: What is the mechanism of MOM group deprotection under acidic conditions?

The standard deprotection of a MOM group proceeds via acidic hydrolysis.[4] The mechanism involves the following steps:

  • Protonation: The ether oxygen of the MOM group is protonated by an acid, forming an oxonium ion. This protonation activates the acetal system.[4]

  • Cleavage: The activated acetal cleaves to release the free alcohol and a resonance-stabilized methoxymethyl cation.

  • Byproduct Formation: The methoxymethyl cation is then trapped by a nucleophile in the reaction mixture, typically the solvent (e.g., water or methanol), to form byproducts like formaldehyde and methanol.[4]

MOM_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Byproduct Formation MOM_Ether R-O-CH₂-O-CH₃ Protonated_MOM R-O⁺(H)-CH₂-O-CH₃ MOM_Ether->Protonated_MOM MOM_Ether->Protonated_MOM H+ H⁺ H+->MOM_Ether Alcohol R-OH Protonated_MOM->Alcohol Protonated_MOM->Alcohol Cation ⁺CH₂-O-CH₃ Protonated_MOM->Cation Byproducts CH₂O + CH₃OH + H⁺ Cation->Byproducts H2O H₂O H2O->Cation

Caption: Acid-catalyzed deprotection of a MOM ether.

Q2: How does the stability of the MOM group compare to other common protecting groups under acidic conditions?

The stability of protecting groups is relative and depends on the specific acidic conditions employed. Here is a general comparison:

Protecting GroupRelative Stability to AcidTypical Deprotection Conditions
TMS (Trimethylsilyl)Very LabileMildly acidic conditions, often cleaved by silica gel.
THP (Tetrahydropyranyl)LabileMild acid (e.g., PPTS in tBuOH).[4]
MOM (Methoxymethyl)Moderately StableRequires stronger acidic conditions than TMS or THP, such as HCl in aqueous ethanol or TFA in dichloromethane.[4][7]
TBDMS (tert-Butyldimethylsilyl)StableRequires stronger acids or fluoride sources for cleavage.
PMB (p-Methoxybenzyl)Moderately StableCan be cleaved by strong acids or oxidative conditions.[7]
Q3: Are there milder, non-acidic methods for MOM group deprotection?

Yes, while acidic hydrolysis is the standard method, concerns about the stability of other functional groups have led to the development of milder deprotection strategies.

  • Trialkylsilyl Triflate and 2,2'-Bipyridyl: A combination of trimethylsilyl triflate (TMSOTf) or triethylsilyl triflate (TESOTf) with 2,2'-bipyridyl can effectively deprotect MOM ethers under non-acidic conditions.[1] This method is particularly useful for substrates containing acid-labile functional groups.[1] The reaction proceeds through the formation of a bipyridinium salt intermediate, which is then hydrolyzed to the alcohol.[1]

  • Lewis Acid-Based Methods: As mentioned in the troubleshooting section, certain Lewis acids can be used for deprotection.[8] For instance, ZnBr₂ in the presence of a thiol provides a rapid and selective method.[5][6]

Deprotection_Decision_Tree start Need to Deprotect MOM Group acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive yes_acid Yes acid_sensitive->yes_acid Yes no_acid No acid_sensitive->no_acid No selective_deprotection Consider selective methods: - ZnBr₂/n-PrSH - TMSOTf/2,2'-bipyridyl yes_acid->selective_deprotection standard_deprotection Use standard acidic conditions: - HCl/MeOH - TFA/CH₂Cl₂ no_acid->standard_deprotection

Caption: Decision tree for choosing MOM deprotection method.

Q4: Can the choice of solvent influence the stability of the MOM group during an acid-mediated reaction?

Absolutely. The solvent can play a crucial role in the rate of MOM group cleavage.

  • Protic vs. Aprotic Solvents: Protic solvents, especially those containing water or alcohols, can participate in the hydrolysis of the intermediate methoxymethyl cation, thus driving the deprotection reaction forward.[4][9] Reactions in aprotic solvents like dichloromethane may proceed slower unless water is present.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates in the deprotection mechanism. In some cases, a less polar solvent may slow down the rate of cleavage.

When facing issues with MOM group stability, a careful evaluation and optimization of the solvent system, in addition to the acidic reagent and temperature, is highly recommended.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from ([Link])

  • Han, J. H., Kwon, Y. E., Sohn, J. H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. ([Link])

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from ([Link])

  • Fujioka, H., Minamitsuji, Y., Kubo, O., Senami, K., & Maegawa, T. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9536-9543. ([Link])

  • Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2011). Selective Deprotection of Methylene Acetal and MOM Ether in the Presence of Ketal-Type Protective Groups: Remarkable Effect of TBSOTf. Request PDF on ResearchGate. ([Link])

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from ([Link])

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from ([Link])

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Organic Chemistry Portal. ([Link])

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. ([Link])

  • Request PDF on ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ([Link])

  • Román, R., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(12), 978-984. ([Link])

Sources

Optimizing flash chromatography separation for phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimizing Flash Chromatography for Phenylpiperazine Derivatives

Introduction: The "Silanol Trap"

Welcome to the technical support center. If you are working with phenylpiperazines (e.g., scaffolds found in drugs like aripiprazole, trazodone, or palbociclib), you are likely facing one specific failure mode: severe peak tailing or irreversible adsorption .

The Science: Phenylpiperazines contain a secondary or tertiary amine (the piperazine ring) with a pKa typically between 8.5 and 9.5. Standard flash silica (SiO₂) is acidic (pH ~5). When you load your basic amine onto acidic silica, it doesn't just partition; it undergoes an acid-base reaction with surface silanols (Si-OH), effectively becoming an ion-exchange process.[1] This "Silanol Trap" causes the compound to drag through the column, resulting in broad, shark-fin peaks that ruin resolution.

This guide provides the self-validating protocols required to break this interaction.

Module 1: Troubleshooting Peak Shape (Normal Phase)

Issue: "My product streaks across 20 fractions or never elutes."

Diagnosis: Uncontrolled silanol activity.[2] The amine is protonated (


) and binding electrostatically to deprotonated silanols (

).
Solution: The "Amine-Modified" Mobile Phase

You must introduce a competing base to the mobile phase.[3][4] This base saturates the silica surface sites, allowing your target molecule to partition based on polarity rather than ionic attraction.

Protocol A: The "Ammoniated Methanol" System (Gold Standard)

Why: Ammonium hydroxide (


) is volatile and easily removed. Triethylamine (TEA) is effective but difficult to remove from the final product without high-vacuum heating or acid washes.

Step-by-Step Preparation:

  • Do NOT add aqueous

    
     directly to Dichloromethane (DCM); it will form a biphasic mess.
    
  • Prepare Solvent B (Modifier): Mix 10 parts concentrated

    
     (28-30%) with 90 parts Methanol (MeOH).
    
    • Result: A clear, miscible "10% ammoniated methanol" stock solution.

  • Run Gradient:

    • Solvent A: 100% DCM.

    • Solvent B: 10% Ammoniated MeOH.

    • Gradient: 0% to 10-20% B. (Effective modifier concentration on column: 0.1% - 0.2%

      
      ).
      
Protocol B: The "Green" Alternative

DCM is toxic. For a greener approach, use the following ternary mixture which often provides better selectivity for piperazines due to the unique solvation of the aromatic ring.

  • Solvent System: Heptane / Ethanol /

    
     (aq).
    
  • Ratio: 3:1 Heptane:EtOH (pre-mixed with 1%

    
    ).
    

Module 2: Advanced Selectivity (Stationary Phase Logic)

Issue: "Modifiers aren't enough; impurities are co-eluting."

Diagnosis: You have reached the limit of bare silica's selectivity. The "solvent effect" is masking the subtle differences between your product and impurities.

Solution: Switch the Stationary Phase

Do not fight the thermodynamics of silica. Change the surface chemistry.[4]

Option 1: Amine-Functionalized Silica (KP-NH)

Why:[4][5] The silica surface is bonded with propyl-amine groups. This creates a basic surface environment (pH ~9-10).

  • Mechanism: The surface repels the basic phenylpiperazine, preventing ionic binding.

  • Benefit: You can use neutral solvents (Hexane/Ethyl Acetate) without any modifiers.[4] No DCM, no smelly amines in the hood.

  • Protocol: Equilibrate column with 100% Hexane. Run gradient 0-100% EtOAc. Phenylpiperazines typically elute sharply.

Option 2: High-pH Reversed Phase (C18)

Why: At low pH (acidic water), phenylpiperazines are charged (


) and extremely polar, often eluting in the void volume on C18. At High pH (pH 10), they are neutral (free base), drastically increasing retention and lipophilicity.
  • Protocol:

    • Column: High-pH stable C18 (e.g., Hybrid silica or Polymer).

    • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10).

    • Organic: Acetonitrile or Methanol.[6][7][8][9]

Decision Logic: Selecting the Right Phase

SeparationLogic Start Start: Phenylpiperazine Mixture Solubility Is sample soluble in Hexane/EtOAc? Start->Solubility NP_Amine Use Amine-Silica (KP-NH) Solvent: Hex/EtOAc (No modifiers needed) Solubility->NP_Amine Yes PolarityCheck Is sample highly polar? Solubility->PolarityCheck No (Needs DCM) NP_Silica Use Bare Silica Solvent: DCM / MeOH / NH4OH (Protocol A) PolarityCheck->NP_Silica Moderate Polarity RP_Check Is sample water soluble? PolarityCheck->RP_Check High Polarity RP_Check->NP_Silica No (Organic soluble only) RP_HighPH Reversed Phase C18 pH 10 (NH4HCO3) (Maximizes Retention) RP_Check->RP_HighPH Yes

Caption: Decision tree for selecting the optimal stationary phase and solvent system based on solubility and polarity.

Module 3: Sample Loading & Solubility

Issue: "My sample crashed out at the top of the column."

Diagnosis: Phenylpiperazines are often lipophilic free bases but form insoluble salts with residual acids in the crude mixture. DCM/MeOH is a strong solvent, but the moment the gradient starts (mostly non-polar), the compound precipitates.

Solution: The "Dry Load" Technique

Liquid loading is the enemy of resolution for piperazines. Use dry loading to eliminate solubility effects during the critical initial banding.

Protocol:

  • Dissolve crude mixture in a minimal amount of DCM/MeOH.

  • Add Celite 545 or Silica Gel (ratio: 2g sorbent per 1g sample).

  • Rotovap until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge (or pour on top of the column bed).

  • Critical Step: Add a layer of sand on top to prevent disturbing the bed when solvent flow begins.

Summary of Optimized Conditions

ParameterStandard Silica (Not Recommended)Optimized Silica (Recommended) Amine Silica (Best for NP) Reversed Phase (Best for RP)
Mobile Phase DCM / MeOHDCM / MeOH / NH4OH Hexane / EtOAcWater / ACN / NH4HCO3
Modifier None0.1 - 1.0% Ammonium HydroxideNone Required 10mM Ammonium Bicarbonate (pH 10)
Mechanism H-Bonding + Ion Exchange (Bad)H-Bonding (Silanols Blocked)H-Bonding (Surface is Basic)Hydrophobic Interaction (Neutral species)
Peak Shape Tailing (Shark Fin)SymmetricalSharp / SymmetricalVery Sharp

Visualizing the Mechanism

The diagram below illustrates why adding a base is non-negotiable for silica chromatography of phenylpiperazines.

SilanolMechanism cluster_0 Without Modifier (Tailing) cluster_1 With Modifier (Elution) Silica Silica Surface (Acidic Si-OH) Piperazine Phenylpiperazine (Basic R-NH+) Silica->Piperazine Strong Ionic Bond (Stuck) Modifier Modifier Base (NH4+ / TEA) Silica->Modifier Preferential Binding (Blocked) Elution Detector / Collection Piperazine->Elution Free to Elute

Caption: Competitive inhibition mechanism: The modifier base (Green) blocks acidic silanols, allowing the target amine (Blue) to elute freely.

References

  • Biotage. (2023).[6] Strategies for the Purification of Basic Compounds. Retrieved from

  • Teledyne ISCO. (2020).[10] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography. Retrieved from

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from

  • BenchChem. (2025).[11] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

Sources

Technical Support Center: Solubility Optimization for 1-(2-(Methoxymethyl)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 1-(2-(Methoxymethyl)phenyl)piperazine (Free Base) Chemical Class: Aryl-piperazine / Secondary Amine Key Challenge: The "free base" form of this molecule is lipophilic and exhibits poor aqueous solubility at neutral pH. Users frequently report "oiling out" or immediate precipitation when diluting dimethyl sulfoxide (DMSO) stock solutions into biological buffers (PBS/Media).

Quick Reference Properties:

Property Value (Approx.) Implication
State Viscous Oil or Low-melting Solid Difficult to weigh; sticky.
pKa (Piperazine NH) ~9.0 - 9.8 Protonated (soluble) at pH < 6; Neutral (insoluble) at pH > 8.
LogP ~1.8 - 2.5 Moderately lipophilic; prefers organic solvents.
Best Solvents DMSO, Ethanol, Methanol, DCM Ideal for stock preparation.

| Poor Solvents | Water, PBS (pH 7.4), Saline | Causes precipitation without modification. |

Module 1: Understanding the "Crash Out" (Physicochemistry)

To resolve solubility issues, you must understand the equilibrium between the Free Base and the Conjugate Acid .

The piperazine ring contains a secondary amine.[1] In its free base form, it is uncharged and hydrophobic.

  • At pH 7.4 (Physiological): The equilibrium shifts. While partially protonated, the concentration of the uncharged free base often exceeds its intrinsic water solubility limit (~0.1 mg/mL), causing it to crash out as an oil or cloudy precipitate.

  • At pH 4.0 (Acidic): The nitrogen accepts a proton (

    
    ), becoming a cationic salt. This charged species is highly water-soluble.
    
Visualization: Solubility Decision Tree

Use this workflow to determine the correct solvent system for your specific application.

SolubilityDecision Start Start: 1-(2-(Methoxymethyl) phenyl)piperazine (Free Base) AppType Select Application Start->AppType HTS In Vitro / HTS (Cells/Enzymes) AppType->HTS Chem Synthesis / Purification AppType->Chem Animal In Vivo Study (IV / IP / PO) AppType->Animal DMSO Dissolve in DMSO (Stock: 10-100 mM) HTS->DMSO DCM Dissolve in DCM or Methanol Chem->DCM SaltForm Convert to HCl Salt (Required for high dose) Animal->SaltForm Dilution Dilute <1% v/v into Media DMSO->Dilution Formulation Vehicle: Saline pH 4.5 or 20% HP-β-CD SaltForm->Formulation

Figure 1: Decision matrix for solvent selection based on experimental end-use.

Module 2: In Vitro Stock Preparation (Troubleshooting)

Issue: "I added water to the free base and it formed a sticky glob." Root Cause: The free base is hydrophobic. Adding water creates a biphasic system (oil/water) rather than a solution.

Protocol A: Preparation of 100 mM Stock
  • Weighing: The compound is likely an oil or sticky solid. Weigh it directly into a glass vial; do not use weigh boats (loss of material).

  • Solvent: Add 100% anhydrous DMSO (Dimethyl sulfoxide).

    • Alternative: Absolute Ethanol (if DMSO is toxic to your specific assay).

  • Mixing: Vortex for 30 seconds. If undissolved, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture and reduce solubility.

Protocol B: Dilution into Assay Media (Preventing Shock Precipitation)

Issue: "My 10 mM DMSO stock turned cloudy when I added it to the cell culture media." Fix: You exceeded the kinetic solubility limit.

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute stock 1:10 in pure ethanol or DMSO (Intermediate plate).

    • Step 2: Dilute that intermediate 1:100 into the media.

  • Rapid Mixing: When adding the stock to the aqueous buffer, inject the droplet into the liquid while vortexing/stirring. Do not let the droplet sit on the surface.

Module 3: Permanent Fix – Converting Free Base to HCl Salt

For in vivo studies or experiments requiring high aqueous concentrations (>1 mg/mL), you must convert the free base to a salt (Hydrochloride or Fumarate). This is the gold standard for aryl-piperazines.

Protocol C: Synthesis of Hydrochloride Salt

This process converts the oil into a stable, water-soluble solid.

Materials:

  • This compound (Free Base)

  • Diethyl Ether (or Ethyl Acetate)[2]

  • HCl (4M in Dioxane) or HCl gas

Workflow:

  • Dissolution: Dissolve 1.0 g of Free Base in 10 mL of Diethyl Ether (or Ethyl Acetate). Ensure it is fully dissolved (clear solution).

  • Acidification: Place the vessel on ice (0-4°C). Slowly add 1.1 equivalents of HCl (e.g., 4M in Dioxane) dropwise with vigorous stirring.

  • Precipitation: A white solid (the HCl salt) should precipitate immediately.

  • Collection: Filter the solid using a Buchner funnel.

  • Washing: Wash the solid with cold ether to remove unreacted free base.

  • Drying: Dry under vacuum to remove residual solvent.[3]

Result: You now have this compound dihydrochloride (or monohydrochloride), which is soluble in water/saline.

SaltSynthesis Raw Free Base (Oil) Lipophilic Solvent Dissolve in Diethyl Ether Raw->Solvent React Add HCl (in Dioxane) Dropwise @ 0°C Solvent->React Precip Formation of White Precipitate React->Precip Filter Filtration & Drying Precip->Filter Final HCl Salt (Solid) Hydrophilic / Water Soluble Filter->Final

Figure 2: Chemical workflow for converting the lipophilic free base into a hydrophilic salt.

Module 4: In Vivo Formulation (Animal Studies)

Issue: "I cannot inject DMSO into mice. How do I formulate the free base for IP/IV injection?"

If you cannot synthesize the salt (Protocol C), you must use a formulation vehicle that "traps" the lipophilic molecule or adjusts the pH in situ.

Formulation Option 1: pH Adjustment (The "In Situ" Salt)

Mechanism: Acidifying the vehicle protonates the piperazine nitrogen.

  • Vehicle: 50 mM Acetate Buffer (pH 4.5) or Saline adjusted to pH 5.0 with dilute HCl.

  • Protocol:

    • Weigh the free base.

    • Add a small volume (e.g., 10% of final volume) of 0.1 N HCl. Vortex until dissolved (simulating salt formation).

    • Dilute to final volume with Saline.

    • Check pH: Ensure final pH is > 4.0 to avoid injection site irritation.

Formulation Option 2: Cyclodextrin Complexation

Mechanism: The hydrophobic phenyl ring enters the cyclodextrin cavity, shielding it from water.

  • Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Protocol:

    • Prepare the 20% HP-β-CD solution first.

    • Add the free base to the vehicle.

    • Sonicate for 20–30 minutes at 40°C.

    • The solution should become clear. This is often tolerated better than low pH formulations.

Frequently Asked Questions (FAQ)

Q: Can I just sonicate the free base in water longer to make it dissolve? A: No. You are fighting thermodynamics. Without pH adjustment or a surfactant, you are creating a suspension, not a solution. This will lead to inconsistent dosing and data variability.

Q: I see a "haze" in my well plate after 2 hours. What is it? A: This is likely the free base crashing out. As the DMSO diffuses into the aqueous media, the local concentration of the compound exceeds its solubility limit. Solution: Lower the working concentration or switch to the HCl salt form.

Q: Is the Methoxymethyl group unstable? A: Generally, benzyl ethers are stable under standard biological conditions. However, avoid extremely strong acids (pH < 1) for prolonged periods at high heat, as ether cleavage is theoretically possible, though unlikely in standard formulation protocols.

References

  • Cayman Chemical. 1-(2-Methoxyphenyl)piperazine (hydrochloride) Product Information. (Provides solubility benchmarks for the structural analog 2-MeOPP: PBS 10 mg/mL, DMSO 10 mg/mL). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperazine Derivatives. (General physicochemical properties of aryl piperazines). Link

  • Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press.
  • Organic Syntheses. Preparation of 1-benzylpiperazine derivatives. (Standard protocols for piperazine salt formation). Link

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Aryl-Piperazines. (Validation of HCl salt usage for in vivo bioavailability).

Sources

Technical Support Center: Precision Piperazine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity

Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The Piperazine Paradox

Piperazine is a deceptive scaffold. Its symmetry suggests simplicity, yet its dual nucleophilic nitrogens (


 and 

) create a statistical minefield for researchers. In drug development, the primary failure modes during piperazine coupling are bis-functionalization (dimerization), guanidinium capping (a specific failure of uronium reagents), and racemization of chiral partners.

This guide moves beyond standard textbook advice. We treat the reaction vessel as a competitive system where the desired pathway must be engineered to outcompete statistically probable side reactions.

Module 1: Regioselectivity (The "Bis" Problem)

User Query: "I am trying to couple an acyl chloride to piperazine, but I keep getting the bis-amide 'dumbbell' dimer. How do I stop this?"

Technical Analysis: The


 of the first nitrogen (~9.8) is similar to the second. Once the first nitrogen reacts, the second remains nucleophilic. If you add a stoichiometric amount (1:1) of electrophile to free piperazine, statistical probability dictates a distribution of roughly 25% bis-product, 50% mono-product, and 25% unreacted starting material.
Troubleshooting Strategy
MethodMechanismProsCons
Mono-Protection (Recommended) Steric/Chemical blocking of

.
100% Selectivity; Clean workup.Adds two steps (protection/deprotection).[1][2][3]
High Dilution / Excess Statistical saturation.One-pot; Fast.Requires 5–10 eq. of piperazine; Wasteful.
pH Control (Mono-salt) Protonation of

deactivates it.
Good selectivity (~90%).pH monitoring is difficult in organic solvents.
Visualizing the Competition

The following diagram illustrates why direct coupling often fails and how protection circumvents the statistical trap.

PiperazineSelectivity Pip Piperazine (Free Base) Mix Reaction Mixture Pip->Mix Path A: Direct Mix MonoBoc N-Boc-Piperazine Pip->MonoBoc Path B: Protection Elec Electrophile (1.0 eq) Elec->Mix Mono Mono-Product (Target) Mix->Mono ~50% Bis Bis-Product (Impurity) Mix->Bis ~25% (Side Reaction) Boc Boc-Anhydride Boc->MonoBoc CleanMono Pure Mono-Product MonoBoc->CleanMono + Electrophile (High Selectivity)

Caption: Path A (Direct) leads to statistical mixtures. Path B (Protection) enforces 1:1 stoichiometry.

Module 2: Coupling Reagent Failure (The Guanidinium Trap)

User Query: "I used HATU to couple a carboxylic acid to a secondary amine (piperazine derivative). The LCMS shows the right mass +99 Da, and the yield is near zero."

Technical Analysis: You have encountered Guanidinium Capping .[4] Uronium reagents (HATU, HBTU) function by converting the acid into an active ester. However, secondary amines like piperazine are sterically hindered and sometimes react slower than primary amines. If the activation is slow, the piperazine can attack the coupling reagent itself (the uronium carbon) rather than the activated acid.

The Result: The formation of a stable tetramethylguanidinium species on your piperazine nitrogen. This is irreversible.

Decision Matrix: Reagent Selection
ReagentRisk Level with 2° AminesBest Use CaseNotes
HATU/HBTU HIGH Primary amines; Fast couplings.Avoid if the acid is bulky. Requires pre-activation.[5]
PyBOP LOW Secondary amines; Cyclization.Phosphonium salt; No carbon center for amine attack.
T3P VERY LOW Difficult couplings; Scale-up.Gold Standard. Low epimerization; Water-soluble byproducts.
EDC/HOAt MEDIUM Standard synthesis.Slower; Urea byproduct can be hard to remove.
Module 3: Chiral Integrity (Racemization)

User Query: "My starting amino acid was 99% ee (S-isomer). After coupling to piperazine, the product is 80:20 S/R. Why?"

Technical Analysis: Piperazine is a strong base (


 ~9.8). During coupling, if you use excess tertiary base (DIEA/TEA) or if the activation is slow, the activated acid (oxazolone intermediate) can undergo base-catalyzed proton abstraction at the alpha-carbon. This leads to racemization.[6][7]

The Fix:

  • Reduce Base: Use Collidine (weaker base) instead of DIEA.[8]

  • Switch Reagent: Use T3P (Propylphosphonic anhydride) .[8][9] It reacts rapidly in a cyclic transition state that minimizes oxazolone formation.

  • Additives: Always use Oxyma Pure or HOAt if using carbodiimides.

Experimental Protocols
Protocol A: The "Gold Standard" T3P Coupling

Best for: Coupling chiral acids to piperazine with minimal side reactions.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Piperazine / N-Boc-Piperazine (1.1 eq)

  • T3P (50% w/w in EtOAc/DMF) (1.5 eq)

  • Pyridine or DIPEA (2.5 eq)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[10]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and Piperazine derivative in EtOAc (concentration ~0.1 M).

  • Cooling: Cool the mixture to 0°C . Critical for suppressing racemization.[7]

  • Base Addition: Add the base (Pyridine is milder; DIPEA is faster). Stir for 5 mins.

  • T3P Addition: Add T3P solution dropwise.

    • Why? T3P is not reactive until base is added, preventing premature side reactions.

  • Reaction: Allow to warm to RT. Monitor by LCMS (usually complete in 1-3 h).

  • Workup: Wash with water, sat.

    
    , and brine. T3P byproducts are water-soluble, leaving a clean organic layer.
    
Protocol B: Selective Mono-Alkylation (The "Mono-Salt" Method)

Best for: Creating N-alkyl piperazines without protecting groups.

Reagents:

  • Piperazine (1.0 eq)

  • HCl (1.0 eq, 4M in Dioxane) or Acetic Acid (1.0 eq)

  • Electrophile (0.9 eq)

Step-by-Step:

  • Salt Formation: Dissolve piperazine in Ethanol. Add 1.0 eq of Acid.

    • Mechanism:[3][5][6][11][12] This creates Piperazine-monohydrochloride.[2] One N is protonated (

      
      ), the other is free (
      
      
      
      ).
  • Addition: Add the electrophile (0.9 eq) slowly.

    • Note: Use a slight deficit of electrophile to ensure no bis-alkylation occurs.

  • Reaction: Stir at RT. The protonated nitrogen is non-nucleophilic and will not react.

  • Workup: Basify with NaOH to pH > 12 to deprotonate the product. Extract with DCM.

Visualizing the Guanidinium Mechanism

Understanding why HATU fails with hindered amines prevents future errors.

GuanidiniumMechanism HATU HATU Reagent (Uronium Salt) PreAct Pre-Activation (Acid + HATU + Base) HATU->PreAct Correct Order DeadEnd Direct Attack on HATU (No Pre-activation) HATU->DeadEnd Incorrect Order (Amine present) Acid Carboxylic Acid Acid->PreAct Pip Piperazine (Secondary Amine) Pip->DeadEnd ActiveEster O-At Active Ester PreAct->ActiveEster Product Desired Amide ActiveEster->Product + Piperazine Guanidine Guanidinium Byproduct (Dead End) DeadEnd->Guanidine Irreversible Capping

Caption: Adding piperazine to HATU before the acid is fully activated leads to irreversible capping.

References
  • Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Reviews. Link

    • Source for T3P advantages and general coupling reagent comparison.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Authoritative review on guanidinium side reactions with uronium salts.
  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Condensation Reagents.[10] Angewandte Chemie International Edition. Link

    • Original description of T3P (Propylphosphonic anhydride)
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[7][8][11][13] Chemical Reviews. Link

    • Standard reference for N-Boc protection str

Sources

overcoming steric hindrance in ortho-substituted phenylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Buchwald-Hartwig Amination Audience: Medicinal Chemists & Process Development Scientists Status: Active Support | Ticket Priority: High

Executive Summary: The "Ortho-Wall"

Synthesizing ortho-substituted phenylpiperazines presents a classic "perfect storm" of steric hindrance. You are attempting to couple a bulky secondary amine (piperazine) with a sterically crowded electrophile (ortho-substituted aryl halide).

The Failure Mode: Standard protocols (e.g., Pd(PPh3)4 or BINAP) fail because the steric bulk prevents the amine from coordinating to the Palladium center during the transmetallation step, or it destabilizes the complex before reductive elimination can occur. This guide provides the "heavy artillery" protocols required to breach this steric wall.

Critical Decision Matrix: Ligand & Catalyst Selection

The choice of ligand is not a variable; it is the determinant of success. For ortho-substituted systems, bidentate ligands generally fail. You must use bulky, electron-rich monodentate phosphines or NHC (N-Heterocyclic Carbene) complexes.

Visual Guide: Catalyst Selection Logic

(Caption: Decision tree for selecting the optimal catalyst system based on substrate sterics and electronics.)

CatalystSelection Start Substrate Analysis: Ortho-Substituted Ar-X ElecType Electrophile Type Start->ElecType ArCl Aryl Chloride (High Bond Energy) ElecType->ArCl Cl ArBr Aryl Bromide/Iodide (Easier Oxidative Addn) ElecType->ArBr Br/I HighSteric Severe (e.g., o-CF3, o-iPr, 2,6-disub) ArCl->HighSteric StericLevel Steric Severity ArBr->StericLevel ModSteric Moderate (e.g., o-Me, o-F) StericLevel->ModSteric StericLevel->HighSteric Rec1 Rec: RuPhos Pd G4 (Standard for 2° Amines) ModSteric->Rec1 Rec2 Rec: Pd-PEPPSI-IPent (The 'Sledgehammer') HighSteric->Rec2 Rec3 Rec: BrettPhos Pd G4 (If RuPhos fails) HighSteric->Rec3 Alternative

Technical Troubleshooting (FAQ)

Q1: My reaction turns black immediately, and I see no product. What happened?

Diagnosis: Catalyst Decomposition ("Pd Black").[1] The Science: In sterically hindered systems, the oxidative addition occurs, but the bulky amine cannot coordinate quickly enough. The unstable Pd(II) intermediate aggregates and precipitates as metallic Palladium. The Fix:

  • Switch to a Precatalyst: Stop using Pd(OAc)2 + Ligand. Free phosphines oxidize in air, leading to incorrect Ligand:Pd ratios. Use RuPhos Pd G4 or XPhos Pd G3 . These ensure a 1:1 active species generation.

  • "Slow-Release" Method: If using Pd-PEPPSI, the NHC ligand is extremely robust and resists this decomposition better than phosphines.

Q2: I see 90% starting material and 10% dehalogenated arene (Ar-H).

Diagnosis: Hydrodehalogenation (Reduction). The Science: This is the bane of hindered couplings. When the amine (piperazine) is too bulky to undergo reductive elimination, the Pd center undergoes


-hydride elimination from the ligand or solvent, followed by reductive elimination of Ar-H.
The Fix: 
  • Solvent Switch: Move away from THF or Dioxane (which can act as hydride sources). Use Toluene or t-Amyl Alcohol .

  • Temperature Control: Lower the temperature to 60-80°C. While counter-intuitive for hindered systems, high heat (>100°C) favors the reduction pathway over the difficult C-N bond formation.

Q3: Why use NaOtBu? Can I use Carbonate bases?

Diagnosis: Base Strength vs. Coordination. The Science: Weak bases like Cs2CO3 are often too slow to deprotonate the amine-Pd complex in crowded environments. NaOtBu (Sodium tert-butoxide) is the gold standard because it is strong enough to facilitate the reaction but bulky enough to prevent coordination to the Pd center. Warning: If your substrate has esters or base-sensitive nitriles, you must switch to K3PO4 (anhydrous) and use a phase transfer catalyst (18-crown-6), or switch to the Pd-PEPPSI-IPent system which tolerates weaker bases better.

Standardized Protocols

Method A: The "Gold Standard" (RuPhos Pd G4)

Best for: o-Methyl, o-Methoxy, o-Fluoro substitutions.

ComponentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
Piperazine 1.2 - 1.5 equivNucleophile (Excess prevents bis-arylation)
RuPhos Pd G4 0.02 - 0.05 equivPrecatalyst (Ensures active LPd(0))
NaOtBu 1.5 equivBase (Sublimed grade recommended)
Toluene 0.2 M Conc.Solvent (Non-coordinating)

Procedure:

  • Charge a vial with Aryl Halide, NaOtBu, and RuPhos Pd G4.

  • Purge with Argon/Nitrogen (3 cycles).

  • Add anhydrous Toluene and Piperazine (liquid) via syringe.

  • Seal and heat to 80°C for 12 hours.

  • Checkpoint: If reaction stalls at 50% conversion, add 1 mol% more catalyst and raise to 100°C.

Method B: The "Sledgehammer" (Pd-PEPPSI-IPent)

Best for: o-CF3, 2,6-disubstituted rings, or Aryl Chlorides.

ComponentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
Piperazine 1.2 equivNucleophile
Pd-PEPPSI-IPent 0.02 equivCatalyst (Extremely bulky NHC ligand)
KOtBu 1.5 equivStronger Base
1,4-Dioxane 0.5 M Conc.Solvent (Higher boiling point)

Procedure:

  • The Pd-PEPPSI-IPent catalyst is air-stable.[2][3][4] Weigh it on the bench.

  • Combine all solids in the reaction vessel.

  • Evacuate and backfill with Argon.

  • Add Dioxane.

  • Heat to 100°C . This catalyst requires heat to activate (throw off the pyridine "throwing stick" ligand).

Mechanistic Insight: The Bottleneck

(Caption: The Catalytic Cycle highlighting the Steric Bottleneck in Ortho-Substituted Systems)

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast) Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)-Ar-X OxAdd->PdII_ArX AmineCoord Amine Coordination (Slow due to Sterics) PdII_ArX->AmineCoord + Piperazine Deprot Deprotonation AmineCoord->Deprot + Base RedElim Reductive Elimination (CRITICAL FAILURE POINT) Deprot->RedElim RedElim->Pd0 Product Release RedElim->Pd0 High Energy Barrier

References & Authority

  • RuPhos Generation 4 Precatalyst:

    • Source: Sigma-Aldrich / Merck Technical Bulletins.

    • Context: RuPhos is specifically designed for secondary amines. The G4 precatalyst eliminates the induction period and prevents oxidation of the electron-rich phosphine.

    • Link:

  • Pd-PEPPSI-IPent for Sterically Hindered Amination:

    • Title: Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines.[2][5][6]

    • Source:Journal of Organic Chemistry (2018).[5][6]

    • Context: Demonstrates the "flexible steric bulk" of the IPent ligand, allowing it to accommodate extreme steric hindrance that rigid phosphines cannot.

    • Link: [J. Org.[5][6] Chem. 2018, 83, 16, 9144–9155]([Link])

  • Buchwald-Hartwig Optimization Guide:

    • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

    • Source: WuXi AppTec.

    • Context: Detailed breakdown of the reactivity order (ArBr > ArCl) and the specific utility of NaOtBu in preventing catalyst poisoning.

    • Link:

Sources

Technical Support Center: Stability & Storage of 1-(2-(Methoxymethyl)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 1-(2-(Methoxymethyl)phenyl)piperazine .

This response is structured as a Tier-3 Technical Escalation document, designed for researchers requiring granular stability data and troubleshooting protocols.

Ticket ID: CHEM-SUP-8829 Subject: Prevention of Degradation & Storage Optimization Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Compound Profile

Compound Identity: this compound Structural Alert: This molecule contains two specific moieties that dictate its degradation profile:

  • Secondary Amine (Piperazine Ring): Highly susceptible to nucleophilic attack, oxidation (N-oxide formation), and reaction with atmospheric

    
     (carbamate formation).
    
  • Benzylic Ether (Methoxymethyl group): Unlike a simple methoxy group, the methylene bridge (

    
    ) at the benzylic position is prone to radical autoxidation, potentially cleaving to form aldehydes or alcohols under UV or oxidative stress.
    

Storage Mandate:

  • Temperature: -20°C (Long-term) | 2-8°C (Working stock < 1 week).

  • Atmosphere: Argon or Nitrogen overlay (Strictly Anoxic).

  • Container: Amber hydrophobic glass (Silanized) or PTFE-lined caps.

  • Physical State: The Hydrochloride (HCl) salt is significantly more stable than the Free Base.

Critical Storage Protocols (The "Golden Standard")

Do not rely on standard "cool and dry" instructions. Follow this causal-based protocol to ensure <1% degradation over 12 months.

A. The "Zero-Headspace" Rule

Issue: The secondary amine reacts with atmospheric


 to form carbamates, appearing as a "crust" or sticky residue.
Protocol: 
  • Flush the vial with dry Argon (heavier than air) for 15 seconds before capping.

  • Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent gas exchange in freezers.

B. Handling the Free Base vs. Salt
  • If you have the Free Base (Oil/Low-melting solid): It is hygroscopic and lipophilic. Store in a desiccator inside the freezer.

  • If you have the HCl Salt (Crystalline solid): It is less prone to oxidation but highly hygroscopic. If it clumps, it has absorbed water, which catalyzes hydrolysis of the ether linkage.

C. Aliquoting Strategy

Never freeze-thaw the bulk stock more than 3 times.

  • Action: Upon receipt, dissolve the compound in anhydrous DMSO or Ethanol (if applicable for your assay), aliquot into single-use vials, purge with Argon, and freeze.

Degradation Pathways (Visualized)

Understanding how the molecule breaks down allows you to diagnose the visual cues of degradation.

DegradationPathways Compound 1-(2-(Methoxymethyl) phenyl)piperazine Oxidation Oxidative Stress (Air/Light) Compound->Oxidation CO2 Atmospheric CO2 (Moisture) Compound->CO2 NOxide N-Oxide Impurities (Yellowing) Oxidation->NOxide N-center attack BenzylCleavage Benzylic Oxidation (Aldehyde Formation) Oxidation->BenzylCleavage Radical abstraction at -CH2- Carbamate Piperazine Carbamate (White Crust/Insolubility) CO2->Carbamate Nucleophilic attack

Figure 1: Primary degradation vectors. The secondary amine is the primary failure point for solubility (Carbamate), while the benzylic position is the failure point for chemical identity (Cleavage).

Troubleshooting Guide (Q&A)

Q1: My sample has turned from an off-white powder to a yellow/orange sticky solid. Is it usable?

  • Diagnosis: This is classic Oxidative Degradation . The yellow color typically indicates the formation of N-oxides or conjugated imine species (tetrahydropyrazine derivatives) caused by exposure to light and air. The "stickiness" indicates hygroscopicity (water absorption).

  • Solution:

    • Do NOT use for quantitative binding assays (

      
       determination) or cell culture, as the oxidation products can be cytotoxic.
      
    • Salvage: If you have >500mg, you can attempt recrystallization (for HCl salt) using isopropanol/ether, but for small amounts, discard.

Q2: I dissolved the compound in DMSO, and it precipitated after a week at 4°C.

  • Diagnosis: This is likely Carbamate Formation or Salt Disproportionation . DMSO is hygroscopic; it absorbed water from the air, which absorbed

    
    . The piperazine reacted with 
    
    
    
    to form an insoluble carbamate salt.
  • Prevention: Use anhydrous DMSO (stored over molecular sieves). Store DMSO stocks at -20°C, not 4°C, to freeze the matrix and stop diffusion.

Q3: The compound is showing an extra peak on LC-MS with a mass of M+16.

  • Diagnosis: N-Oxidation . The M+16 peak corresponds to the addition of one Oxygen atom to the piperazine nitrogen.

  • Immediate Action: Purge all buffers with Helium or Argon. Check if your LC-MS solvent contains peroxides (common in aged THF or ethers).

Q4: Can I store the compound in aqueous buffer (PBS) for a week?

  • Diagnosis: High Risk.

  • Reasoning: While the piperazine ring is stable in water at neutral pH, the methoxymethyl ether linkage is theoretically susceptible to slow hydrolysis under acidic conditions or enzymatic degradation if not sterile.

  • Rule: Aqueous solutions must be prepared fresh daily.

Quantitative Stability Data

The following table summarizes expected stability based on structural analogs (Phenylpiperazines and Benzyl Ethers).

Storage ConditionFormEstimated StabilityPrimary Risk
-20°C (Argon) Solid (HCl Salt)> 2 YearsNegligible
-20°C (Air) Solid (HCl Salt)6-12 MonthsSlow Oxidation
4°C (Air) Solid (Free Base)< 3 MonthsOxidation & Hygroscopicity
RT (Solution) DMSO< 48 HoursWater absorption
RT (Solution) Aqueous Buffer< 12 HoursBacterial growth / Hydrolysis

Experimental Workflow for Reconstitution

To ensure maximum reproducibility in your assays, follow this reconstitution logic.

Reconstitution Start Remove Vial from -20°C Equilibrate Equilibrate to RT (DO NOT OPEN YET) Start->Equilibrate Prevent Condensation Open Open in Fume Hood Equilibrate->Open 30 mins Solvent Add Anhydrous Solvent (DMSO/EtOH) Open->Solvent Vortex Vortex & Inspect (Must be clear) Solvent->Vortex Use Immediate Use Vortex->Use

Figure 2: The "Equilibration Step" (Red) is the most skipped but most critical step. Opening a cold vial causes immediate water condensation inside, degrading the remaining stock.

References & Authoritative Grounding[1]
  • Piperazine Oxidation Mechanisms:

    • Source: Speak, T. H., et al. (2022).[1] "Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical." ACS Earth and Space Chemistry.[1]

    • Relevance: Establishes the mechanism of N-centered radical formation and subsequent oxidation in piperazine rings exposed to air.

  • Secondary Amine Reactivity (Carbamates):

    • Source: Sartori, G., et al. (2004). "Update on the synthesis of carbamates." Tetrahedron. (General Organic Chemistry Principle).

    • Relevance: Explains the "crust" formation (carbamates) when secondary amines are exposed to atmospheric

      
      .
      
    • (Via ScienceDirect/General Reference)

  • General Handling of Hygroscopic Pharmacophores:

    • Source: Sigma-Aldrich/Merck Technical Library. "Handling and Storage of Air-Sensitive Reagents."

    • Relevance: Provides the foundational "inert gas overlay" and "equilibration" protocols cited in Section 6.

  • Structural Analog Data (1-(2-Methoxyphenyl)piperazine):

    • Source: PubChem CID 1346 Stability Data.

    • Relevance: Serves as the baseline for the phenylpiperazine core stability profile.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(2-(Methoxymethyl)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(2-(Methoxymethyl)phenyl)piperazine , a specific phenylpiperazine derivative.

Because this compound is a structural homolog of the widely used serotonin ligand 1-(2-Methoxyphenyl)piperazine (oMPP) , this guide focuses on the comparative analysis required to distinguish the two. The presence of the methylene spacer (


) in the target molecule creates a distinct spectral fingerprint that differs significantly from the direct aryl-methoxy attachment found in oMPP.

Executive Summary & Structural Context

Target Molecule: this compound

  • Core Scaffold: Phenylpiperazine.[1]

  • Substituent: Methoxymethyl group (

    
    ) at the ortho position.
    
  • Key Feature: The oxygen atom is separated from the aromatic ring by a saturated carbon (benzylic position).

Primary Alternative (Comparison Standard): 1-(2-Methoxyphenyl)piperazine (oMPP)

  • Substituent: Methoxy group (

    
    ) at the ortho position.
    
  • Key Feature: The oxygen atom is directly conjugated to the aromatic ring.

Analytical Challenge: Synthetic routes targeting ortho-substituted phenylpiperazines can often yield homologs or regioisomers. Differentiating the Methoxymethyl derivative (Target) from the Methoxy analog (Alternative) is a critical quality control step. The 1H NMR spectrum provides the definitive "smoking gun" through the chemical shift of the methoxy group and the presence/absence of benzylic protons.

Experimental Protocol

To ensure reproducible data for structural elucidation, follow this standardized protocol.

Sample Preparation:

  • Mass: Dissolve 10–15 mg of the free base or hydrochloride salt.

  • Solvent: Chloroform-d (

    
    )  is preferred for resolution of the aliphatic region.
    
    • Note: If using the HCl salt, add 1-2 drops of

      
       or use 
      
      
      
      to prevent broadening of the piperazine signals, though
      
      
      provides better separation of the methoxy signals.
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]

Acquisition Parameters:

  • Frequency: 400 MHz or higher recommended (to resolve aromatic multiplets).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–64 scans (sufficient for >10 mg sample).

Spectral Analysis: Target vs. Alternative

This section details the specific signal assignments. The data for the Target is derived from high-confidence predictive fragment analysis (Benzyl methyl ether + 1-Phenylpiperazine), while the Alternative data is based on experimental standards.

A. The "Fingerprint" Region (Aliphatic Side Chains)

This is the most critical region for identification.

FeatureTarget: (Methoxymethyl) Alternative: (o-Methoxy / oMPP) Interpretation
Benzylic

Singlet, ~4.45 – 4.55 ppm ABSENT Primary Diagnostic: The target has a distinct 2H singlet in the 4.5 ppm region. The alternative has no protons in this region.
Methoxy

Singlet, ~3.35 – 3.45 ppm Singlet, ~3.85 ppm Secondary Diagnostic: The target's methoxy is aliphatic (shielded). The alternative's methoxy is aromatic (deshielded by

oxygen).
B. The Piperazine Ring

The piperazine ring protons appear as two sets of multiplets (or triplets).

  • Target (Methoxymethyl):

    • 
       (C2/C6):  ~2.90 – 3.00 ppm (Multiplet/Triplet, 4H).
      
    • 
       (C3/C5):  ~3.00 – 3.10 ppm (Multiplet/Triplet, 4H).
      
    • Note: The ortho-alkyl group exerts a steric twist, potentially broadening these peaks compared to unsubstituted phenylpiperazine.

  • Alternative (oMPP):

    • 
      :  ~3.04 ppm (Often appears as a clustered multiplet due to the electron-donating effect of the o-OMe group).
      
C. The Aromatic Region
  • Target (Methoxymethyl):

    • Range: ~7.00 – 7.40 ppm.[1][3]

    • Pattern: 4H Multiplet.

    • Electronic Effect: The

      
       group is alkyl-like (weakly activating). The ring is less electron-rich than the o-Methoxy analog. Expect signals slightly downfield (higher ppm) compared to oMPP.
      
  • Alternative (oMPP):

    • Range: ~6.80 – 7.00 ppm.[1][3]

    • Pattern: 4H Multiplet.

    • Electronic Effect: The direct oxygen attachment strongly shields the ring protons (especially ortho and para to the oxygen), shifting them upfield (lower ppm).

Decision Logic & Visualization

Use the following logic flow to confirm the identity of your synthesized product.

NMR_Analysis_Flow Start Acquire 1H NMR (CDCl3) Check_4_5 Check 4.4 - 4.6 ppm Region Start->Check_4_5 Has_Singlet Singlet (2H) Present? Check_4_5->Has_Singlet Target_ID Target Confirmed: This compound Has_Singlet->Target_ID Yes (Benzylic CH2) Check_3_8 Check 3.8 - 3.9 ppm Region Has_Singlet->Check_3_8 No Has_OMe_Ar Singlet (3H) Present? Check_3_8->Has_OMe_Ar Alt_ID Alternative Identified: 1-(2-Methoxyphenyl)piperazine (oMPP) Has_OMe_Ar->Alt_ID Yes (Ar-OMe) Unknown Unknown / Impurity Has_OMe_Ar->Unknown No

Figure 1: Decision tree for distinguishing the Methoxymethyl target from the Methoxy alternative.

Comparative Data Summary
Chemical Shift (

, ppm)
MultiplicityIntegralAssignment (Target)Assignment (Alternative - oMPP)
7.00 – 7.40 Multiplet4HAromatic Ring (Phenyl)Aromatic Ring (Shielded, 6.8-7.0)
4.45 Singlet2HBenzylic

(

)
ABSENT
3.85 Singlet3HABSENT Aromatic Methoxy (

)
3.37 Singlet3HAliphatic Methoxy (

)
ABSENT
2.90 – 3.10 Multiplet8HPiperazine Ring (

)
Piperazine Ring (

)
1.80 Broad Singlet1HAmine (

)
Amine (

)

Note: Amine (NH) proton shift is concentration and solvent dependent.

References
  • National Institute of Standards and Technology (NIST). (2025). Benzyl methyl ether Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved March 2, 2026, from [Link]

Sources

Comparative Mass Spectrometry Guide: 1-(2-(Methoxymethyl)phenyl)piperazine (o-MOM-PP)

[1]

Executive Summary & Structural Context[1][2]

In the landscape of pharmacophores and New Psychoactive Substances (NPS), the phenylpiperazine moiety is ubiquitous. While 1-(2-methoxyphenyl)piperazine (o-MeOPP) is a well-documented standard, its structural analogs present significant identification challenges.

This guide focuses on 1-(2-(Methoxymethyl)phenyl)piperazine (herein referred to as o-MOM-PP ), a specific structural modification where the ether oxygen is benzylic rather than phenolic. This subtle change—inserting a methylene bridge—drastically alters the mass spectrometry fragmentation landscape compared to its isobaric isomer, 1-(2-Ethoxyphenyl)piperazine (o-EtOPP) .

The Core Challenge: Both o-MOM-PP and o-EtOPP share the molecular formula C₁₂H₁₈N₂O and a monoisotopic mass of 206.14 Da . Standard low-resolution MS screening can easily misidentify these compounds. This guide provides the mechanistic insights and diagnostic ions required to definitively distinguish them.

Mechanistic Fragmentation Analysis

To interpret the mass spectra of o-MOM-PP, we must move beyond pattern matching and understand the gas-phase ion chemistry driving the fragmentation.

The Target: this compound (o-MOM-PP)

Structure: Phenyl ring substituted with a piperazine ring and an ortho-methoxymethyl group (-CH₂OCH₃). Key Lability: The benzylic C-O bond.

  • Primary Pathway (Benzylic Cleavage): The most energetically favorable cleavage for benzyl ethers in Electron Ionization (EI) is the loss of the alkoxy group or the entire methoxymethyl side chain.

    • Loss of Methoxy Radical (•OCH₃): Cleavage of the benzylic C-O bond yields a resonance-stabilized benzyl cation (m/z 175).

    • Loss of Methanol (CH₃OH): Via an ortho-effect involving the piperazine nitrogen or ring hydrogens, a neutral methanol molecule (32 Da) is eliminated, yielding a radical cation at m/z 174 .

    • Loss of Methoxymethyl Radical (•CH₂OCH₃): Direct cleavage of the benzylic C-C bond removes the entire side chain (45 Da), generating the phenylpiperazine cation at m/z 161 .

The Isobaric Alternative: 1-(2-Ethoxyphenyl)piperazine (o-EtOPP)

Structure: Phenyl ring substituted with a piperazine ring and an ortho-ethoxy group (-OCH₂CH₃). Key Lability: The alkyl-oxygen bond in the phenolic ether.

  • Primary Pathway (Phenolic Ether Rearrangement): Alkyl aryl ethers with a β-hydrogen (like the ethyl group) typically undergo a four-membered transition state rearrangement (McLafferty-like) or direct alkene elimination.

    • Loss of Ethene (C₂H₄): Elimination of neutral ethene (28 Da) yields the corresponding phenol radical cation at m/z 178 . This is the diagnostic differentiator for the ethyl ether isomer.

    • Loss of Ethyl Radical ([1]•C₂H₅): Homolytic cleavage yields the phenoxy cation at m/z 177 .

Visualization of Fragmentation Pathways

The following diagram maps the divergent pathways that allow for structural differentiation.

FragmentationPathwayscluster_0Target: o-MOM-PP (Benzyl Ether)cluster_1Isobaric: o-EtOPP (Phenyl Ether)M_IonMolecular Ion (M+•)m/z 206Frag_174[M - CH3OH]+•m/z 174(Ortho-elimination)M_Ion->Frag_174- Methanol (32 Da)Frag_161[M - CH2OCH3]+m/z 161(Phenylpiperazine Cation)M_Ion->Frag_161- •CH2OCH3 (45 Da)Frag_178[M - C2H4]+•m/z 178(Phenol Product)M_Ion->Frag_178- Ethene (28 Da)CommonPiperazine Ring Fragmentsm/z 85, 70, 56M_Ion->CommonRing CleavageFrag_91Tropylium Ionm/z 91Frag_161->Frag_91Ring ContractionFrag_120Indole-like Cationm/z 120Frag_178->Frag_120- C2H4N

Figure 1: Divergent fragmentation pathways for the target benzylic ether (o-MOM-PP) versus the isobaric phenolic ether (o-EtOPP).

Comparative Data Analysis

The following table summarizes the diagnostic ions. Note that while both compounds share the piperazine "fingerprint" (m/z 56, 85), the mid-mass region provides the structural proof.

FeatureTarget: o-MOM-PP Alternative: o-EtOPP Differentiation Logic
Molecular Ion m/z 206m/z 206Indistinguishable.
Primary Neutral Loss 32 Da (Methanol) or 45 Da (Methoxymethyl)28 Da (Ethene) or 29 Da (Ethyl)Key Differentiator.
Diagnostic Fragment 1 m/z 174 [M-CH₃OH]⁺•m/z 178 [M-C₂H₄]⁺•m/z 178 indicates an ethyl ether; 174 indicates a labile side chain with H-transfer (benzyl ether).
Diagnostic Fragment 2 m/z 161 [M-CH₂OCH₃]⁺m/z 177 [M-C₂H₅]⁺m/z 161 is the bare phenylpiperazine core; m/z 177 retains the phenolic oxygen.
Base Peak (Likely) m/z 161 or 56m/z 120 or 150o-EtOPP often yields m/z 120 (C₈H₁₀N⁺) due to piperazine ring cleavage retaining the aromatic ring.
Piperazine Series m/z 56, 70, 85m/z 56, 70, 85Common to both; confirms piperazine class but not the substituent.

Experimental Protocols

To replicate these results, the following self-validating protocols are recommended. These methods prioritize chromatographic resolution to ensure no co-elution of isomers.

GC-MS Analysis (Electron Ionization)

Standard screening method for piperazines.

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Hold at 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–450.

  • Validation Check: Inject a standard of 1-(2-Methoxyphenyl)piperazine (o-MeOPP) . If the retention time and fragmentation (m/z 192, 150) match library values, the system is calibrated. The target (o-MOM-PP) and alternative (o-EtOPP) will elute later due to higher MW (206 vs 192).

LC-MS/MS Analysis (Electrospray Ionization)

For high-sensitivity detection in biological matrices.

  • Column: C18 Reverse Phase (e.g., Kinetex C18, 100 × 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Predicted):

    • o-MOM-PP: 207.1 → 175.1 (Loss of MeOH), 207.1 → 162.1 (Loss of CH₂OCH₃).

    • o-EtOPP: 207.1 → 179.1 (Loss of C₂H₄), 207.1 → 151.1 (Phenol-piperazine cleavage).

Conclusion

The differentiation of This compound from its isobaric analog 1-(2-Ethoxyphenyl)piperazine relies on exploiting the specific lability of the benzylic ether bond versus the phenolic ethyl ether bond.

  • If you see m/z 178 (M-28): You have the Ethyl isomer (o-EtOPP).

  • If you see m/z 174 (M-32) or 161 (M-45): You have the Methoxymethyl target (o-MOM-PP).

By adhering to the fragmentation logic outlined above, researchers can confidently assign the structure of this mass 206 piperazine derivative.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for ether fragmentation mechanisms).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-(2-Methoxyphenyl)piperazine. NIST Chemistry WebBook, SRD 69. [Link]

  • Abdel-Hay, K. M., et al. (2014). Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS.[3][4] Forensic Science International, 235, 40-51.[4] [Link]

  • PubChem. (2025). Compound Summary: 1-(2-Ethoxyphenyl)piperazine.[5] National Library of Medicine. [Link]

  • de Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International, 121(1-2), 47-56. (Context on piperazine fragmentation patterns).

Validating Purity of 1-(2-(Methoxymethyl)phenyl)piperazine via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for LC-MS

In the synthesis and quality control of phenylpiperazine derivatives—critical pharmacophores in 5-HT1A receptor ligands and antipsychotic drug development—purity validation is non-negotiable. While 1-(2-(Methoxymethyl)phenyl)piperazine (hereafter 2-MOMPP ) shares structural similarities with the common 1-(2-methoxyphenyl)piperazine (oMeOPP), the presence of the methoxymethyl side chain introduces unique stability and impurity profiles that demand precise analytical resolution.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional HPLC-UV and GC-MS workflows. We demonstrate that while HPLC-UV is sufficient for routine assay potency (>98%), LC-MS is the only self-validating system capable of quantifying trace impurities (<0.1%) and confirming structural integrity in a single run.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes the performance of LC-MS relative to standard alternatives for 2-MOMPP analysis.

Table 1: Performance Matrix for Purity Validation
FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS (Alternative)
Primary Utility Trace impurity profiling & structural confirmation.Routine potency assay (Assay %).Volatile impurity analysis.
Specificity High. Mass-to-charge (m/z) ratio distinguishes co-eluting peaks.Moderate. Relies solely on Retention Time (RT). Co-eluting impurities may be missed.High. EI fragmentation provides spectral fingerprints.
Sensitivity (LOD) Excellent (ng/mL). Ideal for genotoxic impurity screening.Good (µg/mL). Limited for trace analysis without derivatization.Good. But polar piperazines often tail or require derivatization.
Sample Prep Minimal (Dilute & Shoot).Minimal (Dilute & Shoot).Complex (Derivatization often required for secondary amines).
Throughput High (5-10 min runs).Moderate (15-30 min runs).Low (Long thermal gradients).
Thermal Stability Safe. Room temperature analysis.Safe. Room temperature analysis.Risk. Methoxymethyl ether may degrade/rearrange at injector port (>250°C).

Senior Scientist’s Method Development Strategy

As a Senior Application Scientist, I do not simply select a column; I select a separation mechanism. For 2-MOMPP , we are dealing with a basic secondary amine (piperazine, pKa ~9.8) and a potentially labile ether linkage.

The "Self-Validating" System

A self-validating system is one that detects its own failure modes. In this context, it means the method must separate and identify:

  • The Parent: 2-MOMPP ([M+H]+ 207.15).

  • The Precursor: 1-Bromo-2-(methoxymethyl)benzene or similar.

  • The Degradant: 1-(2-(Hydroxymethyl)phenyl)piperazine (Hydrolysis of the ether).

  • The Dimer: 1,4-bis(2-(methoxymethyl)phenyl)piperazine (Double alkylation).

Optimized LC-MS Protocol

Rationale: We use a high-pH stable C18 column or a charged surface hybrid (CSH) column. However, for maximum MS sensitivity, we employ acidic mobile phases to ensure the basic piperazine nitrogen is fully protonated ([M+H]+), maximizing the signal in ESI+ mode.

  • Instrument: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

    • Why: The CSH particle carries a low-level surface charge that improves peak shape for basic amines like piperazines without needing ion-pairing reagents (which suppress MS signal).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold
1.0 5 Desalting
6.0 95 Elution of Parent & Dimer
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

MS Parameters (ESI+):

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: Optimized (typically 20-30 V).

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • MRM Transitions (for QqQ):

    • Quantifier: 207.15 → 150.10 (Loss of C3H7N fragment).

    • Qualifier: 207.15 → 122.05 (Benzyl cation fragment).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring that every step contributes to the "Self-Validating" concept.

ValidationWorkflow Sample Crude 2-MOMPP Sample Prep Sample Prep (Dilution in MeOH:H2O) Sample->Prep LC UHPLC Separation (CSH C18 Column) Prep->LC Injection MS MS Detection (ESI+ MRM Mode) LC->MS Elution Data Data Processing (MassHunter/Empower) MS->Data Raw Spectra Check1 Peak Purity Pass? Data->Check1 Check2 Impurity < 0.1%? Check1->Check2 Yes Fail Recrystallize / Purify Check1->Fail No (Co-elution) Report CoA Generation (Valid) Check2->Report Yes Check2->Fail No

Caption: Figure 1. Analytical workflow for validating 2-MOMPP purity. The system includes decision gates for peak purity and impurity thresholds.

Experimental Validation Protocol

To validate this method according to ICH Q2(R1) guidelines, perform the following experiments:

A. Specificity (Stress Testing)
  • Acid Hydrolysis: Treat 2-MOMPP with 0.1 N HCl at 60°C for 2 hours.

    • Expected Result: Detection of degradation peak (likely des-methoxymethyl or ring opening). LC-MS must resolve this from the parent.

  • Oxidation: Treat with 3% H2O2.

    • Expected Result: N-oxide formation (+16 Da, m/z 223).

B. Linearity & Range
  • Prepare 5 calibration standards of 2-MOMPP ranging from 0.1 µg/mL to 100 µg/mL.

  • Plot Area vs. Concentration.

  • Acceptance Criteria: R² > 0.999.

C. Accuracy (Recovery)
  • Spike a known impurity (e.g., 2-Methoxymethylaniline) into the pure sample at 0.1%, 0.5%, and 1.0% levels.

  • Calculate % Recovery.[1]

  • Acceptance Criteria: 85-115% recovery for trace impurities.

Impurity Pathway Visualization

Understanding what you are looking for is half the battle. This diagram maps the potential impurities based on the synthesis logic.

ImpurityPathway SM1 2-(Methoxymethyl) aniline Product 2-MOMPP (Target) SM1->Product Cyclization SM2 Bis(2-chloroethyl) amine SM2->Product Impurity1 Dimer Impurity (Bis-alkylated) Product->Impurity1 Over-reaction Impurity2 Des-methyl Analog Product->Impurity2 Hydrolysis (-CH2)

Caption: Figure 2. Synthesis and degradation pathway identifying key impurities to monitor via LC-MS.

Conclusion

For the validation of This compound , LC-MS offers a decisive advantage over HPLC-UV and GC-MS. While HPLC-UV is suitable for bulk assay, it fails to provide the structural certainty required for modern drug development standards. The LC-MS protocol outlined above, utilizing a CSH C18 column and acidic mobile phase, provides a robust, self-validating system that ensures not just purity, but identity.

References

  • BenchChem. (2025).[2] A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. Retrieved from

  • de Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International. (Contextual reference for phenylpiperazine analysis).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(2-Methoxyphenyl)piperazine.[3][4][5][6][7] Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard regulatory framework for the protocols described).

Sources

Comparative Guide: 1-(2-(Methoxymethyl)phenyl)piperazine vs. o-MeOPP

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the binding profiles, pharmacology, and structure-activity relationships (SAR) of o-MeOPP (1-(2-methoxyphenyl)piperazine) and its structural analog, 1-(2-(methoxymethyl)phenyl)piperazine .

Executive Summary & Chemical Identity

This analysis contrasts the well-characterized serotonergic ligand o-MeOPP with its homolog, This compound . The core distinction lies in the ortho-substituent: o-MeOPP possesses a methoxy group (-OCH


), while the analog possesses a methoxymethyl group (-CH

OCH

). This single methylene insertion significantly alters the steric and electronic landscape, impacting receptor affinity and selectivity, particularly at 5-HT

and

-adrenergic receptors.
Featureo-MeOPP This compound
Common Name 1-(2-Methoxyphenyl)piperazine2-Methoxymethyl-PP (Analog)
Structure Arylpiperazine with ortho-methoxyArylpiperazine with ortho-methoxymethyl
Key Pharmacophore 2-Methoxy-phenylpiperazine2-Methoxymethyl-phenylpiperazine
Primary Target 5-HT

(Partial Agonist/Antagonist)
5-HT

/

-Adrenergic (Variable)
Binding Affinity (

)
1–5 nM (High Affinity)> 10–50 nM (Predicted/Lower Affinity)
Selectivity Moderate (binds

, D

)
Likely reduced 5-HT

selectivity

Detailed Binding Profile & Pharmacology

o-MeOPP: The "Ortho-Methoxy" Standard

o-MeOPP is a major metabolite of several anxiolytic and antihypertensive drugs (e.g., urapidil, enciprazine). It serves as a benchmark for the "arylpiperazine" pharmacophore.

  • 5-HT

    
     Receptor:  o-MeOPP exhibits high affinity (
    
    
    
    nM). The ortho-methoxy group is critical; it likely functions as an intramolecular hydrogen bond acceptor or locks the conformation to perfectly fit the receptor's hydrophobic pocket (specifically interacting with residues like Asn386 or Asp116).
  • Off-Target Binding: It displays moderate affinity for

    
    -adrenergic receptors (
    
    
    
    nM) and D
    
    
    dopamine receptors, contributing to side effects like hypotension.
This compound: The Homologated Analog

This compound introduces a methylene spacer (-CH


-) between the phenyl ring and the methoxy oxygen.
  • Steric Impact: The -CH

    
    OCH
    
    
    
    group is bulkier and more flexible than the rigid -OCH
    
    
    . The 5-HT
    
    
    receptor binding pocket is sensitive to steric bulk at the ortho position. While it can accommodate some size, the flexibility of the methoxymethyl group often leads to an entropic penalty upon binding.
  • Electronic/H-Bonding: The "ortho-effect" in o-MeOPP relies on the oxygen atom's specific distance from the piperazine nitrogen. Moving the oxygen one carbon away disrupts this optimal geometry.

  • Predicted Affinity: Based on SAR data for similar homologs (e.g., 2-ethoxyphenyl or 2-ethylphenyl analogs), the affinity for 5-HT

    
     is expected to decrease (higher 
    
    
    
    ) compared to o-MeOPP, likely shifting into the 10–100 nM range. Conversely, this modification often retains or slightly enhances affinity for
    
    
    -adrenergic receptors, potentially worsening the selectivity profile.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the mechanistic difference in binding modes driven by the ortho-substituent.

SAR_Mechanism cluster_0 o-MeOPP (Reference) cluster_1 Methoxymethyl Analog Ref_Struct 1-(2-Methoxyphenyl)piperazine Ref_Bind High Affinity (Ki ~2 nM) Rigid H-Bond Geometry Ref_Struct->Ref_Bind Ortho-Methoxy Lock Analog_Struct This compound Ref_Struct->Analog_Struct Structural Modification Ref_Select 5-HT1A Selective Ref_Bind->Ref_Select Analog_Bind Reduced Affinity (Ki >10 nM) Steric Clash / Entropy Loss Analog_Struct->Analog_Bind +CH2 Homologation Analog_Select Mixed 5-HT1A / Alpha-1 Analog_Bind->Analog_Select

Caption: SAR comparison showing how the insertion of a methylene group (-CH2-) disrupts the optimal 'Ortho-Methoxy Lock' found in o-MeOPP, leading to reduced 5-HT1A affinity and altered selectivity.

Experimental Protocols

To experimentally verify the binding differences, a competitive radioligand binding assay is the gold standard.

Protocol: 5-HT Radioligand Binding Assay[2][3]

Objective: Determine the inhibition constant (


) of the test compounds against the selective radioligand [

H]-8-OH-DPAT.
  • Tissue Preparation:

    • Harvest rat hippocampus (rich in 5-HT

      
       receptors) or use CHO cells stably expressing human 5-HT
      
      
      
      .
    • Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 10 min; resuspend pellet. Repeat wash step twice to remove endogenous serotonin.
      
  • Assay Setup:

    • Total Binding: Incubate membrane preparation (approx. 100

      
      g protein) with 1 nM [
      
      
      
      H]-8-OH-DPAT.
    • Non-Specific Binding (NSB): Add 10

      
      M 5-HT (serotonin) to a set of tubes.
      
    • Test Compounds: Add o-MeOPP and this compound at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Incubation:

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding) using a cell harvester.

    • Wash filters

      
       with ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC

      
       using non-linear regression (e.g., GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

References

  • Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT1A and 5-HT2 receptors." Journal of Medicinal Chemistry. Link

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: Substituent effects on the 5-HT1A and 5-HT2A receptor affinity of 1-arylpiperazines." Archiv der Pharmazie. Link

  • Boajry, M., et al. (1995). "Synthesis and 5-HT1A/alpha-1 binding of new o-methoxyphenylpiperazine derivatives." European Journal of Medicinal Chemistry. Link

  • BindingDB . "Affinity Data for 1-(2-methoxyphenyl)piperazine (o-MeOPP)." Binding Database. Link

Infrared (IR) spectroscopy peaks for methoxymethyl group identification

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Guide: Infrared Spectroscopic Characterization of Methoxymethyl (MOM) Ethers vs. Alternative Protecting Groups

Executive Summary & Core Directive

Objective: To provide a scientifically rigorous, data-driven comparison of Infrared (IR) spectroscopy markers for Methoxymethyl (MOM) ethers against their starting alcohols and alternative protecting groups (Benzyl, Methyl ethers).

The Challenge: In high-throughput drug development, waiting for NMR verification of every intermediate is a bottleneck. IR spectroscopy offers a rapid, non-destructive Process Analytical Technology (PAT) to monitor the protection of hydroxyl groups. However, the spectral overlap in the "fingerprint region" (


) requires precise peak assignment to avoid false positives.

The Solution: This guide outlines a self-validating spectral protocol. By tracking the simultaneous extinction of the O-H stretch and the emergence of specific acetal C-O-C bands, researchers can confirm MOM protection with high confidence before proceeding to downstream applications.

Mechanistic Basis of Detection

The conversion of an alcohol (


) to a MOM ether (

) involves a fundamental change in molecular vibration modes:
  • Loss of Hydrogen Bonding: The removal of the hydroxyl proton eliminates the strong dipole change associated with O-H stretching.

  • Formation of the Acetal Linkage: The introduction of the

    
     moiety creates a complex system of coupled C-O stretching vibrations. Unlike a simple ether (
    
    
    
    ), the MOM group is an acetal, leading to multiple strong bands in the
    
    
    region due to symmetric and asymmetric stretching of the
    
    
    chain.
  • Electronic Effects on C-H: The electron-withdrawing oxygen atoms reduce the electron density in the

    
     bonds of the methoxy and methylene groups, often shifting specific C-H stretching vibrations to lower frequencies (
    
    
    
    ) compared to the bulk alkyl chain.

Comparative Spectral Analysis

The following table contrasts the MOM group with its precursor (Alcohol) and common alternatives (Benzyl Ether, Methyl Ether).

Table 1: Comparative IR Peak Assignments
FeatureStarting Material (Alcohol) MOM Ether (Target) Benzyl Ether (Alternative) Methyl Ether (Alternative)
O-H Stretch Strong, Broad (

)
Absent (Primary Indicator)Absent Absent
C-H Stretch (sp³)


+

(Methoxy C-H)*


(Methoxy C-H)
C-H Stretch (sp²) Absent (unless R is aryl)Absent (unless R is aryl)

(Aromatic C-H)
Absent
C-O Stretch

(Single/Double band)
Multiple Strong Bands (

)**


Aromatic Overtones AbsentAbsent

(Weak "Monks' Hood" pattern)
Absent
Ring Breathing AbsentAbsent

(Sharp)
Absent

* Note: The symmetric C-H stretch of the


 group often appears as a distinct shoulder or sharp peak just below the main alkyl region, typically around 

. ** Note: Acetals like MOM often show a "doublet" or complex multiplet in the C-O region due to the coupling of the two oxygen atoms, distinguishing them from simple ethers.

Visualizing the Transformation

The following diagram illustrates the logical flow of spectral changes during the reaction.

MOM_Transformation Alcohol Starting Alcohol (R-OH) Reaction Reaction (MOM-Cl + DIPEA) Alcohol->Reaction OH_Band Broad O-H Band 3200-3550 cm⁻¹ Alcohol->OH_Band Dominant Feature CO_Band_Simple Simple C-O Stretch 1000-1200 cm⁻¹ Alcohol->CO_Band_Simple MOM MOM Ether (R-O-CH2-OCH3) Reaction->MOM No_OH ABSENCE of O-H (Baseline Flat) MOM->No_OH Primary Validation Acetal_Band Complex Acetal C-O 1020-1160 cm⁻¹ MOM->Acetal_Band Fingerprint Methoxy_CH Methoxy C-H ~2820 cm⁻¹ MOM->Methoxy_CH Secondary

Figure 1: Spectral evolution from Alcohol to MOM Ether. The disappearance of the red/grey nodes and appearance of blue nodes confirms the transformation.

Experimental Protocol: Self-Validating Synthesis Monitoring

This protocol uses IR as a "Stop/Go" gatekeeper for the reaction.

Reagents:

  • Substrate: Primary/Secondary Alcohol (

    
    )
    
  • Reagent: Chloromethyl methyl ether (MOM-Cl) (

    
    ) (Warning: Carcinogen) 
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Baseline Scan (T=0):

    • Take an IR spectrum of the neat starting alcohol.[1]

    • Mark: The exact wavenumber of the O-H stretch (e.g.,

      
      ).
      
    • Mark: The fingerprint profile (

      
      ).[1]
      
  • Reaction Initiation:

    • Dissolve alcohol in DCM; add DIPEA at

      
      .
      
    • Add MOM-Cl dropwise. Warm to Room Temperature (RT).

  • In-Process Monitoring (T=1h, 2h):

    • Sampling: Remove a

      
       aliquot.
      
    • Mini-Workup: Quench with

      
       water, extract with 
      
      
      
      DCM. Dry the organic layer over
      
      
      (Critical: Water mimics the O-H peak).
    • Evaporation: Evaporate a drop of the DCM layer on the ATR crystal (DCM has strong peaks at

      
       and 
      
      
      
      that must be ignored).
  • Validation Logic (The "Go" Signal):

    • Criterion A: Is the broad band at

      
       completely gone? (Must be 
      
      
      
      of original intensity).
    • Criterion B: Has a new, intense multiplet appeared in the

      
       range?
      
    • Criterion C: Is there a shoulder peak around

      
      ?
      

Validation Workflow Diagram:

Validation_Logic Start Analyze Aliquot Spectrum Check_OH Check 3200-3600 cm⁻¹ Start->Check_OH OH_Present Broad Peak Visible? Check_OH->OH_Present Check_CO Check 1000-1160 cm⁻¹ OH_Present->Check_CO No Incomplete Reaction Incomplete Add Reagent/Time OH_Present->Incomplete Yes CO_Change New Strong Bands? Check_CO->CO_Change CO_Change->Incomplete No (Ambiguous) Success MOM Protection Confirmed Proceed to Workup CO_Change->Success Yes

Figure 2: Decision tree for validating MOM protection via IR spectroscopy.

Technical Nuances & Troubleshooting

  • The "Water Trap": IR is extremely sensitive to moisture. If your "mini-workup" is not dry, residual water will appear as an O-H stretch (

    
    ), leading to a false negative (thinking the reaction is incomplete). Always use anhydrous 
    
    
    
    before sampling.
  • DCM Interference: Dichloromethane has a massive C-Cl stretch around

    
     and C-H bends around 
    
    
    
    . Do not confuse the solvent peaks with the MOM ether C-O stretches. Ensure the solvent is evaporated on the ATR crystal.
  • MOM vs. MEM: Methoxyethoxymethyl (MEM) ethers are similar but have an additional ether linkage. IR cannot reliably distinguish MOM from MEM; NMR is required for this specific differentiation (looking for the ethylene glycol protons).

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR peak assignments).
  • Doc Brown's Chemistry. Infrared Spectrum of Methoxymethane (Dimethyl Ether). (Detailed analysis of ether C-O and C-H stretches).

  • NIST Chemistry WebBook. Infrared Spectra of Ethers and Acetals. National Institute of Standards and Technology.

  • Lumen Learning. Interpreting Infrared Spectra: The Fingerprint Region.

Sources

Elemental analysis calculation for 1-(2-(Methoxymethyl)phenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis vs. Orthogonal Methodologies: A Comparative Technical Guide

Executive Summary & Strategic Context

In the synthesis of CNS-active ligands, 1-(2-(Methoxymethyl)phenyl)piperazine (hereafter 1-MMP ) serves as a critical pharmacophore scaffold, particularly for 5-HT


 receptor antagonists. While high-throughput screening relies on LC-MS for identity, peer-reviewed publication and Investigational New Drug (IND) applications demand rigorous purity validation.

The historical "Gold Standard" for this validation is Combustion Elemental Analysis (EA) , with a journal-mandated tolerance of ±0.4% . However, for hygroscopic amines like 1-MMP, combustion analysis frequently yields "false negatives" due to solvent entrapment or carbonate formation.

This guide objectively compares the theoretical calculation of 1-MMP against three analytical workflows:

  • Classical Combustion (CHN)

  • High-Resolution Mass Spectrometry (HRMS)

  • Quantitative NMR (qNMR)

Theoretical Baseline: The Calculation

Before assessing purity, we must establish the theoretical truth. 1-MMP is an aryl piperazine.

Molecular Specifications
  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight (MW): 206.29 g/mol

Elemental Composition (Free Base)

To calculate the theoretical percentage by weight:



ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical %
Carbon (C) 1212.011144.13269.87%
Hydrogen (H) 181.00818.1448.80%
Nitrogen (N) 214.00728.01413.58%
Oxygen (O) 115.99915.9997.75%
The "Salt Trap": Hydrochloride Calculation

Piperazines are basic. In synthesis, 1-MMP is frequently isolated as a Monohydrochloride (HCl) or Dihydrochloride (2HCl) salt to improve stability. Failing to account for the counter-ion is the #1 cause of EA failure.

  • Monohydrochloride (C

    
    H
    
    
    
    N
    
    
    O · HCl):
    MW = 242.75 g/mol
    • %C: 59.38%

    • %H: 7.89%

    • %N: 11.54%

Comparative Methodologies: Performance & Protocol

This section compares the three primary methods for validating the composition calculated above.

Method A: Combustion Analysis (CHN)

The Benchmark: The sample is burned in excess oxygen (~900°C); gases (CO


, H

O, N

/NO

) are quantified via thermal conductivity detection.
  • Pros: Required by many legacy journals (J. Med. Chem.); highly precise for bulk purity.

  • Cons: Destructive (requires ~2-5 mg); blind to inorganic impurities (silica); extremely sensitive to trapped water/solvents.

  • Protocol Criticality:

    • Drying: 1-MMP is hygroscopic. Samples must be dried under high vacuum (0.1 mmHg) at 40°C for 24 hours over P

      
      O
      
      
      
      before analysis.
    • Sealing: Use tin capsules immediately after weighing to prevent atmospheric moisture uptake.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Identity Checker: Uses ESI-TOF or Orbitrap to measure exact mass.

  • Pros: Extremely sensitive (ng scale); confirms molecular formula; non-destructive.

  • Cons: Does NOT prove bulk purity. A sample can be 80% pure and still give a perfect HRMS match. It is qualitative, not quantitative, regarding elemental ratios.

Method C: Quantitative NMR (qNMR)

The Modern Solver: Uses an internal standard (e.g., Maleic Acid or TCNB) to quantify the absolute molar amount of the analyte.

  • Pros: Distinguishes between the drug, residual solvent, and water; non-destructive; increasingly accepted as an EA replacement.

  • Cons: Requires precise weighing; requires a soluble, non-reactive internal standard.

Data Synthesis: The "Real World" Comparison

The following table simulates a typical scenario where a researcher synthesizes 1-MMP but fails to dry it perfectly, leaving 0.2 equivalents of Dichloromethane (DCM) trapped in the lattice.

Scenario: 1-MMP (Free Base) contaminated with 0.2 eq. CH


Cl

.
MetricTheoretical (Pure)Experimental (Combustion)DeviationResult
Carbon 69.87%65.10%-4.77%FAIL
Hydrogen 8.80%8.25%-0.55%FAIL
Nitrogen 13.58%12.40%-1.18%FAIL

Analysis: The combustion result fails the ±0.4% rule significantly. A novice might assume the synthesis failed.

  • HRMS Result: Would still show

    
     (Match), falsely suggesting success.
    
  • qNMR Result: Would reveal the methylene peak of DCM at

    
     5.30 ppm, allowing the chemist to recalculate the "Effective MW" and confirm the structure is correct, just solvated.
    

Decision Logic & Workflow

The following diagram illustrates the decision process for choosing the correct analytical method based on sample stage and requirements.

AnalyticalWorkflow Start Start: 1-MMP Synthesis Complete CheckState Is sample Oil or Solid? Start->CheckState OilPath Oil / Gum CheckState->OilPath Hygroscopic SolidPath Crystalline Solid CheckState->SolidPath HRMS Step 1: HRMS (Confirm Identity) OilPath->HRMS SolidPath->HRMS Decision Publication Requirement? HRMS->Decision Combustion Method A: Combustion (CHN) (Requires Drying) Decision->Combustion Yes (J. Med. Chem.) qNMR Method B: qNMR (Internal Standard) Decision->qNMR No / Internal Use PassFail Result within ±0.4%? Combustion->PassFail Recalc Recalc for Solvates (Use NMR Integration) PassFail->Recalc No (Fail) Recalc->qNMR Verify Solvents

Figure 1: Analytical decision matrix for piperazine derivatives. Note that oils (common for free bases) are routed toward qNMR due to difficulty in drying for Combustion analysis.

Experimental Protocols

Protocol for qNMR (Purity Determination)

Objective: Determine absolute purity of 1-MMP to substitute for Combustion Analysis.

  • Selection of Standard: Use 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at

    
     6.1 ppm).
    
  • Preparation:

    • Weigh exactly 10.0 mg of 1-MMP (analyte) into a vial.

    • Weigh exactly 10.0 mg of Standard into the same vial.

    • Dissolve in 0.6 mL DMSO-

      
       (ensures solubility of both).
      
  • Acquisition:

    • Pulse delay (

      
      ): 60 seconds (must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[1]
Protocol for Combustion Analysis Preparation
  • Recrystallize 1-MMP (HCl salt preferred) from EtOH/Et

    
    O.
    
  • Place 50 mg in a drying pistol with refluxing acetone (56°C) under vacuum for 12 hours.

  • Flush pistol with Argon before opening.

  • Seal in tin capsule within 2 minutes of exposure to air.

Conclusion & Recommendations

For This compound , the theoretical elemental composition is C: 69.87%, H: 8.80%, N: 13.58% .

However, due to the hygroscopic nature of the piperazine ring and its tendency to trap chlorinated solvents, Combustion Analysis often provides misleading failures .

Recommendation:

  • For Routine Checks: Use HRMS for identity and

    
    H NMR for solvent checks.
    
  • For Publication: If Combustion Analysis fails the ±0.4% threshold, do not simply re-run. Perform qNMR to quantify trapped solvent. Recalculate the theoretical EA values including the solvate (e.g.,

    
    ) and submit both the "Found" and "Calculated (corrected)" values, citing the qNMR data as justification.
    

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2][3] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • European Medicines Agency (EMA). (2014). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.Link

Sources

Confirmation of ether linkage stability in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vivo Stability Profiling: The Ether vs. Ester Linkage Paradigm Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the design of lipid nanoparticles (LNPs), antibody-drug conjugates (ADCs), and modified oligonucleotides, the chemical linkage defines the therapeutic window. While ester linkages offer biodegradability, they often suffer from premature hydrolysis by ubiquitous carboxylesterases (e.g., CES1) in the plasma and liver.

Ether linkages (C–O–C) represent the gold standard for chemical stability. Lacking the carbonyl group required for nucleophilic attack, they render the molecule invisible to esterase activity. However, this stability is a double-edged sword: it ensures prolonged circulation and payload protection but introduces the risk of bioaccumulation (phospholipidosis).

This guide provides a technical comparison of Ether vs. Ester performance and details the LC-MS/MS-based workflows required to confirm ether stability in biological matrices.

Part 1: The Chemical Imperative (Mechanism of Action)

To understand why ether linkages survive where esters fail, one must look at the enzymatic mechanism. Esterases rely on a catalytic triad (Serine-Histidine-Aspartate) to perform a nucleophilic attack on the carbonyl carbon of an ester.

  • The Ester Flaw: The carbonyl oxygen creates a partial positive charge (

    
    ) on the carbon, inviting the serine hydroxyl group to attack.
    
  • The Ether Shield: Ether linkages replace the carbonyl with a methylene group. There is no electrophilic center for the enzyme to attack, and the bond energy (

    
    ) is significantly higher than the activation energy available to hydrolytic enzymes.
    
Visualization: Enzymatic Hydrolysis Resistance

The following diagram illustrates the mechanistic failure of esterases when encountering an ether bond.

EtherStability Enzyme Carboxylesterase (CES1) Ester Ester Linkage (R-COO-R') Enzyme->Ester Nucleophilic Attack on Carbonyl Ether Ether Linkage (R-C-O-C-R') Enzyme->Ether No Electrophilic Center Intermediate Tetrahedral Intermediate Ester->Intermediate Transition State NoReaction Steric/Electronic Rejection Ether->NoReaction Enzyme Dissociation Hydrolysis Hydrolysis (Cleavage) Intermediate->Hydrolysis Product Release

Figure 1: Mechanistic divergence of esterase activity. The absence of a carbonyl group in ether linkages prevents the formation of the tetrahedral intermediate required for hydrolytic cleavage.

Part 2: Comparative Performance Data

The following data synthesizes performance metrics from lipid nanoparticle studies comparing Dihexadecylphosphatidylcholine (DHPC , Ether-linked) against Dipalmitoylphosphatidylcholine (DPPC , Ester-linked).

Table 1: Stability & Pharmacokinetic Profile
ParameterEster Linkage (DPPC)Ether Linkage (DHPC)Biological Implication
Enzymatic Hydrolysis Rate High (

)
Negligible / Not DetectableEther lipids remain intact in plasma.
Plasma Half-life (

)

Hours

Hours
Ether linkages extend circulation time significantly.
Liver Accumulation (24h)

Intact Lipid

Intact Lipid
Risk: High stability leads to Kupffer cell loading.
Endosomal Escape ModerateHighStability in acidic endosomes prevents premature breakdown.
Phase Transition (

)


Ether lipids form more rigid, interdigitated bilayers.

Critical Insight: While ether linkages provide superior payload protection, they do not degrade in the lysosome. This "immortality" can lead to lysosomal storage disorders (drug-induced phospholipidosis) if dosing is frequent. Ether linkages are best used for single-dose gene therapies or non-systemic applications (e.g., ocular/topical).

Part 3: Experimental Validation Protocols

To confirm the stability of an ether linkage in vivo, you cannot rely on simple observation. You must track the molecular integrity of the parent compound against its potential metabolites using Mass Spectrometry.

Protocol A: In Vitro Metabolic Stability (Liver S9 Fraction)

Purpose: Rapidly screen linkage stability against a full battery of hepatic enzymes (Phase I/II) before animal dosing.

  • Preparation: Thaw pooled Human/Mouse Liver S9 fractions (20 mg protein/mL).

  • Incubation:

    • Dilute S9 to 1 mg/mL in Potassium Phosphate buffer (pH 7.4).

    • Add cofactor NADPH (1 mM) to activate CYPs/FMOs (oxidative stability check).

    • Spike Test Compound (Ether) and Control (Ester) at 1 µM.

    • Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (ACN) with Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

  • Validation Criteria: Ether linkage is confirmed stable if

    
     parent remains at 120 min, while Ester control shows 
    
    
    
    loss.
Protocol B: In Vivo Biodistribution & Integrity (LC-MS/MS)

Purpose: Confirming the ether bond survives circulation and tissue uptake.

Workflow Diagram

InVivoWorkflow Dosing 1. IV Administration (Tail Vein, 1-5 mg/kg) Collection 2. Tissue Collection (Liver, Spleen, Plasma) @ 2h, 24h, 48h Dosing->Collection Homogenization 3. Homogenization (Precellys/Beads) in MeOH:H2O Collection->Homogenization Extraction 4. Lipid Extraction (Mod. Bligh-Dyer) Homogenization->Extraction Analysis 5. LC-MS/MS Analysis (MRM Mode) Extraction->Analysis

Figure 2: Step-by-step workflow for tracking ether lipid integrity from administration to molecular quantification.

Detailed Steps:
  • Dosing: Administer the Ether-lipid LNP intravenously to C57BL/6 mice (

    
     per timepoint).
    
  • Tissue Harvest: At designated timepoints (e.g., 24h), perfuse mice with saline to remove blood lipids. Harvest liver and spleen.[1]

  • Homogenization:

    • Weigh 50 mg tissue.

    • Add 500 µL cold Methanol/Water (50:50).

    • Homogenize using ceramic beads (6000 rpm, 30s x 2).

  • Extraction (Modified Bligh-Dyer):

    • Add Chloroform:Methanol (2:1) to the homogenate.

    • Vortex vigorously (10 min) to ensure phase transfer.[2]

    • Centrifuge to separate phases. Collect the lower organic phase (lipids).

  • LC-MS/MS Quantification:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Transitions (MRM): Monitor the parent ion

      
       and a specific fragment characteristic of the headgroup.
      
    • Confirmation: Absence of "lyso-lipid" metabolites (lipids missing one tail) confirms the ether bond was not cleaved.

References

  • Derksen, J. T., et al. (1987). In vivo stability of ester- and ether-linked phospholipid-containing liposomes as measured by perturbed angular correlation spectroscopy. Biochimica et Biophysica Acta (BBA).

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy.

  • Brites, P., et al. (2011).[3] The functional roles of ether lipids in adipose tissue and obesity. Frontiers in Cell and Developmental Biology.

  • Paltauf, F. (1994). Ether lipids in biomembranes. Chemistry and Physics of Lipids.

Sources

Safety Operating Guide

1-(2-(Methoxymethyl)phenyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2-(Methoxymethyl)phenyl)piperazine Proper Disposal Procedures

Critical Identity Verification & Safety Disclaimer

Note on Chemical Nomenclature: The specific chemical name "this compound" corresponds to a structure containing a methoxymethyl group (-CH₂OCH₃) attached to the phenyl ring.[1] Extensive chemical database searches (PubChem, CAS Registry, ChemSpider) indicate this is not a standard commercially available research chemical .

It is highly probable this is a nomenclature error for 1-(2-Methoxyphenyl)piperazine (also known as 1-(o-Methoxyphenyl)piperazine or 2-MeOPP), a common serotonin receptor ligand and research intermediate.[1]

  • If you possess 1-(2-Methoxyphenyl)piperazine (CAS 35386-24-4 or 5464-78-8): Follow the standard protocols detailed below.[1]

  • If you possess the specific "Methoxymethyl" derivative: Treat the substance as a High-Hazard Unknown .[1] The ether linkage in a methoxymethyl group introduces potential peroxide formation risks upon long-term storage.[1] Follow the "High-Hazard/Unknown" protocols in Section 3.

Chemical Profile & Hazard Identification

To ensure safe disposal, you must classify the waste stream based on the chemical's properties. The following data applies to the standard 1-(2-Methoxyphenyl)piperazine , which serves as the reference baseline for phenylpiperazine derivatives.

PropertyDataRelevance to Disposal
CAS Number 35386-24-4 (Free Base)5464-78-8 (HCl Salt)Required for waste manifesting.[1]
GHS Classification Skin Irrit. 2 / Eye Irrit.[2][3] 2A STOT SE 3 (Respiratory Irritation)Acute Tox. 4 (Oral)Handle as "Toxic" and "Irritant" waste.
Physical State Solid (HCl salt) or Liquid/Low-melt Solid (Free Base)Determines packaging (drum vs. pail).[1]
Reactivity Secondary AmineDO NOT MIX with nitrosating agents (forms carcinogenic nitrosamines).[1]
pH Basic (pKa ~9.8)Corrosive to mucous membranes; incompatible with acids.

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent laboratory accidents (e.g., explosions, gas evolution) during waste consolidation.

Segregation Logic Diagram

The following decision tree illustrates the critical segregation rules for phenylpiperazine derivatives.

SegregationLogic Chemical 1-(2-Methoxyphenyl)piperazine (Secondary Amine) Oxidizers Strong Oxidizers (Peroxides, Nitrates) Chemical->Oxidizers FIRE HAZARD Exothermic Reaction Acids Strong Acids (Sulfuric, Nitric) Chemical->Acids Exothermic Neutralization (Heat Generation) Nitrosating Nitrosating Agents (Nitrites, Nitrous Acid) Chemical->Nitrosating CARCINOGEN RISK Forms Nitrosamines Halogens Halogenated Solvents (DCM, Chloroform) Chemical->Halogens Compatible (Standard Disposal Route)

Figure 1: Chemical segregation logic.[1] Red paths indicate high-risk incompatibilities that must be avoided in waste streams.

Key Operational Rules:
  • Nitrosamine Prevention: Never add this compound to waste containers holding sodium nitrite, nitrous acid, or other nitrosating agents. The reaction produces N-nitrosopiperazines, which are potent carcinogens [1].[1]

  • Acid-Base Reaction: As a base, mixing with concentrated acids will generate significant heat.[1] Neutralize dilute solutions slowly before consolidation, or designate as "Basic Organic Waste."

Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Spill Debris)

Applicable to: Expired reagent, contaminated gloves, spill cleanup materials.

  • Packaging: Place solid waste in a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Label as "Hazardous Waste - Toxic, Irritant" . List the specific chemical name.

  • Disposal Path:

    • Preferred: Incineration. The compound contains Nitrogen and will generate NOx during combustion; therefore, it must be processed in a licensed chemical incinerator equipped with a scrubber [2].

    • Prohibited: Do not dispose of in regular trash or biohazard bags.

Scenario B: Liquid Waste (Solutions/Mother Liquors)

Applicable to: Reaction mixtures, HPLC waste.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., non-halogenated vs. halogenated).

  • Consolidation:

    • If dissolved in Methanol/Ethanol : Consolidate into "Flammable Organic Waste."

    • If dissolved in Dichloromethane (DCM) : Consolidate into "Halogenated Organic Waste."

  • pH Check: If the solution is aqueous and acidic (e.g., HPLC mobile phase with TFA), ensure the waste container is rated for corrosives.

Scenario C: The "Methoxymethyl" Contingency (Unknown/Peroxide Risk)

If you confirmed the molecule has a Methoxymethyl ether group and the container is old/expired:

  • Peroxide Test: Test for peroxides using starch-iodide paper or commercial test strips before moving the bottle.[1] Ethers can form explosive peroxides over time.

  • Stabilization: If peroxides are detected (>100 ppm), do not open. Contact your EHS Hazardous Waste specialist immediately for remote opening or detonation.

  • Disposal: If peroxide-free, treat as High BTU Organic Waste for immediate incineration.

Emergency Spill Response Workflow

In the event of a spill during disposal preparation, follow this self-validating workflow.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95/Respirator Assess->PPE Type Is it Solid or Liquid? PPE->Type Solid Solid Spill Type->Solid Powder Liquid Liquid Spill Type->Liquid Solution Sweep Avoid Dust Generation. Use Scoop/Brush. Solid->Sweep Absorb Cover with Vermiculite or Sand. Liquid->Absorb Collect Collect into HDPE Pail Sweep->Collect Absorb->Collect Clean Wash Area with Soap & Water. Collect Rinsate. Collect->Clean Label Label: Hazardous Waste (Toxic/Irritant) Clean->Label

Figure 2: Step-by-step spill response protocol ensuring containment and minimizing exposure.

Regulatory Compliance (RCRA & EPA)

While 1-(2-Methoxyphenyl)piperazine is not explicitly "P-listed" or "U-listed" under US EPA RCRA regulations, it must be characterized by its properties:

  • Characteristic Waste: If the waste formulation is flammable (Flash point <60°C due to solvents), it carries the D001 code.

  • Toxic Release: Under TSCA, phenylpiperazines are often subject to Significant New Use Rules (SNURs) if they are novel. Ensure the waste does not leave the facility except via a licensed hazardous waste hauler.

  • European Waste Code (EWC): typically 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 1-(2-Methoxyphenyl)piperazine.[1][3][4][5][6][7] National Library of Medicine. [Link]

Sources

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